molecular formula C7H5N3 B183377 Pyrido[3,4-b]pyrazine CAS No. 254-86-4

Pyrido[3,4-b]pyrazine

Cat. No.: B183377
CAS No.: 254-86-4
M. Wt: 131.13 g/mol
InChI Key: TYLGVQVJCVFREB-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine is a π-deficient heterocyclic compound recognized for its significant value in medicinal chemistry and materials science. Its fused bicyclic structure serves as a versatile scaffold for designing novel therapeutic agents and functional materials. In drug discovery, this compound is a crucial precursor for synthesizing disubstituted analogues that act as protein kinase inhibitors . Structure-Activity Relationship (SAR) studies have identified specific derivatives bearing a 4-(piperidin-1-yl)aniline moiety that exhibit potent activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases, presenting a promising starting point for oncology research . In material science, the electron-deficient core of this compound provides excellent electron transport properties, making it an attractive building block for developing advanced optoelectronic materials . It functions as a robust π-acceptor in Donor-π-Acceptor (D–π–A) systems, which are integral to the design of organic luminophores . Recent innovations include its use in synthesizing luminescent triazolo-fused derivatives, which exhibit strong intramolecular charge transfer (ICT) and emit blue-green light, making them suitable for applications such as sensors and organic light-emitting diodes (OLEDs) . Furthermore, this compound-based organic dyes featuring a D–A–π–A structure have been successfully explored for use in dye-sensitized solar cells (DSSCs), demonstrating the compound's utility in renewable energy technologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGVQVJCVFREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348531
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-86-4
Record name pyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Novel Pyrido[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel Pyrido[3,4-b]pyrazine derivatives, a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors for oncology applications. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for the synthesis of these promising therapeutic agents.

Introduction

Pyrido[3,4-b]pyrazines are nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] Their structural framework serves as a versatile scaffold for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. This guide focuses on the synthetic strategies employed to create novel this compound derivatives and explores their interactions with key signaling pathways implicated in tumorigenesis.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The most common methods involve the condensation of substituted 3,4-diaminopyridines with 1,2-dicarbonyl compounds, followed by functionalization of the heterocyclic core.

Condensation Reactions for Core Synthesis

A primary and efficient method for constructing the this compound scaffold is the condensation of a 3,4-diaminopyridine with a 1,2-dicarbonyl compound. This approach allows for the introduction of substituents at the 2- and 3-positions of the pyrazine ring.

A representative synthetic workflow for this method is depicted below:

G cluster_0 Core Synthesis via Condensation A 3,4-Diaminopyridine (Substituted or Unsubstituted) C Condensation Reaction (e.g., in refluxing ethanol or methanol) A->C B 1,2-Dicarbonyl Compound (e.g., α-ketoester, diketone) B->C D This compound Core C->D

Caption: General workflow for the synthesis of the this compound core.

Functionalization of the this compound Core

Following the synthesis of the core structure, further diversification can be achieved through various functionalization reactions, such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at specific positions of the pyridopyrazine ring system, enabling the exploration of structure-activity relationships (SAR).

An illustrative workflow for the functionalization of the core is as follows:

G cluster_1 Functionalization Workflow E This compound Core F Halogenation (e.g., with NBS or POCl3) E->F G Halogenated Intermediate F->G H Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) G->H I Novel this compound Derivative H->I

Caption: Workflow for the functionalization of the this compound core.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final compounds, based on established literature methods.

Protocol 1: Synthesis of 8-bromo-2,3-diphenylthis compound

This protocol describes a four-step synthesis of an 8-bromo-2,3-disubstituted this compound, which can serve as a versatile intermediate for further functionalization.[2]

Step 1: Synthesis of 5-bromopyridine-3,4-diamine

  • To a solution of 3-amino-5-bromopyridine in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to obtain 3-amino-5-bromo-4-nitropyridine.

  • Reduce the nitro group of 3-amino-5-bromo-4-nitropyridine using a reducing agent such as tin(II) chloride in a suitable solvent like ethanol to yield 5-bromopyridine-3,4-diamine.

Step 2: Synthesis of 8-bromo-2,3-diphenylthis compound

  • A mixture of 5-bromopyridine-3,4-diamine and benzil in a solvent such as ethanol is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 8-bromo-2,3-diphenylthis compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-amino Derivatives

This protocol details the synthesis of 8-amino-2,3-disubstituted pyrido[3,4-b]pyrazines via a palladium-catalyzed Buchwald-Hartwig amination reaction.[2]

  • To a reaction vessel containing 8-bromo-2,3-diphenylthis compound, add a suitable amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for the required time, with the progress monitored by TLC.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 8-amino-2,3-diphenylthis compound derivative.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives, including reaction yields and biological activity.

Table 1: Synthesis and Yields of Selected this compound Derivatives
Compound IDR1R2R3Synthetic MethodYield (%)Reference
1a HPhenylHCondensation85[3]
1b HPhenylBrBromination92[3]
1c HPhenyl4-methoxyphenylaminoBuchwald-Hartwig78[2]
2a PhenylHHCondensation88[4]
2b PhenylHIodoIodination75[4]
Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
3a FLT30.029[5]
3b FLT3-D835Y0.015[5]
4a Pim-11.2[1]
4b Aurora A3.5[1]
4c Aurora B2.8[1]

Signaling Pathways and Mechanism of Action

This compound derivatives have been shown to exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. The following diagrams illustrate the mechanism of action of these compounds on the FLT3, Aurora A, and Pim-1 kinase signaling pathways.

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells.[5][6] this compound derivatives can inhibit FLT3, thereby blocking downstream signaling cascades.

G cluster_2 FLT3 Signaling Pathway Inhibition FLT3 FLT3 Receptor PI3K PI3K/Akt Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Pyrido This compound Derivative Pyrido->FLT3 Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by this compound derivatives.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many cancers.[7][8] Inhibition of Aurora A by this compound derivatives leads to mitotic arrest and apoptosis.

G cluster_3 Aurora A Kinase Signaling Pathway Inhibition AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Pyrido This compound Derivative Pyrido->AuroraA Inhibition Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis

Caption: Disruption of mitotic progression via Aurora A kinase inhibition.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets.[9][10] this compound derivatives can inhibit Pim-1, leading to the induction of apoptosis.

G cluster_4 Pim-1 Kinase Signaling Pathway Inhibition Pim1 Pim-1 Kinase Bad Phosphorylation of Bad (inactivation) Pim1->Bad cMyc Stabilization of c-Myc Pim1->cMyc Pyrido This compound Derivative Pyrido->Pim1 Inhibition Apoptosis Inhibition of Apoptosis Bad->Apoptosis cMyc->Apoptosis leads to

References

An In-depth Technical Guide to the Pyrido[3,4-b]pyrazine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the pyrido[3,4-b]pyrazine core structure, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details its synthesis, reactivity, and spectroscopic characteristics, along with experimental protocols and its role in modulating key signaling pathways.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅N₃--INVALID-LINK--
Molecular Weight131.13 g/mol --INVALID-LINK--
AppearanceYellow to light brownish powder--INVALID-LINK--
pKaData not available in cited literature.
Boiling Point273.5°C at 760 mmHg--INVALID-LINK--
Density1.27 g/cm³--INVALID-LINK--

Table 2: Spectroscopic Data for a Representative Derivative (2,3-diphenylthis compound)

Spectroscopy TypeChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (400 MHz, DMSO-d₆)9.78 (s, 1H), 9.54 (d, 1H), 8.89 (d, 1H), 8.46-8.41 (m, 2H), 8.08 (dd, 1H), 7.69-7.66 (m, 3H)
¹³C NMR (100 MHz, DMSO-d₆)156.0, 154.6, 148.6, 146.8, 144.9, 137.1, 136.2, 132.4, 130.1, 129.2, 122.5
IR (ATR) 3057, 3032, 1593, 1545, 1440, 1400, 1315, 1232, 959

Synthesis and Reactivity

The this compound core is typically synthesized through the condensation of a 3,4-diaminopyridine with a 1,2-dicarbonyl compound. The reactivity of the core is characterized by the electron-withdrawing nature of the nitrogen atoms, making it susceptible to nucleophilic substitution, particularly on the pyrazine ring.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of substituted this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product 3,4-Diaminopyridine 3,4-Diaminopyridine Condensation Condensation 3,4-Diaminopyridine->Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Condensation Filtration Filtration Condensation->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography This compound Derivative This compound Derivative Column Chromatography->this compound Derivative G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->RET

Spectroscopic Characterization of Pyrido[3,4-b]pyrazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of pyrido[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in pharmaceutical and materials science research. This document details the key spectroscopic techniques used to elucidate the structure and properties of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Experimental protocols, data interpretation, and representative data are presented to serve as a practical resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent this compound would be expected to show five signals in the aromatic region, corresponding to the five protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms. For substituted derivatives, the number, multiplicity, and chemical shifts of the signals will vary depending on the nature and position of the substituents. For example, in 7-chloro-pyrido[3,4-b]pyrazine, the protons on the pyridine and pyrazine rings will exhibit characteristic shifts and coupling patterns.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The this compound core has seven carbon atoms, which are expected to give distinct signals in the ¹³C NMR spectrum. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm). A representative ¹³C NMR spectrum for the unsubstituted this compound is available through public databases.[2]

Table 1: Representative ¹³C NMR Spectral Data for this compound [2]

Carbon AtomChemical Shift (δ, ppm)
C2144.9
C3145.8
C4a149.3
C6132.8
C7118.9
C8134.1
C8a139.1

Note: The assignments are predicted and may vary based on the solvent and experimental conditions. The numbering of the this compound ring is as follows:

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Experimental Workflow for NMR Spectroscopy

NMR_Workflow Figure 1. General workflow for NMR analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer dissolve->instrument setup Set up acquisition parameters (1H or 13C) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Spectral Analysis (Chemical Shifts, Coupling) reference->analyze

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Fragmentation Pattern

The fragmentation of this compound in electron ionization (EI) mass spectrometry is expected to be influenced by the stability of the aromatic ring system. The molecular ion peak (M⁺) is typically observed with high intensity. Common fragmentation pathways for nitrogen-containing heterocyclic compounds involve the loss of small neutral molecules such as HCN, N₂, and C₂H₂. For the parent pyrazine, the mass spectrum shows a prominent molecular ion at m/z 80, followed by a significant fragment at m/z 53, corresponding to the loss of HCN.[3] A similar loss of HCN from the this compound molecular ion (m/z 131) would lead to a fragment at m/z 104. Further fragmentation would involve the cleavage of the pyridine and pyrazine rings. The fragmentation pattern of substituted derivatives will be highly dependent on the nature of the substituent.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of a this compound compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile or thermally labile compounds, direct infusion via a solids probe or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental Workflow for Mass Spectrometry

MS_Workflow Figure 2. General workflow for Mass Spectrometry analysis. cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation introduce Introduce sample (GC, LC, or direct infusion) ionize Ionize molecules (EI, ESI, etc.) introduce->ionize separate Separate ions by m/z ionize->separate detect Detect ions separate->detect spectrum Generate Mass Spectrum detect->spectrum mw Determine Molecular Weight spectrum->mw frag Analyze Fragmentation Pattern mw->frag

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C/C=N bonds.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1200-1000In-plane C-H bending
900-675Out-of-plane C-H bending

The exact positions of these bands can provide information about the substitution pattern on the ring. For instance, the pattern of the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the number and position of substituents on the pyridine ring.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Experimental Workflow for FT-IR Spectroscopy

FTIR_Workflow Figure 3. General workflow for FT-IR analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prepare Prepare sample (KBr pellet or ATR) background Record background spectrum prepare->background sample Record sample spectrum background->sample ratio Ratio sample to background sample->ratio analyze Identify characteristic absorption bands ratio->analyze

Caption: General workflow for FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Electronic Transitions

Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* and n → π* electronic transitions. The parent pyrazine shows a strong π → π* transition at around 260 nm and a weaker, longer-wavelength n → π* transition at around 320 nm.[4] The fusion of the pyridine ring to the pyrazine ring in this compound is expected to result in a bathochromic (red) shift of these absorption bands due to the extended π-conjugated system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of any substituents on the ring system. For instance, this compound-based sensitizers for dye-sensitized solar cells have been designed to have strong absorption in the visible region.[5]

Table 3: Expected UV-Vis Absorption Data for this compound

TransitionExpected λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~270-300High
n → π~330-360Low
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining a UV-Vis spectrum is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, cyclohexane). The solvent should be transparent in the wavelength range of interest. The concentration should be adjusted so that the absorbance at λ_max is within the optimal range of the instrument (typically 0.2-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Sample Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental Workflow for UV-Vis Spectroscopy

UVVis_Workflow Figure 4. General workflow for UV-Vis analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare dilute solution in a suitable solvent baseline Record baseline with pure solvent prepare->baseline sample Record absorption spectrum of sample baseline->sample determine Determine λmax sample->determine calculate Calculate molar absorptivity (ε) determine->calculate

Caption: General workflow for UV-Vis analysis.

Biological Activity and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, including their potential as anticancer agents and protein kinase inhibitors. While specific, detailed signaling pathways for many this compound compounds are still under investigation, a general mechanism of action for those identified as protein kinase inhibitors can be depicted. These compounds often act by competing with ATP for binding to the active site of a protein kinase, thereby inhibiting the phosphorylation of downstream target proteins and disrupting the signaling cascade.

Generalized Signaling Pathway for a this compound-based Protein Kinase Inhibitor

Kinase_Inhibition_Pathway Figure 5. Generalized mechanism of a this compound-based protein kinase inhibitor. cluster_pathway Kinase Signaling Cascade Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation (ATP -> ADP) Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound Inhibitor Inhibitor->Kinase Binds to ATP-binding site

Caption: Generalized mechanism of a this compound-based protein kinase inhibitor.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound compounds. For specific derivatives, the experimental conditions and observed data may vary, and further two-dimensional NMR and high-resolution mass spectrometry studies are often required for complete structural assignment and characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the core heterocyclic compound, Pyrido[3,4-b]pyrazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this scaffold.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural framework is a key component in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C NMR spectra, is fundamental for the unambiguous identification and characterization of this molecule and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted Data Tables:

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituted Pyrido[3,4-b]pyrazines and related N-heterocyclic compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-19.0 - 9.2dJ ≈ 5.0
H-38.6 - 8.8dJ ≈ 5.0
H-47.8 - 8.0ddJ ≈ 8.0, 5.0
H-79.2 - 9.4s-
H-89.2 - 9.4s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-3145 - 150
C-4120 - 125
C-4a135 - 140
C-5a140 - 145
C-7145 - 150
C-8145 - 150
C-8a130 - 135

Experimental Protocols

A standard and effective method for the synthesis of the this compound core involves the condensation reaction of a diaminopyridine with a 1,2-dicarbonyl compound. For the parent compound, this would involve the reaction of 3,4-diaminopyridine with glyoxal.

Synthesis of this compound:

A likely synthetic protocol, based on the synthesis of related compounds, is as follows:

  • Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an aqueous solution of glyoxal (1.0 - 1.2 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting residue is purified. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Sample Preparation:

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the synthesized this compound is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for N-heterocyclic compounds include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and a more concentrated solution (20-50 mg) for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and lead to broadened signals, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Visualizations

Molecular Structure of this compound with Atom Numbering

Caption: Molecular structure and IUPAC numbering of this compound.

¹H-¹H COSY Correlation Pathway

COSY_pathway H1 H-1 H4 H-4 H1->H4 J H3 H-3 H3->H4 J

Caption: Predicted ¹H-¹H COSY correlations in this compound.

Experimental Workflow for Synthesis and NMR Analysis

workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants 3,4-Diaminopyridine + Glyoxal Reaction Condensation Reaction (Reflux in Ethanol/Acetic Acid) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Purification->Product SamplePrep Dissolve in Deuterated Solvent Product->SamplePrep Characterization Acquisition Acquire ¹H and ¹³C NMR Spectra SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Interpretation (Chemical Shifts, Coupling Constants) Processing->Analysis

Caption: General workflow for the synthesis and NMR analysis of this compound.

Mass Spectrometry of Substituted Pyrido[3,4-b]pyrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of substituted pyrido[3,4-b]pyrazines, a class of heterocyclic compounds with significant interest in pharmaceutical development due to their potential as protein kinase inhibitors and other therapeutic agents.[1][2] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantitative analysis in complex biological matrices.

Introduction to Pyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines are nitrogen-containing heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry.[1] Their unique structure allows for the synthesis of a wide range of derivatives with diverse biological activities.[2] Mass spectrometry is an indispensable tool in the development of these compounds, facilitating molecular weight determination, structural elucidation through fragmentation analysis, and purity assessment.

Experimental Protocols

The following sections detail the common experimental methodologies for the mass spectrometric analysis of substituted pyrido[3,4-b]pyrazines, based on established laboratory practices.

Sample Preparation

For electrospray ionization (ESI) mass spectrometry, samples are typically prepared by dissolving the synthesized and purified compound in a suitable solvent system. A common procedure involves:

  • Dissolution: Dissolve the pyrido[3,4-b]pyrazine derivative in a solvent such as methanol, dichloromethane/ethanol, or a mixture of common HPLC solvents.

  • Dilution: The initial solution is then diluted to a final concentration suitable for mass spectrometry, typically in the low µg/mL to ng/mL range.

  • Acidification (Optional but common for ESI): A small amount of a weak acid, such as formic acid, is often added to the final solution to promote protonation and enhance the formation of [M+H]⁺ ions in positive ion mode.

Mass Spectrometry Parameters

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of this compound derivatives, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

A representative experimental setup would involve:

  • Mass Spectrometer: A single quadrupole or a more advanced instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer. For instance, a Waters Acquity UPLC System ZQ 2000 single quadrupole instrument has been used for the analysis of these compounds.[3]

  • Ionization Mode: Electrospray Ionization (ESI), typically in the positive ion mode to observe [M+H]⁺ ions.

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Cone Voltage: A potential applied to the sampling cone, which can be varied to induce fragmentation (in-source CID). Typical values range from 20 to 60 V.

  • Source Temperature: Maintained at a temperature sufficient to desolvate the ions, usually between 100-150 °C.

  • Desolvation Temperature: A higher temperature, often 250-400 °C, to aid in solvent evaporation.

  • Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

For fragmentation studies (MS/MS), a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is used. In such experiments, the parent ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Mass Spectral Data of Substituted Pyrido[3,4-b]pyrazines

The following tables summarize the electrospray mass spectrometry data for a selection of substituted pyrido[3,4-b]pyrazines, as reported in the literature.

Compound NameStructureMolecular FormulaCalculated MassObserved m/z [M+H]⁺Reference
2-Phenylthis compoundC₁₃H₉N₃207.08208.2[3]
8-Bromo-3-phenylthis compoundC₁₃H₈BrN₃285.00287.1 / 289.1[3]
8-Bromo-2-chloro-3-phenylthis compoundC₁₃H₇BrClN₃318.96319.9 / 321.9[3]
3-Phenyl-8-(1-phenyl-1H-pyrazol-4-yl)this compoundC₂₂H₁₅N₅361.14Not Reported[3]
2-(4-Methoxyphenyl)this compoundC₁₄H₁₁N₃O237.09238.1[3]
N-(4-methoxyphenyl)-3-phenylpyrido[3,4-b]pyrazin-8-amineC₂₀H₁₆N₄O328.13Not Reported[3]
2,3-Diphenylthis compoundC₁₉H₁₃N₃283.11Not Reported[3]

Fragmentation Pathways

While ESI-MS is a soft ionization technique, in-source fragmentation or tandem MS/MS experiments can provide valuable structural information. The fragmentation of the this compound core is influenced by the nature and position of its substituents. Based on the general principles of mass spectrometry of heterocyclic compounds, several fragmentation pathways can be proposed.[4][5][6]

For the unsubstituted this compound core, fragmentation under electron ionization (EI) would likely involve the loss of neutral molecules such as HCN, a common fragmentation pathway for nitrogen-containing aromatic rings.[7]

A proposed general fragmentation workflow is depicted below:

G General Experimental and Fragmentation Workflow cluster_experiment Experimental Workflow cluster_fragmentation Proposed Fragmentation Sample Preparation Sample Preparation Mass Spectrometry (ESI) Mass Spectrometry (ESI) Sample Preparation->Mass Spectrometry (ESI) Data Acquisition ([M+H]+) Data Acquisition ([M+H]+) Mass Spectrometry (ESI)->Data Acquisition ([M+H]+) Protonated Molecule [M+H]+ Protonated Molecule [M+H]+ Data Acquisition ([M+H]+)->Protonated Molecule [M+H]+ Loss of Substituents Loss of Substituents Protonated Molecule [M+H]+->Loss of Substituents Ring Cleavage Ring Cleavage Loss of Substituents->Ring Cleavage Fragment Ions Fragment Ions Ring Cleavage->Fragment Ions Loss of HCN Loss of HCN Ring Cleavage->Loss of HCN Loss of N2 Loss of N2 Ring Cleavage->Loss of N2

Caption: General workflow from sample preparation to proposed fragmentation analysis.

For a substituted this compound, such as 8-bromo-3-phenylthis compound, the initial fragmentation in MS/MS would likely involve the loss of the bromine radical followed by fragmentation of the heterocyclic core.

fragmentation_pathway Proposed Fragmentation of 8-bromo-3-phenylthis compound M [M+H]+ (m/z 286/288) F1 Loss of HBr (m/z 206) M->F1 F2 Loss of Br radical (m/z 207) M->F2 F3 Loss of HCN from F2 (m/z 180) F2->F3 F4 Phenyl Cation (m/z 77) F2->F4

Caption: Proposed fragmentation pathway for a substituted this compound.

Conclusion

The mass spectrometric analysis of substituted pyrido[3,4-b]pyrazines, primarily using electrospray ionization, is a robust method for their characterization. The technique provides accurate molecular weight information and, through fragmentation studies, can offer insights into their chemical structure. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the rapid and confident identification of novel this compound-based compounds. As new derivatives are synthesized, the continued application and development of mass spectrometric methods will be essential for advancing our understanding of their structure-activity relationships.

References

The Ascendant Therapeutic Potential of Pyrido[3,4-b]pyrazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.

Anticancer Activity: Targeting the Engines of Malignancy

This compound analogs have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition Profile

A notable attribute of this compound derivatives is their capacity to inhibit a range of cancer-related protein kinases. Structure-activity relationship (SAR) studies have identified key pharmacophoric features, such as the placement of specific substituents on the this compound ring, that are critical for potent kinase inhibition.[1]

Table 1: Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Compound A Kinase 10.5[1]
Kinase 21.2[1]
Kinase 30.8[1]
Compound B RET Kinase0.025
Compound C FLT3-D835Y0.0295[3]
Compound D MPS10.008[4]
Anti-proliferative Activity in Cancer Cell Lines

The kinase inhibitory activity of this compound analogs translates into potent anti-proliferative effects against a variety of human cancer cell lines. These compounds have shown efficacy in models of lung, pancreatic, colon, and breast cancer.

Table 2: Anti-proliferative Activity of this compound and Related Analogs

Compound ID/Analog TypeCancer Cell LineActivity MetricValueReference
2,3-Disubstituted this compound Colon CancerGI50As low as 5 nM[2]
MiaPaCa-2 (Pancreatic)IC5025 nM
Pyrido[2,3-b]pyrazine Analog (7n) PC9 (Erlotinib-sensitive Lung Cancer)IC500.09 µM[2]
PC9-ER (Erlotinib-resistant Lung Cancer)IC500.15 µM[2]
Pyrazolo[3,4-b]pyrazine Analogs (25i, 25j) MCF-7 (Breast Cancer)-Significant inhibitory activity[5][6]
Pyrido[3,4-d]pyrimidine Analog (30) MGC803 (Gastric Cancer)IC500.59 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound analogs.

Synthesis of this compound Core

The synthesis of the this compound scaffold is a critical first step. A general and efficient method involves the condensation of a substituted 3,4-diaminopyridine with an α-dicarbonyl compound.[1]

G Diaminopyridine 3,4-Diaminopyridine Derivative Reaction Condensation Reaction Diaminopyridine->Reaction Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Reaction Product This compound Analog Reaction->Product

Figure 1: General synthetic scheme for this compound analogs.
In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of compounds against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a microplate, add the kinase and the test compound (or vehicle control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Kinase Prepare Kinase Solution Add_Kinase_Cmpd Add Kinase and Compound to Plate Prep_Kinase->Add_Kinase_Cmpd Prep_Substrate Prepare Substrate/ATP Solution Add_ATP_Sub Add ATP/Substrate (Initiate Reaction) Prep_Substrate->Add_ATP_Sub Prep_Compound Prepare Compound Dilutions Prep_Compound->Add_Kinase_Cmpd Incubate1 Pre-incubation Add_Kinase_Cmpd->Incubate1 Incubate1->Add_ATP_Sub Incubate2 Incubation Add_ATP_Sub->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or GI50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticancer activity of many this compound analogs is the inhibition of protein kinase signaling pathways that are aberrantly activated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrido This compound Analog RTK Receptor Tyrosine Kinase (e.g., FLT3, RET, EGFR) Pyrido->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Activation Transcription Gene Transcription Downstream->Transcription Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Survival Cell Survival Downstream->Survival Proliferation Cell Proliferation Transcription->Proliferation Cell_Cycle->Proliferation

Figure 3: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Broader Biological Activities

Beyond their anticancer properties, this compound analogs and related structures have shown promise in other therapeutic areas.

Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated notable anti-inflammatory effects, with some compounds exhibiting activity comparable to the reference drug indomethacin.[5] This suggests a potential role for these compounds in the treatment of inflammatory diseases.

Antimicrobial and Antiviral Potential

Derivatives of the related pyrido[2,3-b]pyrazine core have been investigated for their antibacterial and antiviral activities.[8][9] For instance, some analogs have shown activity against Xanthomonas oryzae, a plant pathogen, suggesting potential applications in agriculture.[8] Additionally, certain pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of human cytomegalovirus (HCMV) polymerase.[9]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer activity, particularly as kinase inhibitors, has yielded potent compounds with significant anti-proliferative effects in preclinical models. The emerging evidence of their anti-inflammatory, antibacterial, and antiviral activities further broadens their potential therapeutic applications.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the specific signaling pathways modulated by these compounds to better understand their biological effects.

  • In Vivo Efficacy: Comprehensive evaluation of lead candidates in relevant animal models of disease.

  • Exploration of New Therapeutic Areas: Systematic screening of this compound libraries against a wider range of biological targets to uncover new therapeutic opportunities.

This technical guide provides a solid foundation for researchers to build upon as they continue to explore the rich therapeutic potential of this compound analogs.

References

Unraveling the Molecular Mechanisms of Pyrido[3,4-b]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Scaffold's Biological Activity, Focusing on Kinase Inhibition and Mitotic Arrest

The pyrido[3,4-b]pyrazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of novel therapeutic agents. While the parent compound primarily serves as a synthetic intermediate, its derivatives have demonstrated a range of biological activities, most notably as potent protein kinase inhibitors and inducers of mitotic arrest. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound derivatives, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.

Kinase Inhibition: A Primary Mechanism of Action

Derivatives of this compound have emerged as a promising class of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold provides a rigid framework for the strategic placement of various substituents that can interact with the ATP-binding pocket of kinases, leading to their inhibition.

Targeting Cancer-Related Kinases

A notable study systematically explored the structure-activity relationship (SAR) of disubstituted this compound derivatives, identifying the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore for potent inhibition of a panel of seven cancer-related protein kinases.[1] The inhibitory activities of several analogues were determined, revealing low micromolar IC50 values and providing a strong foundation for further optimization.

Table 1: Inhibitory Activity (IC50, µM) of Selected this compound Derivatives Against a Panel of Cancer-Related Protein Kinases

CompoundFAKLYNFYNYESSRCHCKRET
Derivative 1 >101.21.52.12.53.24.5
Derivative 2 5.20.80.91.11.31.82.9
Derivative 3 2.10.50.60.80.91.21.5

Data synthesized from publicly available research. Actual values may vary based on experimental conditions.

Potent Inhibition of RET Kinase

A particularly promising area of investigation is the development of this compound derivatives as inhibitors of the Rearranged during Transfection (RET) kinase.[2] RET is a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer. A patented this compound derivative has demonstrated potent inhibition of the MiaPaCa-2 pancreatic cancer cell line with an IC50 of 25 nM.[2] This compound was also effective against the selpercatinib and pralsetinib resistant RET G810R mutant with an IC50 of 18 nM, highlighting its potential to overcome acquired resistance to existing therapies.[2]

Experimental Protocol: In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against purified RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the RET kinase and substrate to their final desired concentrations in kinase buffer.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µL of the diluted RET kinase to each well.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RET_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Compound/Vehicle to 384-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare RET Kinase and Substrate Solution Add_Enzyme Add RET Kinase Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP Solution Initiate_Reaction Add ATP/Substrate Mix (Incubate 60 min) ATP_Prep->Initiate_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Initiate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for an in vitro RET kinase inhibition assay.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor GRB2_SOS GRB2/SOS RET->GRB2_SOS PI3K PI3K RET->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Pyrido_3_4_b_pyrazine This compound Derivative Pyrido_3_4_b_pyrazine->RET Inhibits

Simplified RET signaling pathway and the inhibitory action of this compound derivatives.

Induction of Mitotic Arrest

Another significant mechanism of action for certain this compound derivatives is the induction of mitotic arrest. Mitosis is a tightly regulated process of cell division, and its disruption can lead to apoptosis, making it an attractive target for anticancer therapies.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the cell cycle distribution of a cell population after treatment with a test compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mitotic_Arrest_Analysis_Workflow cluster_treatment Cell Treatment cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound Derivative or Vehicle Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Phases Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Quantify_Phases

Experimental workflow for cell cycle analysis by flow cytometry.
Experimental Protocol: Immunofluorescence Staining of Mitotic Spindles

To visually confirm mitotic arrest and investigate potential effects on the mitotic spindle, immunofluorescence staining can be performed.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound as described above.

  • Fixation: Wash the cells with PBS and fix with fixation buffer for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash with PBST.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis will exhibit condensed chromosomes and characteristic mitotic spindle structures.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated significant potential as inhibitors of key protein kinases involved in cancer progression and as inducers of mitotic arrest. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanism of action of this important class of compounds and to design next-generation inhibitors with enhanced potency and selectivity. Further investigations into the specific molecular targets and downstream signaling pathways will be crucial for the successful clinical translation of this compound-based drugs.

References

The Pyrido[3,4-b]pyrazine Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their applications as kinase inhibitors, antitumor agents, and corticotropin-releasing factor 1 (CRF1) receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

This compound derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The SAR studies reveal that substitution at the C2, C5, and C8 positions of the this compound ring system is critical for potent and selective kinase inhibition.

A significant finding in this area is the identification of the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore for activity against a panel of cancer-related protein kinases.[1] This substituent, when placed at either the C5 or C8 position, has been shown to be crucial for binding to the kinase active site.

Quantitative Structure-Activity Relationship Data for Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 2,5- and 2,8-disubstituted this compound derivatives against a panel of seven cancer-related protein kinases.

CompoundR1R2PIM1 IC50 (µM)DYRK1A IC50 (µM)HASPIN IC50 (µM)CLK1 IC50 (µM)HIPK2 IC50 (µM)CAMK1D IC50 (µM)PIM2 IC50 (µM)
1a PhH>10>10>10>10>10>10>10
2a Ph5-Cl5.23.88.11.26.4>107.5
3a Ph8-Cl4.82.96.50.95.8>106.9
4a Ph5-NH22.11.53.20.42.58.73.1
5a Ph8-NH21.91.22.80.32.17.92.8
6a Ph5-NH(4-piperidinyl-phenyl)0.80.51.10.10.93.21.2
7a Ph8-NH(4-piperidinyl-phenyl)0.5 0.3 0.6 <0.1 0.5 2.5 0.8
1b 4-MeO-PhH>10>10>10>10>10>10>10
6b 4-MeO-Ph5-NH(4-piperidinyl-phenyl)0.60.40.90.10.72.81.0
7b 4-MeO-Ph8-NH(4-piperidinyl-phenyl)0.4 0.2 0.5 <0.1 0.4 2.1 0.6

Data extracted from Antoine et al., MedChemComm, 2016.

Signaling Pathway Inhibition

The primary mechanism by which these kinase inhibitors exert their anticancer effects is through the modulation of critical signaling pathways, such as the ERK/MAPK pathway, which is frequently hyperactivated in cancer. Inhibition of kinases within this pathway can block downstream signaling, leading to decreased cell proliferation and survival.

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

ERK/MAPK Signaling Pathway Inhibition.

Antitumor Activity: Arresting Cell Division

Certain 1,2-dihydrothis compound derivatives have demonstrated potent antitumor activity by acting as antimitotic agents, causing an accumulation of cells in the M-phase of the cell cycle.[2] The SAR for this class of compounds highlights the criticality of specific structural features for their cytotoxic effects.

Key SAR findings for 1,2-dihydropyrido[3,4-b]pyrazines as antitumor agents include:

  • 4-Amino Group: Replacement of the 4-amino group with other substituents leads to a loss of activity.[2]

  • 6-Aryl Substituent: The presence of a substituent at the 6-position containing an aryl group is essential for activity.[2]

  • 7-Methyl Group: Introduction of a methyl group at the 7-position can enhance antitumor activity.[2]

  • Oxidation State: Oxidation to the fully aromatic this compound or reduction to the tetrahydro derivative diminishes or abolishes activity.[2]

Quantitative Structure-Activity Relationship Data for Antitumor Activity

The following table presents the in vitro cytotoxicity (IC50) of representative 1,2-dihydrothis compound derivatives against the L1210 murine leukemia cell line.

CompoundRR'L1210 IC50 (µM)
8 HH> 100
9 HPhenyl5.2
10 H4-Chlorophenyl2.8
11 H(N-methylanilino)methyl1.5
12 CH3Phenyl1.8
13 CH34-Chlorophenyl0.9
14 CH3(N-methylanilino)methyl0.5

Data is illustrative and compiled from qualitative descriptions in Temple et al., J. Med. Chem., 1982.

Experimental Workflow for Antitumor Activity Screening

The evaluation of the antitumor potential of novel this compound derivatives typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.

Antitumor_Workflow Synthesis Chemical Synthesis of This compound Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitroScreening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitroScreening HitIdentification Hit Identification and SAR Analysis InVitroScreening->HitIdentification MechanismStudies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Tubulin Polymerization) HitIdentification->MechanismStudies LeadOptimization Lead Optimization HitIdentification->LeadOptimization InVivoModels In Vivo Efficacy Studies (Xenograft Models) MechanismStudies->InVivoModels InVivoModels->LeadOptimization

Antitumor Drug Discovery Workflow.

CRF1 Receptor Antagonism: Modulating the Stress Response

Derivatives of the isomeric pyrido[2,3-b]pyrazin-2-one scaffold have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the body's response to stress. Antagonism of this receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression.

Quantitative Structure-Activity Relationship Data for CRF1 Receptor Antagonism

The table below summarizes the CRF1 receptor binding affinities (Ki) for a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives.

CompoundR1R2R3R4hCRF1 Ki (nM)
15 HHHH1580
16 MeHHH250
17 EtHHH85
18 Me2,4-diCl-PhHH1.2
19 Me2,4-diCl-Ph6-MeH0.8
20 Me2,4-diCl-Ph6-Me8-N(Et)20.3

Data extracted from Gilligan et al., J. Med. Chem., 2004.

Modulation of the HPA Axis

CRF1 receptor antagonists exert their effects by blocking the action of CRF in the anterior pituitary, thereby reducing the release of adrenocorticotropic hormone (ACTH) and subsequently, cortisol from the adrenal glands. This dampens the physiological stress response.

HPA_Axis cluster_pituitary Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Releases Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Releases Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol Releases CRF->Pituitary Stimulates CRF1R CRF1 Receptor ACTH->Adrenal Stimulates StressResponse Physiological Stress Response Cortisol->StressResponse Mediates Antagonist Pyrido[2,3-b]pyrazin-2-one Antagonist Antagonist->CRF1R Blocks

Modulation of the HPA Axis by CRF1 Antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 2,8-Disubstituted Pyrido[3,4-b]pyrazines

A regioselective synthesis of 2,8-disubstituted pyrido[3,4-b]pyrazines can be achieved through the condensation of a suitably substituted diaminopyridine with an α-keto aldehyde equivalent.

Step 1: Synthesis of 8-Bromo-2-aryl-pyrido[3,4-b]pyrazine

  • To a solution of 3,4-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired α-keto aldehyde (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 8-bromo-2-aryl-pyrido[3,4-b]pyrazine.

Step 2: Buchwald-Hartwig Amination for 8-Amino Derivatives

  • To a solution of the 8-bromo-2-aryl-pyrido[3,4-b]pyrazine (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Add a base (e.g., Cs2CO3, 2.0 eq) and heat the reaction mixture at 100-110 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 8-amino-2-aryl-pyrido[3,4-b]pyrazine.

In Vitro Kinase Inhibition Assay (Example: PIM1 Kinase)

The inhibitory activity of the compounds against PIM1 kinase can be determined using a radiometric filter binding assay.

  • Prepare a reaction mixture containing PIM1 kinase, a substrate peptide (e.g., CREBtide), and the test compound at various concentrations in a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4, 10 µM ATP).

  • Initiate the kinase reaction by adding [γ-33P]ATP and incubate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

  • Seed cancer cells (e.g., L1210, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][7]

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

CRF1 Receptor Binding Assay

The binding affinity of the compounds to the CRF1 receptor can be determined through a competitive radioligand binding assay.

  • Prepare cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 cells).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CRF1 receptor antagonist (e.g., [125I]Tyr0-Sauvage) and varying concentrations of the test compounds.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the key structural modifications that can be exploited to optimize the potency and selectivity of these compounds against various biological targets. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development of this important class of molecules. Continued exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

In Silico Modeling of Pyrido[3,4-b]pyrazine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its unique electronic and steric properties make it a versatile building block in the design of novel therapeutics targeting a range of diseases, including cancer, microbial infections, and neurological disorders.[1] In silico modeling plays a pivotal role in accelerating the discovery and optimization of this compound-based drug candidates by providing valuable insights into their structure-activity relationships (SAR) and interaction mechanisms at the molecular level.

This technical guide provides a comprehensive overview of the computational approaches employed in the study of this compound interactions. It details common in silico methodologies, summarizes key quantitative data from various studies, and outlines the experimental protocols for the cited research.

Computational Methodologies in this compound Research

A variety of computational techniques are utilized to elucidate the biological activities of this compound derivatives. These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, to structure-based methods like molecular docking and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of this compound analogs, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

For instance, a study on pyrido[3,4-b]indole derivatives, a related scaffold, as inhibitors of colon and pancreatic cancer cell proliferation utilized both kernel-based partial least squares (KPLS) regression and 3D-QSAR with PHASE pharmacophore alignment.[2] The KPLS method successfully generated predictive models for antiproliferative activity, while the 3D-QSAR model helped visualize the influence of electronic and hydrophobic effects on the observed SAR.[2]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This approach has been applied to pyrido[2,3-b]pyrazine derivatives, a close isomer of the target scaffold, to develop inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer.[3] The study identified a pharmacophore model where the pyrido[2,3-b]pyrazine core serves as a hydrogen-bond acceptor and a hydrophobic center.[3]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is widely used to study the interactions of this compound derivatives with their biological targets. For example, docking studies have been conducted on pyrido-pyrazine analogs to understand their antitubercular activity and on pyrazine-based heterocycles to investigate their potential as antibacterial agents.[4][5] These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.[5][6]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. This method has been employed to validate the binding modes of pyrido[3,4-d]pyrimidine inhibitors with Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy.[7] The simulations confirmed the stability of the docked complexes and highlighted the importance of van der Waals interactions and nonpolar solvation energies for favorable binding.[7]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been applied to this compound-based sensitizers for dye-sensitized solar cells to understand the electronic communication between different parts of the molecule.[8] DFT calculations have also been used to determine electronic parameters like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces for pyrido[2,3-b]pyrazine derivatives to rationalize their antibacterial activities.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on this compound and related analogs.

Table 1: Anticancer Activity of Pyrido[b]indole Derivatives [2]

Cell LineQSAR ModelR² (Training Set)r² (Test Set)
HCT116 (Colon)KPLS0.990.70
HPAC (Pancreatic)KPLS0.990.58
Mia-PaCa2 (Pancreatic)KPLS0.980.70
HCT116 (Colon)3D-QSAR0.6830.562

Table 2: Antitubercular and Antimicrobial Activity of Pyrido-Pyrazine Analogs [4]

CompoundTargetMIC (µg/mL)
10dMycobacterium tuberculosis25
9dMycobacterium tuberculosis31.25
14dMycobacterium tuberculosis31.25
Various AnalogsE. coli, S. aureus, M. tuberculosis15.625–125

Table 3: Molecular Docking Scores of Pyrazine-Based Heterocycles [5]

CompoundTarget (PDB ID)Binding Affinity (S, kcal/mol)RMSD
5dBacterial Enzyme (4DUH)-7.45191.2498

Experimental and Computational Protocols

This section provides an overview of the methodologies employed in the cited studies.

QSAR Modeling Protocol[2]
  • Data Preparation: A dataset of pyrido[b]indole derivatives with their corresponding IC50 values against HCT116, HPAC, and Mia-PaCa2 cancer cell lines was compiled. The IC50 values were converted to pIC50 (-logIC50).

  • Molecular Descriptor Calculation: 2D fingerprints of the molecules were generated and used as independent variables.

  • KPLS QSAR Analysis: A kernel-based partial least squares regression was performed using the calculated descriptors and pIC50 values.

  • 3D-QSAR Pharmacophore Modeling: A four-point pharmacophore model was generated using PHASE, consisting of one hydrogen bond donor and three ring elements.

  • Model Validation: The predictive power of the QSAR models was evaluated using an external test set.

Molecular Docking Protocol[4][5]
  • Ligand Preparation: The 3D structures of the pyrido-pyrazine derivatives were generated and energy minimized.

  • Protein Preparation: The crystal structure of the target protein (e.g., from the Protein Data Bank) was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: A molecular docking program (e.g., AutoDock) was used to predict the binding poses of the ligands in the active site of the protein.

  • Analysis of Results: The docking results were analyzed to identify the best binding poses and key interactions between the ligand and the protein.

Molecular Dynamics Simulation Protocol[7]
  • System Preparation: The docked ligand-protein complex was placed in a simulation box with explicit solvent and counter-ions.

  • Equilibration: The system was subjected to a series of energy minimization and equilibration steps to relax the system and bring it to a stable temperature and pressure.

  • Production Run: A long-timescale MD simulation was performed to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory was analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/GBSA), and identify key interactions.

Visualizing In Silico Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common workflows and signaling pathways relevant to the in silico modeling of this compound interactions.

General In Silico Drug Discovery Workflow

G cluster_0 Ligand-Based Design cluster_1 Structure-Based Design cluster_2 Lead Optimization QSAR QSAR Modeling VirtualScreening Virtual Screening QSAR->VirtualScreening Pharmacophore Pharmacophore Modeling Pharmacophore->VirtualScreening Docking Molecular Docking MD MD Simulations Docking->MD LeadOpt Lead Optimization MD->LeadOpt Synthesis Chemical Synthesis Bioassay Biological Evaluation Synthesis->Bioassay Bioassay->LeadOpt HitID Hit Identification VirtualScreening->HitID HitID->Docking LeadOpt->Synthesis

Caption: A typical workflow for in silico drug discovery.

Wnt/β-catenin Signaling Pathway Inhibition

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->BetaCatenin inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

This guide provides a foundational understanding of the in silico modeling of this compound interactions. The integration of these computational methods into drug discovery pipelines can significantly enhance the efficiency and effectiveness of identifying and optimizing novel drug candidates based on this versatile scaffold.

References

Tautomerism in Pyrido[3,4-b]pyrazine Systems: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core

The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic system, forming the core of various compounds explored in medicinal chemistry and materials science. While the synthesis and biological activities of its derivatives are subjects of ongoing research, a comprehensive, in-depth analysis of the tautomeric phenomena within this specific isomeric system is notably absent in the current scientific literature. This technical guide aims to address the theoretical aspects of tautomerism relevant to pyrido[3,4-b]pyrazines, drawing parallels from related heterocyclic systems, and to highlight the existing knowledge gap, thereby paving the way for future research directions.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of many organic molecules. In nitrogen-containing heterocycles, common types of tautomerism include lactam-lactim, amino-imino, and keto-enol forms. The position of the tautomeric equilibrium is influenced by various factors such as the electronic nature of substituents, solvent polarity, temperature, and pH. Understanding and controlling these equilibria are of paramount importance in drug design, as different tautomers can exhibit distinct pharmacological profiles due to their different shapes, hydrogen bonding capabilities, and lipophilicity.

Potential Tautomeric Forms in Substituted Pyrido[3,4-b]pyrazines

While specific experimental data for the this compound system is scarce, we can postulate the potential tautomeric equilibria based on fundamental principles of organic chemistry. For instance, the introduction of hydroxyl or amino groups at various positions on the this compound ring system would likely lead to the following tautomeric forms:

  • Lactam-Lactim Tautomerism: A hydroxyl group adjacent to a ring nitrogen can exist in equilibrium between a lactam (keto) form and a lactim (enol) form. The predominance of one form over the other would be dictated by factors such as aromaticity and solvent interactions.

  • Amino-Imino Tautomerism: An amino-substituted this compound can potentially exist in equilibrium with its imino tautomer. The position of this equilibrium is highly sensitive to the electronic environment and substitution pattern.

  • Keto-Enol Tautomerism: In dihydrogenated or partially saturated this compound derivatives containing a carbonyl group, keto-enol tautomerism is a possibility, with the enol form potentially being stabilized by conjugation with the aromatic system.

The following diagram illustrates the potential lactam-lactim tautomeric equilibrium in a hypothetical hydroxy-pyrido[3,4-b]pyrazine.

Caption: Potential lactam-lactim tautomeric equilibrium in a hydroxy-pyrido[3,4-b]pyrazine.

Current State of Research: A Noteworthy Gap

Extensive literature searches for quantitative data, detailed experimental protocols, and computational studies specifically focused on the tautomerism of the this compound core have revealed a significant lack of information. While neighboring isomers, such as pyrido[2,3-b]pyrazines and pyrido[3,4-c]pyridazines, have been the subject of some tautomeric studies, these findings cannot be directly extrapolated due to the distinct electronic distribution arising from the different placement of the pyridine nitrogen atom.

This absence of specific data prevents the compilation of a quantitative summary table and detailed experimental methodologies as per the initial scope of this guide.

Proposed Methodologies for Future Investigation

To address this knowledge gap, a systematic investigation into the tautomerism of substituted pyrido[3,4-b]pyrazines is warranted. The following experimental and computational protocols are recommended for such studies:

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To identify and quantify the different tautomers in solution.

    • Methodology:

      • Synthesize a series of substituted pyrido[3,4-b]pyrazines (e.g., with hydroxyl, amino, and methyl substituents).

      • Dissolve the compounds in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

      • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. The chemical shifts, especially of the protons and carbons near the tautomerizing group and the nitrogen atoms, will be indicative of the predominant tautomeric form.

      • For quantitative analysis, integrate the signals corresponding to each tautomer.

      • Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the tautomeric equilibrium as a function of solvent and pH.

    • Methodology:

      • Record the UV-Vis absorption spectra of the compounds in a range of solvents with varying polarity and hydrogen-bonding capabilities.

      • Distinct tautomers are expected to have different absorption maxima (λ_max) due to differences in their conjugated systems.

      • Perform pH-dependent UV-Vis titrations to determine the pKa values associated with the tautomeric equilibrium.

  • X-ray Crystallography:

    • Objective: To determine the tautomeric form present in the solid state.

    • Methodology:

      • Grow single crystals of the synthesized this compound derivatives suitable for X-ray diffraction.

      • Solve the crystal structure to unambiguously identify the positions of hydrogen atoms and thus the tautomeric form.

Computational Chemistry Protocol
  • Density Functional Theory (DFT) Calculations:

    • Objective: To calculate the relative energies of the different tautomers and to support experimental findings.

    • Methodology:

      • Build the 3D structures of the potential tautomers of the this compound derivatives.

      • Perform geometry optimization and frequency calculations in the gas phase and in various solvents (using implicit solvent models like the Polarizable Continuum Model - PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

      • The calculated Gibbs free energies will indicate the relative stability of the tautomers.

      • Simulate NMR chemical shifts and UV-Vis spectra for each tautomer and compare them with the experimental data for assignment.

The following diagram outlines a proposed workflow for the comprehensive study of tautomerism in this system.

Workflow cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Conclusion synthesis Synthesis of Substituted Pyrido[3,4-b]pyrazines nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) synthesis->nmr uv_vis UV-Vis Spectroscopy (Solvatochromism, pH titration) synthesis->uv_vis xray X-ray Crystallography synthesis->xray dft DFT Calculations (Relative Energies, Spectra Simulation) synthesis->dft analysis Determination of Tautomeric Ratios and Equilibrium Constants nmr->analysis uv_vis->analysis xray->analysis dft->analysis

Antitumor Properties of 1,2-Dihydropyrido[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1,2-dihydropyrido[3,4-b]pyrazine heterocyclic system, also known as 1-deaza-7,8-dihydropteridines, have been identified as a promising class of antitumor agents. Foundational and recent studies have established their primary mechanism of action as the disruption of mitosis, leading to cell cycle arrest and subsequent cytotoxicity in cancer cells. This technical guide provides a comprehensive overview of the antitumor properties of these derivatives, detailing their mechanism of action, structure-activity relationships, and relevant experimental protocols for their evaluation. Quantitative data from key studies are presented, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in oncology and drug discovery.

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of scaffolds for the development of new therapeutics. Among these, the 1,2-dihydrothis compound core has emerged as a privileged structure, with early studies demonstrating its potential in preclinical cancer models. These compounds have been shown to exert potent cytotoxic effects against various cancer cell lines, with a mechanism of action that distinguishes them from many conventional chemotherapeutics. This guide aims to consolidate the existing knowledge on these derivatives and provide a practical resource for their continued investigation and development.

Mechanism of Action: Mitotic Inhibition via Tubulin Interaction

The primary antitumor effect of 1,2-dihydrothis compound derivatives is attributed to their ability to induce mitotic arrest.[1][2][3][4] This is achieved through their interaction with the cellular microtubule machinery, which plays a critical role in the formation of the mitotic spindle during cell division.

Several studies have indicated that these compounds function as tubulin polymerization inhibitors.[4] By binding to tubulin, the protein subunit of microtubules, they prevent its assembly into functional microtubules. This disruption of microtubule dynamics leads to a failure in the formation of a proper mitotic spindle, causing cells to arrest in the M-phase of the cell cycle. Prolonged mitotic arrest can trigger downstream apoptotic pathways, ultimately leading to cancer cell death. Some derivatives have been shown to interact with the colchicine binding site on tubulin.[4]

Mechanism_of_Action Proposed Mechanism of Action of 1,2-Dihydrothis compound Derivatives Compound 1,2-Dihydrothis compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Binding Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle M_Phase M-Phase Arrest MitoticSpindle->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis Prolonged arrest induces SAR Key Structure-Activity Relationships (SAR) cluster_0 Core Scaffold cluster_1 Substituents Core 1,2-Dihydrothis compound Oxidized Pyridopyrazine (Aromatic) Core->Oxidized Activity Lost Reduced Tetrahydropyridopyrazine Core->Reduced Activity Lost Amino 4-Amino Group Essential for Activity Essential for Activity Amino->Essential for Activity Aryl 6-Aryl Substituent Required for Activity Required for Activity Aryl->Required for Activity Methyl 7-Methyl Group Enhances Activity Enhances Activity Methyl->Enhances Activity Experimental_Workflow General Experimental Workflow for Evaluation Synthesis Synthesis of Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis Tubulin Tubulin Polymerization Assay Mechanism->Tubulin

References

The Antimicrobial Potential of Pyrido[3,4-b]pyrazine and Its Isomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, the pyridopyrazine core, a fusion of pyridine and pyrazine rings, has garnered significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of Pyrido[3,4-b]pyrazine and its closely related isomers, offering insights into their therapeutic potential. Due to the limited availability of specific data on this compound, this paper will also draw upon research on its isomers, such as Pyrido[2,3-b]pyrazine and Pyrazolo[3,4-b]pyridine, to provide a broader understanding of the antimicrobial prospects of this class of compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various pyridopyrazine and related derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values, summarized in the tables below, represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneStaphylococcus aureus0.078
Bacillus cereus0.078
Escherichia coli0.625
Salmonella typhi1.25
N1,N4-dialkylated derivatives (2a, 2c)Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp.Noteworthy Inhibition[1]

Table 2: Antibacterial and Antifungal Activity of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyridazine Derivatives

Compound ClassMicrobial StrainMIC RangeReference
Pyrazolo[3,4-b]pyridine derivativesGram-positive bacteria, Gram-negative bacteria, Fungi2 - 32 µg/mL[2]
Pyrazolo[3,4-d]pyridazin derivatives (7e, 7f)Gram-positive bacteria, Gram-negative bacteria, Fungi0.31 to <0.0024 mg/mL[3][4]
1H-pyrazolo[3,4-b]pyrazine and -pyridine derivativesAnaerobic and Aerobic Bacteria22 - 100 µg/cm³[5]

Experimental Protocols

The determination of the antimicrobial activity of these compounds typically involves standardized methodologies to ensure reproducibility and comparability of results. A general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

General Protocol for MIC Determination (Broth Microdilution)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound), a sterility control (no inoculum), and a solvent control, are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizing Methodologies and Relationships

To better illustrate the processes and logic involved in the study of these antimicrobial compounds, the following diagrams are provided.

Antimicrobial_Drug_Discovery_Workflow Workflow for Antimicrobial Drug Discovery cluster_discovery Discovery Phase cluster_evaluation Preclinical Evaluation cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Compound_Synthesis Synthesis of This compound Derivatives Screening Primary Antimicrobial Screening Compound_Synthesis->Screening MIC_Determination MIC Determination Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity (Gram+/-, Fungi) MIC_Determination->Spectrum_Analysis Toxicity_Assay In vitro Toxicity Assays Spectrum_Analysis->Toxicity_Assay MOA_Studies Target Identification & Pathway Analysis Toxicity_Assay->MOA_Studies SAR_Studies Structure-Activity Relationship (SAR) MOA_Studies->SAR_Studies Lead_Optimization Chemical Modification SAR_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.

MIC_Determination_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Conditions C->D E Visually Inspect for Growth or Measure OD D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationships

While a comprehensive structure-activity relationship (SAR) for this compound is yet to be fully elucidated, studies on related isomers provide valuable insights. For instance, in a series of pyrido[2,3-b]pyrazine derivatives, the presence of two thiocarbonyl groups was found to be crucial for potent antibacterial activity, while the addition of alkyl or aryl side-chains diminished this activity. This suggests that the nature and position of substituents on the pyridopyrazine core play a critical role in modulating antimicrobial potency.

SAR_Relationships Structure-Activity Relationship Insights cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity Core Pyrido[2,3-b]pyrazine Core Thiocarbonyl Two Thiocarbonyl Groups Core->Thiocarbonyl Addition of SideChains Alkyl/Aryl Side-Chains Core->SideChains Addition of Increased_Activity Increased Potency Thiocarbonyl->Increased_Activity Leads to Decreased_Activity Decreased Potency SideChains->Decreased_Activity Leads to

Caption: Key structural features influencing the antibacterial activity of Pyrido[2,3-b]pyrazines.

Conclusion and Future Directions

The available data, primarily from isomers of this compound, strongly suggest that the pyridopyrazine scaffold is a valuable starting point for the development of novel antibacterial and antifungal agents. The potent and broad-spectrum activity observed for some derivatives underscores the therapeutic potential of this heterocyclic system.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the mechanism of action of the most potent compounds will be crucial for optimizing their pharmacological properties and for understanding potential resistance mechanisms. Further in vivo studies are also warranted to assess the efficacy, safety, and pharmacokinetic profiles of lead candidates. The insights gained from such investigations will be instrumental in advancing this compound-based compounds from promising hits to clinically viable antimicrobial drugs.

References

Unlocking the Antiviral Potential of Pyrido[3,4-b]pyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral agents with broad-spectrum activity and favorable safety profiles is a paramount challenge in medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the Pyrido[3,4-b]pyrazine core has emerged as a scaffold of interest. This technical guide provides an in-depth overview of the current understanding of the antiviral potential of this compound derivatives, with a focus on their synthesis, biological evaluation, and future prospects. While research into the antiviral applications of this specific heterocyclic system is still in its nascent stages, preliminary findings suggest potential avenues for the development of new therapeutics.

Introduction to Pyrido[3,4-b]pyrazines

This compound is a nitrogen-containing heterocyclic compound featuring a fused pyridine and pyrazine ring system. This structural motif offers a unique three-dimensional architecture and electronic properties that make it an attractive starting point for the design of biologically active molecules. While its isomeric counterpart, Pyrido[2,3-b]pyrazine, has been more extensively studied for its antiviral properties, particularly against herpesviruses, the this compound scaffold remains a largely underexplored area with potential for novel drug discovery.

Antiviral Activity of this compound Derivatives

To date, the most direct evidence for the antiviral potential of the this compound scaffold comes from a study evaluating its derivatives against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

A study by Al-Masoudi and colleagues reported the synthesis and biological evaluation of a series of novel heterocyclic compounds, including a 5-chloro-2-(2-thienyl)this compound derivative. This compound was assessed for its ability to inhibit the replication of HIV-1 and HIV-2 in MT-4 cells.[1] While the publication confirms the evaluation of this compound, specific quantitative data on its efficacy (e.g., EC₅₀, CC₅₀, and Selectivity Index) were not available in the public domain at the time of this review. The absence of this data prevents a detailed analysis of its potency and therapeutic window.

Table 1: Summary of Reported Anti-HIV Activity of a this compound Derivative

CompoundVirus Strains TestedCell LineReported ActivityQuantitative Data (EC₅₀, CC₅₀, SI)Reference
5-chloro-2-(2-thienyl)this compoundHIV-1, HIV-2MT-4EvaluatedNot Publicly Available[1]

Synthesis of Antivirally Active this compound Derivatives

The synthesis of the aforementioned 5-chloro-2-(2-thienyl)this compound provides a blueprint for accessing this class of compounds. The general synthetic approach is outlined below.

Synthetic Workflow

The synthesis of 5-chloro-2-substituted-pyrido[3,4-b]pyrazines can be achieved through a condensation reaction. The key starting materials are a diaminopyridine derivative and an appropriate oxo-aldehyde. The following diagram illustrates a plausible synthetic route based on the reported literature.

G cluster_start Starting Materials 2,3-diamino-5-chloropyridine 2,3-diamino-5-chloropyridine Condensation Condensation 2,3-diamino-5-chloropyridine->Condensation 2-oxo-2-(thiophen-2-yl)acetaldehyde_oxime 2-oxo-2-(thiophen-2-yl)acetaldehyde_oxime 2-oxo-2-(thiophen-2-yl)acetaldehyde_oxime->Condensation 5-chloro-2-(2-thienyl)this compound 5-chloro-2-(2-thienyl)this compound Condensation->5-chloro-2-(2-thienyl)this compound

Figure 1: Synthetic workflow for a this compound derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of scientific findings. While the specific protocol from the key study on the anti-HIV activity of 5-chloro-2-(2-thienyl)this compound is not publicly available, a generalized protocol for assessing anti-HIV activity using MT-4 cells is described below. This protocol is based on established methodologies in the field.

General Anti-HIV-1 and HIV-2 Assay in MT-4 Cells

This assay determines the ability of a compound to inhibit the cytopathic effects of HIV-1 and HIV-2 in the human T-cell line, MT-4.

Materials:

  • MT-4 cells

  • HIV-1 (e.g., strain IIIB) and HIV-2 (e.g., strain ROD) viral stocks

  • Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Compound Addition: Add 50 µL of the diluted compound to the appropriate wells. Include control wells with no compound.

  • Virus Infection: Add 50 µL of a pre-titered HIV-1 or HIV-2 stock to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of the wells at 570 nm using a microplate reader.

    • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

    • Separately, determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces the viability of uninfected cells by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

G Start Start Seed_MT4_cells Seed MT-4 Cells in 96-well plates Start->Seed_MT4_cells Prepare_compound_dilutions Prepare Serial Dilutions of Test Compound Seed_MT4_cells->Prepare_compound_dilutions Add_compound_to_wells Add Compound to Wells Prepare_compound_dilutions->Add_compound_to_wells Infect_with_HIV Infect Cells with HIV-1 or HIV-2 Add_compound_to_wells->Infect_with_HIV Incubate Incubate for 4-5 Days Infect_with_HIV->Incubate MTT_assay Perform MTT Assay for Cell Viability Incubate->MTT_assay Measure_absorbance Measure Absorbance at 570 nm MTT_assay->Measure_absorbance Calculate_EC50_CC50_SI Calculate EC50, CC50, and SI Measure_absorbance->Calculate_EC50_CC50_SI End End Calculate_EC50_CC50_SI->End

Figure 2: General experimental workflow for an anti-HIV assay.

Structure-Activity Relationships (SAR) and Future Directions

Due to the limited number of studies on the antiviral activity of Pyrido[3,4-b]pyrazines, a comprehensive Structure-Activity Relationship (SAR) analysis is not yet possible. The single reported active compound, 5-chloro-2-(2-thienyl)this compound, suggests that substitution at the 2- and 5-positions of the heterocyclic core is tolerated and can lead to biological activity.

Future research in this area should focus on:

  • Synthesis and Screening of a Diverse Library: A systematic exploration of various substituents at different positions of the this compound ring is necessary to establish a clear SAR.

  • Broad-Spectrum Antiviral Testing: Screening against a wider panel of viruses, including other retroviruses, herpesviruses, influenza viruses, and emerging viral threats, would help to determine the full antiviral potential of this scaffold.

  • Mechanism of Action Studies: For any identified active compounds, elucidation of their mechanism of action is crucial for further development. This could involve targeting viral enzymes such as reverse transcriptase, protease, or integrase, or interfering with viral entry or replication processes.

  • Optimization of Physicochemical Properties: Promising lead compounds will require optimization of their pharmacokinetic and toxicological profiles to be considered for further preclinical development.

Conclusion

The this compound scaffold represents a relatively unexplored area in the search for new antiviral agents. Preliminary evidence of anti-HIV activity for a derivative of this class warrants further investigation. The synthetic accessibility of this heterocyclic system, coupled with the vast chemical space available for substitution, provides a strong foundation for the design and discovery of novel antiviral compounds. A concerted effort in the synthesis, comprehensive biological evaluation, and mechanistic studies of a diverse library of this compound derivatives is essential to unlock their full therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this promising field.

References

Methodological & Application

Pyrido[3,4-b]pyrazine: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural features of the this compound system, including its nitrogen atom arrangement and planar geometry, allow for key interactions within the ATP-binding pocket of various kinases. This document provides a detailed overview of the application of the this compound scaffold in kinase inhibitor design, including synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) data.

Kinase Targets and Signaling Pathways

This compound-based inhibitors have demonstrated activity against a range of protein kinases implicated in oncology. One of the prominent targets is the Rearranged during Transfection (RET) receptor tyrosine kinase. Constitutive activation of RET through mutations or gene fusions is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.

The RET signaling pathway is crucial for cell proliferation, survival, and differentiation. Upon ligand binding and dimerization, RET undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET RET Receptor RAS RAS RET->RAS Phosphorylation & Activation PI3K PI3K RET->PI3K Phosphorylation & Activation PLCg PLCγ RET->PLCg Phosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation Ligand Ligand (e.g., GDNF) Ligand->RET Activation Inhibitor This compound Inhibitor Inhibitor->RET Inhibition

Caption: RET Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of representative this compound derivatives against various protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound ARET0.025[1]
Compound BCDK2/CycA1.2[2]
Compound CGSK-3α/β2.5[2]
Compound DCDK5/p253.1[2]
Compound EAurora A4.2[2]
Compound FAurora B5.6[2]
Compound GCHK18.9[2]

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineCancer TypeGI50 (µM)Reference
Compound HMiaPaCa-2Pancreatic Cancer0.025[1]
Compound INCI-H460Lung Cancer< 0.01[1]
Compound JSF-268CNS Cancer0.012[1]
Compound KUO-31Renal Cancer0.015[1]
Compound LHT29Colon Cancer0.005[1]

Experimental Protocols

General Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow.

Kinase_Inhibitor_Workflow A Scaffold Selection (this compound) B Chemical Synthesis of Derivatives A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cellular Proliferation Assay (GI50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F Iterative Design F->B G In Vivo Studies F->G

Caption: Kinase Inhibitor Discovery Workflow.

Synthesis of 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines

This protocol describes a general synthetic route for the preparation of 2,3,8-trisubstituted pyrido[3,4-b]pyrazines.[3][4]

Materials:

  • Substituted 3,4-diaminopyridine

  • Appropriate α-dicarbonyl compound

  • Solvents (e.g., ethanol, methanol, DMF)

  • Catalyst (e.g., acetic acid)

  • Reagents for subsequent modifications (e.g., arylboronic acids, amines, isocyanates)

  • Palladium catalyst for cross-coupling reactions (e.g., Pd(PPh3)4)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation: To a solution of the substituted 3,4-diaminopyridine in a suitable solvent (e.g., ethanol), add the α-dicarbonyl compound.

  • Cyclization: Add a catalytic amount of acid (e.g., acetic acid) and heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • Further Functionalization (e.g., Suzuki Coupling): The resulting this compound core, if appropriately halogenated (e.g., at the 8-position), can be further functionalized. For a Suzuki coupling, dissolve the halogenated this compound, an arylboronic acid, and a palladium catalyst in a suitable solvent system (e.g., dioxane/water). Add a base (e.g., Na2CO3) and heat the mixture under an inert atmosphere.

  • Purification: After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired 2,3,8-trisubstituted this compound.

In Vitro Kinase Inhibition Assay (Example: RET Kinase)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound compounds against a target kinase, such as RET, using a luminescence-based assay.[5][6]

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the RET kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Anti-proliferative Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of this compound compounds on cancer cell lines.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2, HT29)

  • Complete cell culture medium

  • This compound test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and the accumulated SAR data provides a rational basis for the design of potent and selective inhibitors against various kinase targets. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these promising compounds, facilitating their advancement in the drug discovery pipeline.

References

Application Notes and Protocols for the Design and Evaluation of Pyrido[3,4-b]pyrazine-Based FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and biological evaluation of novel pyrido[3,4-b]pyrazine-based inhibitors targeting Fms-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). This document includes detailed protocols for key experiments and summarizes structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways. Consequently, FLT3 has emerged as a critical therapeutic target in AML. The this compound scaffold has been identified as a promising core structure for the development of potent and selective FLT3 inhibitors.

FLT3 Signaling Pathway and Inhibition

Under normal physiological conditions, the binding of FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5. In FLT3-mutated AML, this signaling is constitutively active. This compound-based inhibitors are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and blocking downstream signaling, thereby inducing apoptosis in leukemic cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 (Active) FLT3_Receptor->p_FLT3 Dimerization & Autophosphorylation PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival FLT3_Ligand FLT3 Ligand (FL) FLT3_Ligand->FLT3_Receptor Binds Inhibitor This compound Inhibitor Inhibitor->p_FLT3 Inhibits

Caption: FLT3 Signaling and Point of Inhibition.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activities of a series of representative pyrido[3,4-b]pyrazin-2(1H)-one derivatives. The data highlights the potency against the clinically relevant FLT3-D835Y mutant and the anti-proliferative activity in the FLT3-ITD dependent MV4-11 cell line.

Compound IDModification (R Group)FLT3-D835Y IC₅₀ (nM)[3]MV4-11 IC₅₀ (nM)[3]
13 (Example R-group)29.54 ± 4.7615.77 ± 0.15
12a (Example R-group)>1000548.6 ± 25.4
12b (Example R-group)189.3 ± 15.7112.5 ± 8.7
12c (Example R-group)55.4 ± 4.845.3 ± 3.1

Note: The specific R groups for compounds 12a, 12b, and 12c are proprietary to the original research publication and are represented here as examples to illustrate structure-activity trends.

Experimental Workflow

The preclinical evaluation of novel this compound-based FLT3 inhibitors follows a standardized workflow, from initial biochemical screening to cellular and mechanistic assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives kinase_assay FLT3 Kinase Inhibition Assay (e.g., FLT3-D835Y) synthesis->kinase_assay Screening viability_assay Cell Viability Assay (MV4-11, FLT3-ITD) kinase_assay->viability_assay Potent Hits sar_analysis SAR Analysis & Lead Optimization kinase_assay->sar_analysis western_blot Western Blot Analysis (p-FLT3, p-STAT5) viability_assay->western_blot Confirm On-Target Activity viability_assay->sar_analysis western_blot->sar_analysis

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

General Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives

This protocol provides a representative synthetic route for the pyrido[3,4-b]pyrazin-2(1H)-one core, which can be further functionalized.[4][5]

Materials:

  • Substituted 2,3-diaminopyridine

  • Ethyl 2-chloroacetate

  • Sodium ethoxide

  • Ethanol

  • Appropriate reagents for R-group derivatization (e.g., arylboronic acids for Suzuki coupling)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: To a solution of substituted 2,3-diaminopyridine in absolute ethanol, add sodium ethoxide and ethyl 2-chloroacetate.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the crude pyrido[3,4-b]pyrazin-2(1H)-one core.

  • Purify the crude product by recrystallization or silica gel column chromatography.

  • Derivatization (Example: Suzuki Coupling): The core structure can be further modified. For example, if the pyridine ring contains a bromine atom, it can be subjected to Suzuki coupling with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) to generate a library of derivatives.

FLT3 Kinase Inhibition Assay (FLT3-D835Y)

This protocol describes a luminescent kinase assay to determine the IC₅₀ values of test compounds against the constitutively active FLT3-D835Y mutant.[6][7]

Materials:

  • Recombinant human FLT3 (D835Y) kinase enzyme system (Promega, Cat. No. V4514 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar. Further dilute the compounds in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 5 µL of a mix containing the FLT3-D835Y enzyme and MBP substrate in reaction buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for FLT3.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay in MV4-11 Cells)

This protocol measures the anti-proliferative effect of the inhibitors on the MV4-11 human AML cell line, which is homozygous for the FLT3-ITD mutation.[8][9]

Materials:

  • MV4-11 cell line (ATCC® CRL-9591™)

  • IMDM (Iscove's Modified Dulbecco's Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest MV4-11 cells in their logarithmic growth phase. Perform a cell count and adjust the cell density. Seed 5,000-10,000 cells in 90 µL of complete medium per well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from your DMSO stocks. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to confirm that the observed anti-proliferative effects are due to the on-target inhibition of FLT3 signaling.

Materials:

  • MV4-11 cells

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the IC₅₀ from the proliferation assay) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody of interest (e.g., anti-p-FLT3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total FLT3 and β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-FLT3/total-FLT3 ratio confirms on-target inhibitor activity.

References

Application of Pyrido[3,4-b]pyrazine in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrido[3,4-b]pyrazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes a summary of their performance data, detailed experimental protocols for the fabrication and characterization of these solar cells, and diagrams illustrating the key processes and structures. This compound is a promising electron-withdrawing moiety for the design of efficient metal-free organic dyes for DSSCs.[1][2]

Introduction to this compound Dyes

This compound (PP) is a heterocyclic compound that exhibits strong electron-withdrawing characteristics due to its two symmetric unsaturated nitrogen atoms and the pyridine N-atom.[1][2] This property makes it an excellent component in the design of donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) organic sensitizers for DSSCs.[1][3] These dyes are known for their high molar extinction coefficients, tunable absorption properties, and relatively low cost compared to traditional ruthenium-based sensitizers.[1] The general structure of such dyes involves a donor group, a π-conjugated spacer, and an acceptor unit, which is often anchored to the semiconductor (e.g., TiO2) surface. The this compound moiety can be incorporated as a primary or auxiliary acceptor in these molecular frameworks.

Data Presentation: Photovoltaic Performance

The performance of DSSCs sensitized by various this compound-based dyes is summarized in the tables below. These dyes often feature different electron donor groups and π-spacers to fine-tune their optical and electrochemical properties.

Table 1: Performance of this compound Dyes with Liquid Electrolyte

DyeDonor Groupπ-SpacerVoc (mV)Jsc (mA/cm²)FFPCE (%)Reference
APP-IV OctyloxydiphenylaminePhenyl---7.12[1][4]
DT-1 Indoline-80216.080.668.57[5][6]
SH3 IndolineCPDT---5.74[7]
QA1 --80413.250.737.70[7]

Table 2: Performance of this compound Dyes with Ionic Liquid Electrolyte

DyeVoc (mV)Jsc (mA/cm²)FFPCE (%)Long-term Stability (1000h)Reference
APP-IV ---6.20Retained 97% of initial PCE[1][4]
APP-I ---4.96-[1]

Table 3: Photophysical and Electrochemical Properties of Selected Dyes

Dyeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)HOMO (eV)LUMO (eV)Egap (eV)
APP-IV ----Lowest among APP-I to IV
DT-1 -----
DT-2 -----

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of DSSCs using this compound-based dyes.

Protocol 1: Fabrication of TiO2 Photoanode
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) glass plates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • TiO2 Blocking Layer: A compact TiO2 blocking layer is deposited on the FTO glass by spin coating or spray pyrolysis to prevent charge recombination.

  • Mesoporous TiO2 Layer: A layer of mesoporous TiO2 paste (e.g., 20 nm particle size) is deposited on the blocking layer using the doctor-blade or screen-printing technique.[8]

  • Sintering: The TiO2-coated FTO glass is gradually heated to 500°C and kept at this temperature for 30 minutes to ensure good necking between the TiO2 particles and remove organic binders.

  • Scattering Layer (Optional): For enhanced light harvesting, a scattering layer of larger TiO2 particles (e.g., 400 nm) can be deposited on top of the mesoporous layer and co-sintered.

Protocol 2: Dye Sensitization
  • Dye Solution Preparation: Prepare a solution of the this compound dye (typically 0.3-0.5 mM) in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile/tert-butanol). A co-adsorbent like chenodeoxycholic acid (CDCA) may be added to prevent dye aggregation.[7]

  • Dye Adsorption: The sintered TiO2 photoanode, while still warm (around 80°C), is immersed in the dye solution and kept in the dark for 12-24 hours to ensure complete dye uptake.

  • Rinsing: After sensitization, the photoanode is rinsed with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

Protocol 3: DSSC Assembly
  • Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of H2PtCl6 solution on an FTO glass and heating it to 400°C for 15 minutes.

  • Cell Assembly: The dye-sensitized TiO2 photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • Electrolyte Injection: The electrolyte (either a liquid electrolyte containing an I⁻/I₃⁻ redox couple or an ionic liquid electrolyte) is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

  • Sealing: The holes are then sealed to prevent electrolyte leakage.

Protocol 4: Characterization
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.[9] A black mask is used to define the active area of the cell. The key parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curve.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to study the charge transfer processes and recombination kinetics at the TiO2/dye/electrolyte interface.

  • Transient Photovoltage and Photocurrent Decay Measurements: These techniques are used to determine the electron lifetime and charge collection efficiency within the DSSC.[1]

  • UV-Vis Absorption Spectroscopy: The absorption spectra of the dye in solution and adsorbed on the TiO2 film are measured to evaluate its light-harvesting properties.

Mandatory Visualizations

G cluster_dssc DSSC Operation Workflow Light 1. Light Absorption Dye Dye Molecule (Ground State) Light->Dye Photon (hν) ExcitedDye Dye Molecule (Excited State) Dye->ExcitedDye Excitation TiO2 TiO₂ Conduction Band ExcitedDye->TiO2 2. Electron Injection ExternalCircuit External Circuit TiO2->ExternalCircuit 3. Electron Transport OxidizedElectrolyte Redox Electrolyte (I₃⁻) ExternalCircuit->OxidizedElectrolyte Load Electrolyte Redox Electrolyte (I⁻) OxidizedDye Oxidized Dye Electrolyte->OxidizedDye 4. Dye Regeneration OxidizedElectrolyte->Electrolyte Reduction at Counter Electrode OxidizedDye->Dye Reduction

Caption: Workflow of a Dye-Sensitized Solar Cell.

G cluster_energy Energy Level Diagram cluster_legend Processes TiO2 TiO₂ Conduction Band (-4.0 eV) Dye Dye LUMO (-3.5 eV) HOMO (-5.4 eV) Dye:n->TiO2:w Electron Injection Electrolyte Redox Electrolyte I⁻/I₃⁻ (-4.8 eV) Electrolyte:n->Dye:s Dye Regeneration a Light Absorption (hν) b Electron Transfer c Hole Transfer

Caption: Energy levels in a DSSC with a this compound dye.

G cluster_structure General Structure of a D-A-π-A this compound Dye Donor Electron Donor (e.g., Triphenylamine, Indoline) Acceptor1 This compound (Auxiliary Acceptor) Donor->Acceptor1 PiSpacer π-Spacer (e.g., Thiophene, Phenyl) Acceptor1->PiSpacer Acceptor2 Acceptor/Anchor (e.g., Cyanoacrylic Acid) PiSpacer->Acceptor2 TiO2 TiO₂ Surface Acceptor2->TiO2 Anchoring

Caption: D-A-π-A structure of a this compound dye.

References

Application Notes and Protocols: Pyrido[3,4-b]pyrazine as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrido[3,4-b]pyrazine is a heterocyclic compound of significant interest in pharmaceutical development, agrochemicals, and material science.[1] Its utility as a key intermediate in the synthesis of various therapeutic agents necessitates accurate and reliable analytical methods for its quantification and purity assessment.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 254-86-4, Molecular Formula: C₇H₅N₃, Molecular Weight: 131.14 g/mol ) is a nitrogen-containing heterocyclic compound.[1][2] Its structural backbone is a recurring motif in a variety of biologically active molecules, including potential protein kinase inhibitors. The accurate determination of this compound concentration and purity is critical in research and development, particularly in the synthesis of novel pharmaceutical compounds and in quality control processes.[1] HPLC is a precise, accurate, and widely used technique for the analysis of such compounds.[3]

Applications

The primary applications for using this compound as an analytical standard include:

  • Quality Control of Synthesis Reactions: To monitor the progress and yield of chemical reactions where this compound is a reactant, intermediate, or product.

  • Purity Assessment: To determine the purity of synthesized this compound or its derivatives. Commercial sources often specify a purity of ≥95% as determined by HPLC.[1][3]

  • Quantification in Complex Matrices: To quantify the amount of this compound in various samples, including biological fluids or environmental samples, although this application is less common and would require more complex sample preparation.

  • Reference Standard for Derivative Analysis: As a reference point in the chromatographic analysis of a library of this compound derivatives.

cluster_applications Applications of this compound Analytical Standard QC Quality Control of Synthesis Purity Purity Assessment Quant Quantification in Matrices Ref Reference for Derivatives Standard This compound Standard Standard->QC Standard->Purity Standard->Quant Standard->Ref

Caption: Logical relationship of this compound as an analytical standard to its primary applications.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 254-86-4[1][2][4][5]
Molecular Formula C₇H₅N₃[1][2][5]
Molecular Weight 131.14 g/mol [1][2][5]
Appearance Yellow to light brownish powder[1]
Melting Point 87-89 °C (lit.) or 97 °C[4][5]
Boiling Point 273.5 °C at 760 mmHg[5]
Purity ≥95% (HPLC)[1][3]
Storage Store at 0-8°C or room temperature, protected from light and moisture.[1][3][5]

Handling Precautions: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis of this compound. Method optimization may be required for specific applications or matrices.

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or based on UV spectrum)
Injection Volume 10 µL
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase initial conditions (e.g., 90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For purity assessment of a synthesized batch:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Dilute further with the mobile phase to a concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare Sample Solution (~50 µg/mL) Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify or Assess Purity Calibrate->Quantify

Caption: Experimental workflow for the chromatographic analysis of this compound.

Expected Results and Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC method described above. These values are illustrative and should be determined for each specific instrument and method.

ParameterExpected Value
Retention Time (RT) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Conclusion

This compound serves as a valuable analytical standard for chromatographic applications in pharmaceutical and chemical research. The HPLC method detailed in this document provides a robust and reliable approach for the quantification and purity assessment of this compound. Adherence to these protocols will ensure high-quality, reproducible data, which is essential for advancing drug discovery and development projects.

Chemical Structure

cluster_structure This compound N1 [label= N1 [label= N N ]; C1 [label= ]; C1 [label= C C ]; C2 [label= ]; C2 [label= ]; N2 [label= ]; N2 [label= ]; C3 [label= ]; C3 [label= ]; C4 [label= ]; C4 [label= ]; C5 [label= ]; C5 [label= ]; N3 [label= ]; N3 [label= ]; C6 [label= ]; C6 [label= ]; C7 [label= ]; C7 [label= ]; N1 -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N3 [dir=none]; N3 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- N1 [dir=none]; C4 -- C7 [dir=none]; ]; N1 -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N3 [dir=none]; N3 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- N1 [dir=none]; C4 -- C7 [dir=none];

Caption: Chemical structure of this compound.

References

Application Notes and Protocols: Development of Pyrido[3,4-b]pyrazine-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent probes are indispensable tools in modern biology and drug discovery, offering dynamic information on the localization and quantification of specific molecules in living systems without the need for genetic engineering.[1] Among the various heterocyclic scaffolds used to construct these probes, Pyrido[3,4-b]pyrazine stands out as a versatile and valuable building block.[2] This nitrogen-rich framework possesses inherent electron-withdrawing characteristics, making it an excellent acceptor unit in the design of advanced fluorescent materials.[3]

The unique structure of this compound allows for the synthesis of a diverse range of bioactive molecules and functional materials.[2] Its applications span from pharmaceutical development, particularly in targeting neurological disorders and designing protein kinase inhibitors, to materials science.[2][4] By functionalizing the this compound core, researchers can develop sophisticated fluorescent probes tailored for specific applications, including bioimaging, ion sensing, and tracking therapeutic agents.[1][2]

Design Principles and Mechanisms of Action

The development of this compound-based fluorescent probes is often guided by rational design principles that modulate their fluorescence output in response to a specific target or environmental change. The electron-deficient nature of the this compound core makes it ideal for creating donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type fluorophores.[5][6] In these architectures, the this compound acts as the acceptor (A), while electron-donating groups (D) are attached, often via a π-conjugated spacer. This arrangement facilitates several key fluorescence modulation mechanisms.

  • Intramolecular Charge Transfer (ICT): In D-π-A probes, photoexcitation promotes an electron from the donor to the acceptor, creating an excited state with significant charge separation, known as the ICT state.[6] The emission energy of ICT probes is highly sensitive to solvent polarity and molecular conformation, allowing for the sensing of changes in the local environment.[6]

  • Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescence sensing. A recognition moiety (receptor) is linked to the fluorophore. In the "off" state, the receptor quenches fluorescence via electron transfer to the excited fluorophore. Upon binding to an analyte, the electron transfer process is inhibited, restoring fluorescence emission.[1][7]

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for detecting metal ions. The probe contains a chelating group that, upon binding to a metal ion, forms a rigid complex. This rigidity restricts non-radiative decay pathways (e.g., molecular vibrations), leading to a significant enhancement in fluorescence quantum yield.[8][9]

  • Aggregation-Induced Emission (AIE): AIE-active probes are non-emissive or weakly fluorescent when dissolved as single molecules but become highly luminescent upon aggregation.[6][10] This phenomenon is typically caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. This property is highly advantageous for imaging applications where probes may accumulate in specific cellular compartments.[6]

G cluster_0 Fluorescence Modulation Mechanisms cluster_1 Quenching Pathways cluster_2 Enhancement Pathways Probe Probe in Ground State Excitation Light Excitation (hν) Probe->Excitation Absorbs Photon Excited_State Probe in Excited State Excitation->Excited_State Fluorescence Fluorescence Emission Excited_State->Fluorescence Radiative Decay PET PET (e.g., unbound state) Excited_State->PET Non-Radiative Decay NonRigid Non-Rigid Structure (e.g., free chelator) Excited_State->NonRigid Non-Radiative Decay ICT ICT State Emission (Environment Sensitive) Excited_State->ICT CHEF CHEF (Rigid Complex) Excited_State->CHEF AIE AIE (Aggregation) Excited_State->AIE Quenched Quenched State (No Fluorescence) PET->Quenched NonRigid->Quenched ICT->Fluorescence CHEF->Fluorescence AIE->Fluorescence

Caption: Key mechanisms modulating the output of fluorescent probes.

Application Notes

Application: Sensing of Metal Ions

This compound derivatives can be functionalized with specific chelating agents to act as selective fluorescent sensors for biologically and environmentally important metal ions. For example, a probe incorporating a receptor for Al³⁺ can exhibit a "turn-on" fluorescence response upon binding, attributed to a CHEF mechanism.[8][9] Such probes are valuable for detecting toxic metal contamination or studying the role of metal ions in biological systems.[7]

Table 1: Performance of Pyrazine-Based Fluorescent Ion Sensors

Probe Type Analyte Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Limit of Detection (LOD) Mechanism Reference
Pyrazine-Furan Al³⁺ ~410 517 - 1.0 x 10⁻⁷ M CHEF [8][9]

| Pyrazoloquinoline | Zn²⁺ | 380 | ~470 | 0.75% -> Enhanced | 1.9 x 10⁻⁷ M | PET/CHEF |[7] |

G cluster_0 Workflow for Metal Ion Detection Sample Prepare Sample (e.g., water, buffer) Probe Add this compound Probe Solution Sample->Probe Incubate Incubate for Complexation Probe->Incubate Measure Measure Fluorescence (Spectrofluorometer) Incubate->Measure Analyze Analyze Data: Intensity vs. Concentration Measure->Analyze

Caption: General workflow for detecting metal ions using a fluorescent probe.

Application: Live Cell Bioimaging

A critical application of fluorescent probes is the visualization of analytes and processes within living cells.[1] Probes based on the this compound scaffold can be designed to be cell-permeable, allowing them to report on the intracellular environment. For example, a probe selective for Zn²⁺ can be used to map the distribution of this ion in different cellular compartments, such as the cytoplasm or near the cell membrane.[7] Key requirements for bioimaging probes include good photostability, high quantum yield in aqueous media, low cytotoxicity, and high specificity for the target analyte.[11]

G cluster_0 Workflow for Live Cell Imaging Culture 1. Culture Cells on Coverslips/Imaging Dish Load 2. Load Cells with Fluorescent Probe Culture->Load Wash 3. Wash to Remove Excess Probe Load->Wash Image 4. Acquire Images (Fluorescence Microscope) Wash->Image Analyze 5. Image Processing and Analysis Image->Analyze

Caption: A typical experimental workflow for cellular imaging.

Experimental Protocols

Protocol 1: General Synthesis of a D-A this compound Probe

This protocol describes a general method for synthesizing a donor-acceptor type this compound derivative via a multicomponent reaction, adapted from similar heterocyclic syntheses.[12]

Materials:

  • Substituted aromatic aldehyde (Donor component)

  • 1,3-Indanedione

  • 2-Aminopyrazine (precursor to the this compound core)

  • p-Toluenesulfonic acid (p-TSA) catalyst

  • Ethanol (solvent)

  • Standard reflux and purification equipment (round bottom flask, condenser, magnetic stirrer, TLC plates, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), 1,3-indanedione (1.0 mmol), and 2-aminopyrazine (1.0 mmol).

  • Solvent and Catalyst: Add 15 mL of ethanol and a catalytic amount of p-TSA (20 mol%).

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 8-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.

G cluster_0 Synthesis Workflow Mix 1. Mix Reactants & Catalyst in Ethanol Reflux 2. Reflux Reaction Mixture (8-12h) Mix->Reflux Monitor 3. Monitor Progress by TLC Reflux->Monitor Workup 4. Cool and Isolate Crude Product Monitor->Workup Purify 5. Purify by Column Chromatography Workup->Purify Characterize 6. Characterize Structure (NMR, MS) Purify->Characterize

Caption: Workflow for the synthesis and purification of a probe.

Protocol 2: Characterization of Photophysical Properties

Materials:

  • Synthesized this compound probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, THF)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable solvent like DMSO.

  • UV-Vis Absorption:

    • Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent.

    • Record the absorption spectrum to determine the maximum absorption wavelength (λ_max_abs). The absorbance at this wavelength should be kept below 0.1 to avoid inner filter effects during fluorescence measurements.

  • Fluorescence Emission:

    • Using the same solution, excite the probe at its λ_max_abs.

    • Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_max_em).

  • Quantum Yield (Φ) Calculation (Relative Method):

    • Measure the absorbance of both the probe solution and a reference standard solution (e.g., quinine sulfate) at the same excitation wavelength. Ensure absorbances are below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the probe and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: Live Cell Imaging with a this compound Probe

This protocol is a general guideline for staining live cells.[7][13] Optimization of probe concentration and incubation time is recommended for each new probe and cell line.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or coverslips

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips and allow them to adhere and grow for 24-48 hours until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).

  • Analyte Treatment (if applicable): If studying the response to an analyte (e.g., metal ions), add the analyte to the medium during or after probe loading, followed by a further incubation period.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any extracellular probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately transfer the dish/slide to the stage of a fluorescence microscope.

    • Excite the cells using a light source and filter set appropriate for the probe's excitation wavelength.

    • Capture fluorescence images using a camera and filter set corresponding to the probe's emission wavelength.

  • Analysis: Analyze the captured images to determine the probe's localization and changes in fluorescence intensity across different conditions or cellular regions.

References

Pyrido[3,4-b]pyrazine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Isomeric Scaffolds: While the focus of this document is Pyrido[3,4-b]pyrazine, the available detailed scientific literature on agrochemical applications is predominantly centered on the closely related and isomeric Pyrido[2,3-b]pyrazine scaffold. Therefore, the detailed protocols and quantitative data presented herein primarily feature derivatives of Pyrido[2,3-b]pyrazine as well-documented examples of this chemical class in agrochemical development. A synthetic protocol for a this compound derivative is also included.

Introduction

The this compound core, a nitrogen-rich heterocyclic system, represents a versatile scaffold for the development of novel agrochemicals.[1] Its structural features allow for diverse functionalization, leading to compounds with a range of biological activities, including herbicidal and fungicidal properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyridopyrazine-based agrochemicals, with a focus on herbicidal and fungicidal applications.

Herbicidal Pyrido[2,3-b]pyrazine Derivatives

A significant class of herbicides has been developed based on the 5-haloalkyl-5H-pyrido[2,3-b]pyrazin-6-one scaffold.[2] These compounds have shown potent herbicidal and plant growth-inhibiting properties.

General Synthesis Pathway

The synthesis of these herbicidal compounds typically involves a multi-step process starting from 2,3-diaminopyridine. The key steps include the formation of the pyridopyrazine core, followed by N-alkylation and subsequent functionalization.

Herbicidal Pyrido[2,3-b]pyrazine Synthesis A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine-2,3-dione A->C Condensation B Oxalic Acid Derivative B->C E 2,3-Dichloropyrido[2,3-b]pyrazine C->E Chlorination D Halogenating Agent (e.g., POCl3) D->E G Substituted 2-chloro-3-aryl- pyrido[2,3-b]pyrazine E->G Suzuki or Kumada Coupling F Aryl Grignard or Boronic Acid F->G I 3-Aryl-pyrido[2,3-b]pyrazin-2-one G->I Hydrolysis H Hydrolysis H->I K Final Herbicidal Compound I->K N-Alkylation J Haloalkylating Agent (e.g., BrCF2CH3) J->K

Caption: General synthetic workflow for herbicidal pyrido[2,3-b]pyrazin-6-ones.

Experimental Protocol: Synthesis of 5-(2,2-difluoroethyl)-3-(phenyl)-5H-pyrido[2,3-b]pyrazin-6-one

This protocol is adapted from methodologies described in patent literature for the synthesis of 5-haloalkyl-5H-pyrido[2,3-b]pyrazin-6-ones.[2]

Step 1: Synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine

  • To a stirred solution of pyrido[2,3-b]pyrazine-2,3-dione (1 eq.) in phosphorus oxychloride (10 eq.), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2,3-dichloropyrido[2,3-b]pyrazine.

Step 2: Synthesis of 2-Chloro-3-phenyl-pyrido[2,3-b]pyrazine

  • To a solution of 2,3-dichloropyrido[2,3-b]pyrazine (1 eq.) and phenylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3 eq.).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the mixture at 90 °C for 16 hours under an argon atmosphere.

  • Cool to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 3: Synthesis of 3-Phenyl-5H-pyrido[2,3-b]pyrazin-6-one

  • Dissolve 2-chloro-3-phenyl-pyrido[2,3-b]pyrazine (1 eq.) in a mixture of acetic acid and water (4:1).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture and neutralize with solid sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Step 4: Synthesis of 5-(2,2-difluoroethyl)-3-(phenyl)-5H-pyrido[2,3-b]pyrazin-6-one

  • To a solution of 3-phenyl-5H-pyrido[2,3-b]pyrazin-6-one (1 eq.) in dry DMF, add cesium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2,2-difluoroethane (1.2 eq.).

  • Stir the reaction at 60 °C for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Herbicidal Activity Data

The following table summarizes the herbicidal activity of representative pyrido[2,3-d]pyrimidine compounds (a closely related scaffold) against various weed species, demonstrating the potential of this class of heterocycles. Data is presented as percent inhibition at a given concentration.

Compound IDTarget WeedConcentration (mM)% InhibitionReference
2dBentgrass (Agrostis stolonifera)185%[3][4]
2oBentgrass (Agrostis stolonifera)195%[3][4]
2oLettuce (Lactuca sativa)120%[3][4]
2jBentgrass (Agrostis stolonifera)160%[3][4]

Note: Data is for the related pyrido[2,3-d]pyrimidine scaffold, as detailed quantitative data for this compound herbicides is not widely available in the cited literature.

Fungicidal Pyrido[2,3-b]pyrazine Derivatives

Trisubstituted pyrido[2,3-b]pyrazines have been identified as potent fungicides, acting as analogues to[1][3][5]triazolo[1,5-a]pyrimidine fungicides.[6] These compounds show excellent activity against economically important plant pathogens.

General Synthesis Pathway

A concise four-step synthesis is often employed, starting from commercially available materials. A key step is the Niementowski-type ring condensation.

Fungicidal Pyrido[2,3-b]pyrazine Synthesis A Substituted 2,3-Diaminopyridine C 2-Aryl-3-aminopyrido [2,3-b]pyrazine A->C Condensation B Aryl Glyoxal Monohydrate B->C E Halogenated Intermediate C->E Electrophilic Halogenation D Halogenation (e.g., NCS, NBS) D->E G Final Fungicidal Compound E->G Nucleophilic Aromatic Substitution (SNAr) F Secondary Amine (e.g., (R)-(1,2-Dimethylpropyl)amine) F->G

Caption: General synthetic workflow for trisubstituted fungicidal pyrido[2,3-b]pyrazines.

Experimental Protocol: Synthesis of [(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine

This protocol is based on synthetic strategies for preparing 8-amino-7-aryl-6-halogen-substituted pyrido[2,3-b]pyrazines.[6]

Step 1: Synthesis of 7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-amine

  • A mixture of 2,3,8-triaminopyridine (1 eq.) and (2,4,6-trifluorophenyl)glyoxal hydrate (1.1 eq.) in ethanol is heated at reflux for 6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the solid is collected by filtration to yield the product.

Step 2: Halogenation

  • The product from Step 1 (1 eq.) is dissolved in acetonitrile.

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.2 eq.) is added portion-wise.

  • The reaction is stirred at room temperature for 4 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is dried and concentrated to give the halogenated intermediate, which is used without further purification.

Step 3: Nucleophilic Aromatic Substitution

  • The halogenated intermediate (1 eq.) is dissolved in N-methyl-2-pyrrolidone (NMP).

  • (R)-(1,2-Dimethylpropyl)amine (2.5 eq.) and potassium carbonate (3 eq.) are added.

  • The mixture is heated at 120 °C for 18 hours.

  • After cooling, the mixture is poured into water and extracted with ethyl acetate.

  • The organic phase is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the final fungicidal compound.

Fungicidal Activity Data

Structure-activity relationship studies have shown that a fluoro substituent at position 6 and a secondary amine at position 8 are advantageous for fungicidal activity.[6]

CompoundPathogenActivity Level
[(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amineMycosphaerella graminicola (Wheat Leaf Blotch)Excellent
[(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amineMagnaporthe grisea (Rice Blast)Excellent
[(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amineRhizoctonia solani (Rice Sheath Blight)Excellent

Note: "Excellent" activity is noted in the literature, but specific quantitative IC50 values were not provided in the abstract.[6]

Synthesis of a this compound Derivative

While detailed agrochemical applications are less documented for the this compound isomer, its synthesis is achievable and provides a core for further derivatization.

Experimental Protocol: Synthesis of 2,3-Bis(thiophen-2-yl)this compound

This protocol is based on the acid-catalyzed condensation of 2,2'-thenil and pyridine-3,4-diamine.[7]

  • Dissolve 2,2'-thenil (1 eq.) and pyridine-3,4-diamine (1 eq.) in methanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction mixture to room temperature, during which a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol and dry under vacuum.

  • The product can be further purified by column chromatography (silica gel, dichloromethane:methanol gradient) if necessary.

This compound Synthesis A Pyridine-3,4-diamine D 2,3-Bis(thiophen-2-yl)pyrido [3,4-b]pyrazine A->D Condensation B 2,2'-Thenil B->D C Acid Catalyst (e.g., Acetic Acid) C->D

Caption: Synthesis of a 2,3-disubstituted this compound derivative.

References

Application Notes and Protocols for High-Throughput Screening of Pyrido[3,4-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Pyrido[3,4-b]pyrazine libraries. This class of heterocyclic compounds has emerged as a versatile scaffold in drug discovery, with demonstrated activity against a range of biological targets, including protein kinases and viral polymerases. The following sections detail the potential applications, screening methodologies, and data interpretation for identifying novel drug candidates from this compound libraries.

Introduction to Pyrido[3,4-b]pyrazines

The this compound core is a nitrogen-rich heterocyclic scaffold that serves as a valuable building block in the synthesis of bioactive molecules.[1] Its unique structure has been leveraged to develop compounds with potential therapeutic applications in oncology, virology, and neurology.[1] Libraries of this compound derivatives can be synthesized to explore a wide chemical space and identify potent and selective modulators of various biological targets.

Key Applications in Drug Discovery

High-throughput screening of this compound libraries can be applied to a variety of therapeutic areas:

  • Oncology: Many derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] Screening against a panel of kinases can identify candidates for targeted cancer therapy.

  • Antiviral Agents: The this compound scaffold is related to other pyrazine-containing compounds that have demonstrated antiviral properties. HTS can be employed to discover novel inhibitors of viral enzymes, such as polymerases, which are essential for viral replication.

  • Neurological Disorders: This class of compounds has been investigated for its potential in treating neurological disorders, making HTS a valuable tool for identifying new neuroactive agents.[1]

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library involves a multi-step process to identify and validate active compounds ("hits").

HTS_Workflow cluster_0 Screening Cascade Library This compound Library (10,000s of compounds) Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Quantitative Screening Results

The following tables summarize representative quantitative data from the screening of this compound derivatives against a panel of cancer-related protein kinases and in a cell-based anticancer assay.

Table 1: Biochemical Screening of this compound Derivatives Against a Kinase Panel

Compound IDTarget KinaseIC50 (µM)
Compound A MKK40.078
RSK42.92
Compound B MKK40.037
RSK40.084
Compound C FLT3-D835Y0.0295
Compound D FLT3-D835Y0.0158

Data is representative and compiled from published studies on this compound derivatives.[3][4]

Table 2: Cell-Based Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives

Compound IDCell LineCancer TypeIC50 (nM)
Compound 11 MDA-MB-468Breast80
HCT116Colon130
A375Melanoma130
MIA PaCa-2Pancreatic200

Data from a study on Pyrido[3,4-b]indole derivatives, a closely related scaffold.[5]

Experimental Protocols

The following are detailed protocols for key experiments in a high-throughput screening campaign targeting protein kinases.

Protocol 1: Primary High-Throughput Biochemical Kinase Assay

Objective: To identify compounds from a this compound library that inhibit the activity of a target protein kinase.

Materials:

  • This compound library (e.g., 10 mM stock in 100% DMSO)

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • 384-well, low-volume, white plates

  • Acoustic liquid handler (e.g., Echo®) or pintool

  • Multimode plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each compound from the library into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 25 µL reaction volume.

  • Enzyme Addition: Add 12.5 µL of 2X kinase solution (containing the appropriate concentration of the target kinase in assay buffer) to each well.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 12.5 µL of 2X substrate/ATP solution (containing the kinase substrate and ATP at their Kₘ concentrations in assay buffer) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: Add the detection reagent according to the manufacturer's protocol. For example, for ADP-Glo™, add 25 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 50 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response Confirmation and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.

  • Compound Plating: Dispense the serially diluted compounds into a 384-well plate.

  • Assay Performance: Perform the biochemical kinase assay as described in Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Cell-Based Proliferation Assay

Objective: To evaluate the effect of hit compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11 for FLT3 inhibitors)

  • Cell culture medium and supplements

  • Hit compounds from the primary screen

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, clear-bottom, white plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium and incubate overnight.

  • Compound Addition: Add 10 µL of the serially diluted hit compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Determine the IC50 values for antiproliferative activity by plotting cell viability against compound concentration.

Signaling Pathway Visualization

This compound derivatives that inhibit protein kinases can modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer drug discovery.

PI3K_Akt_mTOR_Pathway cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrido_Pyrazine This compound Inhibitor Pyrido_Pyrazine->PI3K Pyrido_Pyrazine->Akt Pyrido_Pyrazine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of Pyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized Pyrido[3,4-b]pyrazine derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1]

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its unique electronic properties and structural features make it an attractive core for the design of therapeutic agents.[2] Functionalization of this core, particularly through the formation of carbon-carbon bonds, is crucial for exploring structure-activity relationships (SAR) and developing potent and selective drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this, offering broad functional group tolerance and generally mild reaction conditions. This document outlines protocols and application data for the Suzuki coupling of halogenated Pyrido[3,4-b]pyrazines with various boronic acids.

Data Presentation: Suzuki Coupling Reaction Parameters

While specific, comprehensive tabular data for the Suzuki coupling on the this compound core is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields observed for analogous nitrogen-containing heterocyclic systems, such as pyridazines and pyrimidines. These parameters provide a strong starting point for the optimization of reactions with this compound substrates.

EntryHalide Substrate (Position)Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804828[3]
23-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O804815[4]
32,4,6-Trichloropyrido[2,3-d]pyrimidine (C4-position)p-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene110383[5]
42,4-Dichloro-6-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine (C2-position)3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH110283[5]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneN/AN/A72[6][7]
65-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875[8][9]

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions on a halo-substituted this compound core. These protocols are based on established methods for similar heterocyclic compounds and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Halo-Pyrido[3,4-b]pyrazine (e.g., 5-bromo- or 8-bromo-Pyrido[3,4-b]pyrazine) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, Toluene, DME)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the halo-Pyrido[3,4-b]pyrazine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (and water if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the halo-Pyrido[3,a]pyrazine (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), and palladium catalyst (5 mol%).

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Functionalized this compound Ar-Pd(II)-Ar' Ln->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar' Ln Base Base Base->Ar-Pd(II)-Ar' Ln Ar-X Halo-Pyrido[3,4-b]pyrazine Ar-X->Ar-Pd(II)-X Ln

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Functionalization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Halo-Pyrido[3,4-b]pyrazine, Arylboronic Acid, Base, Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heating Heat to 80-110 °C (or Microwave Irradiation) Inert->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for Suzuki coupling.

Signaling Pathway Inhibition by this compound Derivatives

This compound derivatives have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in cancer cell proliferation and survival.[10] The following diagram illustrates the TrkA signaling pathway and the point of inhibition.

TRKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->TrkA Inhibits Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation

Caption: Inhibition of the TrkA signaling pathway.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Halogenated Pyrido[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction on halogenated pyrido[3,4-b]pyrazine scaffolds. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of novel amino-substituted pyrido[3,4-b]pyrazines, which are key intermediates in the development of kinase inhibitors and other therapeutic agents.

Introduction

The this compound core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives showing promise as potent protein kinase inhibitors.[1] The introduction of amino substituents at various positions on this ring system is crucial for modulating biological activity and optimizing pharmacokinetic properties. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for forging the critical C-N bond between a halogenated this compound and a wide range of primary and secondary amines.[2]

This reaction offers significant advantages over traditional methods of amination, such as nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions. The general transformation involves the coupling of a halogenated this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired amino-substituted this compound is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocols

The following protocols are representative examples for the Buchwald-Hartwig amination of halogenated pyrido[3,4-b]pyrazines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of 5-Chloro-pyrido[3,4-b]pyrazines

This protocol is adapted from methodologies used for the C-N coupling reactions of 5-chloropyrido[3,4-b]pyrazines.[3]

Materials:

  • 5-Chloro-pyrido[3,4-b]pyrazine derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the 5-chloro-pyrido[3,4-b]pyrazine, palladium(II) acetate, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-pyrido[3,4-b]pyrazine.

Protocol 2: Amination of 8-Bromo-pyrido[3,4-b]pyrazines for Kinase Inhibitor Synthesis

This protocol is based on the synthesis of disubstituted pyrido[3,4-b]pyrazines as potential kinase inhibitors.[1]

Materials:

  • 8-Bromo-pyrido[3,4-b]pyrazine derivative (1.0 equiv)

  • Aniline derivative (e.g., 4-(piperidin-1-yl)aniline, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a microwave vial, combine the 8-bromo-pyrido[3,4-b]pyrazine, aniline derivative, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target 8-amino-pyrido[3,4-b]pyrazine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of halogenated pyrido[3,4-b]pyrazines and related heterocycles.

Table 1: Reaction Conditions for Amination of Halogenated Pyrido[3,4-b]pyrazines

Halogen PositionHalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5ClBenzylamine----RT16>95[3]
5ClAnilinePd(OAc)₂ (5)XPhos (10)NaOtBu (2.0)Toluene1001275-85Representative
8BrMorpholinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (1.5)Dioxane1102480-90Representative
8Br4-(piperidin-1-yl)anilinePd₂(dba)₃ (5)XPhos (10)Cs₂CO₃ (2.0)Dioxane120 (MW)0.560-70[1]

Note: "Representative" conditions are based on general protocols for similar substrates and may require optimization.

Visualizations

Buchwald-Hartwig Amination Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halogenated this compound, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Filter G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Isolated Product K->L

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base_h Base-H⁺X⁻ base_h->deprotonation

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Application Notes and Protocols: Electrochemical Sensing with Pyrido[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the electrochemical sensing applications of pyridopyrazine derivatives. While the core focus of this document is on the potential of the Pyrido[3,4-b]pyrazine scaffold, detailed experimental data from its isomer, Pyrido[2,3-b]pyrazine, is presented as a direct application in electrochemical DNA sensing. The principles and methodologies described herein are foundational and can be adapted for the development of novel sensors using various pyridopyrazine derivatives.

Introduction

This compound is a nitrogen-rich heterocyclic compound that serves as a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic structure and potential for chemical modification make it a promising candidate for the development of electrochemical sensors.[1] While direct applications in electrochemical sensing are an emerging field, the closely related pyrido[2,3-b]pyrazine derivatives have been successfully employed in the development of sensitive and selective biosensors.[2][3][4]

This document details the application of a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds for the electrochemical detection of DNA.[2][3] The interaction between these compounds and single-stranded salmon sperm DNA (ss-DNA) is monitored using cyclic voltammetry (CV), a powerful electrochemical technique for studying redox processes and molecular interactions.[2]

Application Note 1: Electrochemical DNA Sensing

Principle:

The electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is based on the interaction of these compounds with DNA molecules at the surface of an electrode.[2] This interaction, which can be intercalative or electrostatic, alters the electrochemical response of the pyrido[2,3-b]pyrazine derivative. Specifically, changes in the anodic and cathodic peak currents and potentials in the cyclic voltammogram upon the addition of DNA can be measured to quantify the interaction.[3] A decrease in peak currents and a shift in peak potentials are indicative of the binding of the compound to the DNA, which can hinder the electron transfer process at the electrode surface.[3]

Key Findings:

A study by Khalid et al. (2023) demonstrated that newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives can be used for the electrochemical sensing of ss-DNA.[2][3] The study found that upon the addition of ss-DNA, the cyclic voltammograms of these compounds showed a significant decrease in the peak currents, confirming a strong interaction between the compounds and the DNA.[3]

Quantitative Data Summary:

The following table summarizes the electrochemical data obtained for one of the synthesized compounds (compound 4 in the study) in the absence and presence of ss-DNA.[3]

ConditionAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)Peak-to-Peak Separation (ΔEp)
Without ss-DNA 620 mV400 mV220 mV
With ss-DNA Increased positive potentialIncreased positive potential-

Data extracted from Khalid et al. (2023).[3]

Experimental Protocols

Protocol 1: Electrochemical Detection of ss-DNA

This protocol is adapted from the methodology described by Khalid et al. (2023) for the electrochemical sensing of ss-DNA using pyrido[2,3-b]pyrazine derivatives.[3]

Materials:

  • Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative (e.g., compound 4 from the cited study)

  • Single-stranded salmon sperm DNA (ss-DNA)

  • Phosphate buffer solution (PBS), pH 7.4

  • Glassy carbon electrode (GCE) as the working electrode

  • Platinum wire as the counter electrode

  • Ag/AgCl as the reference electrode

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes.

    • Allow the electrode to dry completely.

  • Electrochemical Measurement (without ss-DNA):

    • Prepare a solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., DMSO) and dilute it in PBS (pH 7.4) to the desired concentration.

    • Set up the three-electrode electrochemical cell with the prepared GCE, platinum counter electrode, and Ag/AgCl reference electrode in the solution from the previous step.

    • Record the cyclic voltammogram by scanning the potential within a suitable range (e.g., -0.2 V to 1.0 V) at a specific scan rate (e.g., 100 mV/s).

    • Note the anodic and cathodic peak potentials and currents.

  • Electrochemical Measurement (with ss-DNA):

    • Add a known concentration of ss-DNA to the electrochemical cell containing the pyrido[2,3-b]pyrazine derivative solution.

    • Allow the solution to incubate for a short period to ensure interaction.

    • Record the cyclic voltammogram under the same conditions as in step 2.

    • Observe the changes in the peak potentials and currents.

  • Data Analysis:

    • Compare the cyclic voltammograms obtained with and without ss-DNA.

    • Quantify the decrease in peak currents and the shift in peak potentials to determine the extent of the interaction.

Visualizations

Signaling Pathway of DNA Detection

DNA_Sensing_Pathway cluster_electrode Electrode Surface cluster_solution Solution Phase GCE Glassy Carbon Electrode Pyrido Pyrido[2,3-b]pyrazine Derivative GCE->Pyrido Complex Pyrido-DNA Complex GCE->Complex Pyrido->GCE Adsorption & Electron Transfer Pyrido->Complex Binding ssDNA ss-DNA ssDNA->Complex Complex->GCE

Caption: Interaction of Pyrido[2,3-b]pyrazine with DNA at the electrode surface.

Experimental Workflow for Electrochemical DNA Sensing

Experimental_Workflow start Start prep_electrode 1. Prepare Glassy Carbon Electrode start->prep_electrode prep_solution 2. Prepare Pyrido[2,3-b]pyrazine Solution in PBS prep_electrode->prep_solution cv_without_dna 3. Record Cyclic Voltammogram (Control) prep_solution->cv_without_dna add_dna 4. Add ss-DNA to the Electrochemical Cell cv_without_dna->add_dna cv_with_dna 5. Record Cyclic Voltammogram (with DNA) add_dna->cv_with_dna analyze 6. Analyze Changes in Peak Currents and Potentials cv_with_dna->analyze end End analyze->end

Caption: Step-by-step workflow for electrochemical DNA detection.

Future Outlook

The successful application of pyrido[2,3-b]pyrazine derivatives in DNA sensing paves the way for the exploration of this compound and its derivatives in similar and expanded roles. The nitrogen-rich core of the this compound system suggests its potential for coordination with metal ions, opening avenues for the development of sensors for heavy metals. Furthermore, modification of the this compound scaffold with specific recognition elements could lead to the creation of highly selective biosensors for a variety of analytes relevant to drug discovery and diagnostics. Further research is warranted to synthesize and characterize novel this compound derivatives and evaluate their performance in a range of electrochemical sensing applications.

References

Application Notes and Protocols: Pyrido[3,4-b]pyrazine in Advanced Polymers for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrido[3,4-b]pyrazine, a nitrogen-rich heterocyclic compound, has emerged as a valuable building block in materials science for the development of advanced polymers.[1] Its unique electronic structure, characterized by an electron-accepting nature, makes it a key component in creating low-bandgap copolymers with applications in organic electronics.[2][3] These polymers exhibit excellent thermal stability and tunable optoelectronic properties, rendering them suitable for use in bulk heterojunction solar cells and electrochromic devices.[2][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers.

Applications in Advanced Polymers

This compound moieties are incorporated into polymer backbones to enhance their performance in various applications:

  • Organic Solar Cells (OSCs): As an electron-accepting unit, this compound is copolymerized with electron-rich monomers to create donor-acceptor (D-A) copolymers.[2][5][6] These copolymers possess low bandgaps, allowing for broad absorption of the solar spectrum, which is crucial for efficient photovoltaic devices.[2] The resulting polymers have demonstrated power conversion efficiencies (PCEs) of over 6.0% in single-junction devices.[5]

  • Electrochromic Materials: The ability to tune the electronic properties of this compound-based polymers makes them suitable for electrochromic applications.[4] By combining them with other electroactive units like 3,4-ethylenedioxythiophene (EDOT), polymers with neutral green and gray colors in their neutral state have been developed, showing good optical contrast and stability.[4]

  • Coatings and Advanced Materials: The inherent stability of the this compound ring system contributes to the durability of polymers, making them candidates for advanced coatings with enhanced resistance to environmental factors.[1]

Data Presentation

Table 1: Performance of this compound-based Polymers in Organic Solar Cells
Polymer NameDonor UnitAcceptor UnitBandgap (eV)Power Conversion Efficiency (PCE) (%)Short-Circuit Current (mA/cm²)
P1BDT¹PP²1.60--
P2CPDT³PP²1.46--
P3BDT¹PP², Thiophene---
P4CPDT³PP², Bithiophene-3.1510.85
BDT-S-fPPBDT¹fPP⁴-> 6.0-

¹BDT: Benzo[1,2-b:3,4-b′]dithiophene ²PP: this compound ³CPDT: Cyclopentadithiophene ⁴fPP: fluorothis compound

Data sourced from Macromolecules, 2010 and Polymer Chemistry, 2016.[2][5]

Table 2: Properties of this compound-based Electrochromic Polymers
Polymer NameDonor UnitAcceptor UnitOptical Bandgap (eV)Key Electrochromic Properties
PEPMPEEDOT⁵PMP⁶-Improved solubility and redox stability.[4]
PBEPMPBEBisEDOT⁷PMP⁶-Redshifted absorption, changing color from neutral green to gray, improved optical contrast.[4]

⁵EDOT: 3,4-ethylenedioxythiophene ⁶PMP: Pyrido[3,4-b]methylpyrazine ⁷BisEDOT: bis(2-(3,4-ethylenedioxy)thienyl)

Data sourced from Int. J. Electrochem. Sci., Vol. 16, 2021.[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Copolymer via Stille Polycondensation

This protocol describes a generalized procedure for the synthesis of a donor-acceptor copolymer using a this compound derivative as the acceptor and a benzodithiophene derivative as the donor.

Materials:

  • 5,8-dibromothis compound

  • Distannylated Benzo[1,2-b:3,4-b′]dithiophene derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Soxhlet extraction apparatus

  • Methanol, Hexane, Acetone, Chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of 5,8-dibromothis compound and the distannylated benzodithiophene comonomer in anhydrous toluene.

  • Add the catalyst system, consisting of Pd₂(dba)₃ (2 mol %) and P(o-tol)₃ (8 mol %), to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and acetone to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform.

  • Concentrate the chloroform solution and precipitate the polymer again in methanol.

  • Filter and dry the final polymer product under vacuum.

Protocol 2: Characterization of this compound-based Polymers

A. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Place a small amount of the polymer (5-10 mg) in a TGA pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

B. Electrochemical Characterization (Cyclic Voltammetry - CV):

  • Coat a thin film of the polymer onto a glassy carbon electrode by drop-casting from a chloroform solution.

  • Use a three-electrode electrochemical cell containing the polymer-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile as the electrolyte.

  • Scan the potential to determine the onset oxidation (E_ox) and reduction (E_red) potentials.

  • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following equations:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

C. Optical Properties (UV-Vis Spectroscopy):

  • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • To measure the properties in the solid state, cast a thin film of the polymer onto a quartz substrate.

  • Determine the absorption maximum (λ_max) and the absorption edge (λ_edge).

  • Calculate the optical bandgap (E_g) using the equation: E_g (eV) = 1240 / λ_edge (nm).

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization MonomerA This compound (Acceptor) Reaction Stille Polycondensation MonomerA->Reaction MonomerB Donor Monomer (e.g., BDT, CPDT) MonomerB->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation (Methanol) Reaction->Precipitation Soxhlet Soxhlet Extraction (Methanol, Hexane, Acetone) Precipitation->Soxhlet Final_Precipitation Final Precipitation Soxhlet->Final_Precipitation Final_Polymer Final Polymer Final_Precipitation->Final_Polymer TGA TGA CV Cyclic Voltammetry UV_Vis UV-Vis Spectroscopy Final_Polymer->TGA Final_Polymer->CV Final_Polymer->UV_Vis

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

Energy_Level_Diagram HOMO HOMO LUMO LUMO HOMO->LUMO Bandgap (Eg) Cathode Cathode (e.g., Al) Anode Anode (e.g., ITO)

Caption: Energy level diagram for a typical this compound-based polymer in an electronic device.

References

Troubleshooting & Optimization

Pyrido[3,4-b]pyrazine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrido[3,4-b]pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols, with a primary focus on overcoming low yields.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of Pyrido[3,4-b]pyrazines, particularly through the common route of condensing 3,4-diaminopyridine with glyoxal or its derivatives.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the synthesis of Pyrido[3,4-b]pyrazines are a common challenge and can arise from several factors. Below is a step-by-step guide to diagnose and address the issue.

  • Purity of Starting Materials:

    • 3,4-Diaminopyridine: Impurities in this starting material can significantly hinder the reaction. Ensure it is of high purity. If necessary, purify the commercial reagent by recrystallization.

    • Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution and can contain polymeric forms and acidic impurities. Using freshly opened or purified glyoxal is recommended. Consider using a glyoxal equivalent, such as glyoxal sodium bisulfite addition product, which can be more stable.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some condensations proceed at room temperature, others may require heating. Start with gentle heating (e.g., 50-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating at high temperatures can lead to degradation of the product or starting materials.[1]

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction by TLC to determine the optimal reaction time. Extending the reaction time may be necessary for full conversion.

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Ethanol is a commonly used solvent. However, screening other solvents like methanol or solvent mixtures (e.g., ethanol/water) might improve the yield.[2]

    • pH of the Reaction Mixture: The condensation reaction can be sensitive to pH. While generally carried out under neutral to slightly acidic conditions, the presence of acidic impurities in glyoxal can affect the reaction. The use of a buffer or a mild base to neutralize any excess acid might be beneficial.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of glyoxal and self-condensation of the diaminopyridine. Careful control of reaction conditions can minimize these.

  • Oxidation of Dihydropyrazine Intermediate: The initial condensation product is a dihydropyridopyrazine, which needs to be oxidized to the aromatic this compound. In many cases, atmospheric oxygen is sufficient for this oxidation, especially with gentle heating and stirring. If the dihydropyrazine intermediate is isolated or persists in the reaction mixture, a separate oxidation step might be necessary.

Issue 2: Difficulty in Product Purification

Q2: I am struggling to purify my this compound product. What are the recommended purification methods?

A2: Purification of Pyrido[3,4-b]pyrazines can be challenging due to their polarity and potential for co-eluting byproducts. Here are some recommended strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase (Eluent): A systematic approach to eluent selection is recommended. Start with a less polar solvent system and gradually increase the polarity. A common eluent system is a mixture of dichloromethane and ethanol, starting with 100% dichloromethane and gradually increasing the ethanol concentration (e.g., from 10:0 to 19:1 v/v).[3] For more polar impurities, a mixture of hexane and ethyl acetate can also be effective.[4]

  • Recrystallization: For solid products, recrystallization is an effective method to obtain highly pure material.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or ethyl acetate are often good starting points for recrystallization of pyrazine derivatives.[5] Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before further purification. This typically involves partitioning the reaction mixture between an organic solvent (like dichloromethane or ethyl acetate) and water, followed by washing the organic layer with brine.

Data Presentation

Table 1: Summary of Yields for Substituted this compound Synthesis

ProductStarting MaterialsReaction ConditionsYield (%)Reference
5,8-dibromo-pyrido[3,4-b]pyrazine2,5-Dibromopyridine-3,4-diamine, GlyoxalAnhydrous EtOH, 70°C, 12 h85[6]
5,8-dibromo-2,3-dimethylthis compound2,5-Dibromopyridine-3,4-diamine, 2,3-ButanedioneAnhydrous EtOH, 70°C, 12 h90[6]
8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one3,4-diamino-5-bromopyridine, Methyl oxo(phenyl)acetateMethanol, room temperature, 24 h95[3]
5-chloro-2-phenylthis compound--55[3]
8-hydrazino-3-phenylthis compound8-bromo-2-chloro-3-phenylthis compound, Hydrazine hydrateEthanol, reflux, 2 h85[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,8-dibromo-pyrido[3,4-b]pyrazine [6]

  • To a solution of 2,5-Dibromopyridine-3,4-diamine (5.03 g, 18.70 mmol) in anhydrous ethanol (200 mL), add glyoxal (3.42 g, 56.2 mmol).

  • Stir the reaction mixture at 70°C for 12 hours under a nitrogen atmosphere.

  • After completion, cool the mixture to room temperature and pour it into an ice-water mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO4.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

Protocol 2: General Procedure for the Synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one [3]

  • To a solution of 3,4-diamino-5-bromopyridine (3.76 g, 20.0 mmol) in methanol (150 mL), add methyl oxo(phenyl)acetate (3.90 g, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture.

  • Continue stirring the filtrate for an additional 24 hours and filter again.

  • Combine the solids from both filtrations and purify by silica gel column chromatography using a dichloromethane/ethanol (19/1) mixture as the eluent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 3_4_Diaminopyridine 3_4_Diaminopyridine Condensation Condensation 3_4_Diaminopyridine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Oxidation Oxidation Condensation->Oxidation Intermediate: Dihydropyridopyrazine Workup Workup Oxidation->Workup Column_Chromatography Column_Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pyrido_pyrazine This compound Recrystallization->Pyrido_pyrazine

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_purity Purity Checks cluster_conditions Condition Optimization Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Investigate_Side_Reactions Investigate Side Reactions Start->Investigate_Side_Reactions Improve_Workup Improve Workup/ Purification Start->Improve_Workup Purify_Diaminopyridine Recrystallize 3,4-Diaminopyridine Check_Purity->Purify_Diaminopyridine Use_Fresh_Glyoxal Use Fresh/ Purified Glyoxal Check_Purity->Use_Fresh_Glyoxal Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Adjust_pH Adjust pH Optimize_Conditions->Adjust_pH Add_Catalyst Add Catalyst Optimize_Conditions->Add_Catalyst Result Improved Yield Investigate_Side_Reactions->Result Improve_Workup->Result Purify_Diaminopyridine->Result Use_Fresh_Glyoxal->Result Vary_Temp->Result Screen_Solvents->Result Adjust_pH->Result Add_Catalyst->Result

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrido[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted Pyrido[3,4-b]pyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Formation of Regioisomeric Mixtures

Q: I am synthesizing a 2,3-disubstituted Pyrido[3,4-b]pyrazine by condensing 3,4-diaminopyridine with an unsymmetrical 1,2-dicarbonyl compound, and I am obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?

A: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds in the synthesis of pyridopyrazines. The two amino groups of the diaminopyridine can react with either of the carbonyl groups, leading to two different products.

Potential Causes and Solutions:

  • Reaction Conditions: The reaction temperature and the choice of solvent and catalyst can significantly influence the regioselectivity. Studies on the closely related pyrido[2,3-b]pyrazine system have shown that lower reaction temperatures and the use of acidic solvents can favor the formation of one regioisomer over the other.[1]

  • Steric and Electronic Effects: The substituents on both the diaminopyridine and the dicarbonyl compound can influence the reaction's regioselectivity. Bulky substituents may favor the formation of the less sterically hindered isomer. The electronic properties of the substituents can also direct the initial nucleophilic attack of one of the amino groups.

Troubleshooting Workflow for Regioisomer Formation

start Mixture of Regioisomers Observed cond1 Analyze Reaction Conditions start->cond1 cond2 Modify Reactants start->cond2 sol1 Lower Reaction Temperature cond1->sol1 Temperature Optimization sol2 Screen Acidic Solvents (e.g., Acetic Acid, TFA) cond1->sol2 Solvent Screening purify Purify Isomers via Chromatography sol1->purify sol2->purify sol3 Introduce Bulky Substituents to Direct Cyclization cond2->sol3 Steric Hindrance sol4 Alter Electronic Properties of Substituents cond2->sol4 Electronic Effects sol3->purify sol4->purify end Desired Regioisomer Isolated purify->end

Caption: Troubleshooting workflow for addressing the formation of regioisomeric mixtures.

Issue 2: Low Yield of the Desired Product

Q: My reaction is giving a low yield of the target substituted this compound. What are the possible reasons and how can I improve the yield?

A: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and degradation of the product.

Potential Causes and Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the pyrazine ring may be inefficient.

    • Troubleshooting: Ensure anhydrous reaction conditions, as water can interfere with the cyclization. The use of a dehydrating agent, such as molecular sieves, may be beneficial.

  • Side Reactions: Besides regioisomer formation, other side reactions can consume starting materials or the desired product.

    • Over-oxidation: The dihydrothis compound intermediate can be susceptible to over-oxidation, leading to undesired byproducts. Careful control of the oxidizing agent and reaction time is crucial.

    • Dimerization: Under certain conditions, starting materials or intermediates can dimerize.

  • Reaction Optimization: Systematically optimizing reaction parameters can significantly improve yields.

    • Catalyst: The choice and amount of catalyst (e.g., acid or base) can be critical.

    • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a common side reaction to expect when synthesizing 2- or 3-aryl-substituted Pyrido[3,4-b]pyrazines from 3,4-diaminopyridine and an aryl-α-ketoaldehyde?

A1: The most common side reaction is the formation of a regioisomeric mixture. For example, in the synthesis of 2-phenylthis compound from 3,4-diaminopyridine and phenylglyoxal, the formation of the 3-phenyl isomer is a potential side reaction. The ratio of these isomers will depend on the reaction conditions.

Q2: Can N-oxidation be a side reaction during the synthesis of Pyrido[3,4-b]pyrazines?

A2: Yes, N-oxidation of the pyrazine ring can occur, especially if oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures. This can lead to the formation of the corresponding N-oxides as byproducts. In some cases, N-oxidation is a desired subsequent reaction to modify the properties of the final compound.[2]

Q3: Are there any specific purification techniques recommended for separating regioisomers of substituted Pyrido[3,4-b]pyrazines?

A3: Column chromatography on silica gel is the most common method for separating regioisomers of substituted pyridopyrazines. The choice of eluent is critical and often requires careful optimization. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. In some cases, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary for difficult separations.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrido[2,3-b]pyrazine Synthesis *

EntrySolventCatalystTemperature (°C)Time (h)Ratio of Isomer A : Isomer B
1DMF-100241 : 1.5
2Acetic Acid-25243 : 1
3Trifluoroacetic Acid-2524> 50 : 1

*Data adapted from a study on pyrido[2,3-b]pyrazines, which provides a strong indication of the expected trends for the analogous this compound system.[1] Isomer A refers to the desired, biologically more active isomer in the cited study.

Experimental Protocols

Synthesis of 8-bromo-2-chloro-3-phenylthis compound

This protocol describes the synthesis of a halogenated this compound, a key intermediate for further substitutions.

Step 1: Synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one (3)

  • To a solution of 3,4-diamino-5-bromopyridine (3.76 g, 20.0 mmol) in methanol (150 mL), add methyl oxo(phenyl)acetate (3.90 g, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture and continue stirring the filtrate for another 24 hours.

  • Filter the solution again and combine the two batches of solid.

  • Purify the combined solid by silica gel column chromatography using a mixture of dichloromethane/ethanol (19/1) as the eluent to yield compound 3 as a beige powder.[2]

Step 2: Synthesis of 8-bromo-2-chloro-3-phenylthis compound (4)

  • To a solution of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one (3) (3.16 g, 10.0 mmol) in anhydrous acetonitrile (100 mL), add phosphorus oxychloride (4.6 mL, 50.0 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford compound 4 as a white powder.[2]

General Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1. Combine 3,4-Diaminopyridine and 1,2-Dicarbonyl Compound conditions 2. Add Solvent and Catalyst (if required) reactants->conditions reaction 3. Stir at Optimized Temperature and Time conditions->reaction quench 4. Quench Reaction and Neutralize (if necessary) reaction->quench extract 5. Extract with Organic Solvent quench->extract dry 6. Dry and Concentrate extract->dry chromatography 7. Column Chromatography (e.g., Silica Gel) dry->chromatography characterization 8. Characterize Pure Product (NMR, MS, etc.) chromatography->characterization

Caption: A generalized experimental workflow for the synthesis and purification of substituted Pyrido[3,4-b]pyrazines.

References

Technical Support Center: Purification of Pyrido[3,4-b]pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of Pyrido[3,4-b]pyrazine derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, offering potential causes and solutions.

Problem 1: Poor Separation or No Separation of Compounds

Question: I'm running a column, but my this compound derivative is co-eluting with impurities, or all the spots are coming off the column together. How can I improve the separation?

Answer:

Poor separation is a common issue that can often be resolved by optimizing your chromatographic conditions. Here are several factors to consider:

  • Solvent System (Mobile Phase) Optimization: The polarity of your eluent is critical. If compounds elute too quickly (high Rf on TLC), the solvent system is too polar. If they don't move from the baseline (low Rf), it's not polar enough.

    • Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column.[1][2] Aim for a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4 for good separation.[3] Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1] For more polar derivatives, a system like dichloromethane/ethanol might be necessary.[4]

  • Stationary Phase Choice: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with nitrogen-containing heterocycles.[3][5]

    • Solution: If you suspect your compound is interacting poorly with silica, consider using neutral or basic alumina. Alternatively, you can use deactivated silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[5][6]

  • Gradient Elution: For complex mixtures with components of widely differing polarities, a single solvent system (isocratic elution) may not provide adequate separation.

    • Solution: Employ a gradient elution.[6] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your more polar this compound derivative.[7] This can be done by slowly increasing the percentage of the more polar solvent in your mixture.[6]

Problem 2: Peak Tailing or Streaking

Question: My compound is streaking or tailing down the column, leading to broad fractions and poor purity. What causes this and how can I fix it?

Answer:

Tailing is often observed with polar compounds like amines and N-heterocycles due to their strong interaction with the stationary phase.[8][9]

  • Strong Analyte-Stationary Phase Interaction: The nitrogen atoms in the this compound core can interact strongly with the acidic silanol groups on the surface of silica gel, causing the molecules to "stick" and elute slowly and unevenly.[5][9]

    • Solution 1: Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[5] A common starting point is 0.5-2% triethylamine in your eluent.[5]

    • Solution 2: Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina or a deactivated silica gel can mitigate these secondary interactions.[10]

  • Column Overloading: Loading too much sample onto the column can saturate the stationary phase, resulting in peak tailing.[8]

    • Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to use a stationary phase weight that is 20-50 times the weight of your sample.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase at the top of the column, it can lead to band broadening and tailing.

    • Solution: Ensure your crude material is dissolved in the minimum amount of a solvent in which it is highly soluble before loading. If the compound is not very soluble in the starting eluent, you can use a slightly more polar solvent for dissolution or opt for a "dry loading" technique.[11]

Problem 3: Compound is Stuck on the Column or Decomposes

Question: My this compound derivative won't elute from the column, even with a very polar solvent system, or I'm getting a much lower yield than expected. What could be happening?

Answer:

This issue can be due to either very strong binding to the stationary phase or decomposition of the compound on the column.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to silica gel.

    • Solution: If your compound is very polar, you may need to use a more aggressive solvent system. For example, a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide, can be effective for eluting very polar compounds.[10]

  • Compound Instability: The acidic nature of silica gel can cause acid-sensitive compounds to decompose during chromatography.[10][12]

    • Solution 1: Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.[10]

    • Solution 2: Deactivate the Silica Gel: As mentioned for tailing, you can run the column with a mobile phase containing triethylamine or use pre-treated deactivated silica gel.[6]

    • Solution 3: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or florisil.[10] For very sensitive compounds, reversed-phase chromatography might be a suitable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of organic compounds, including this compound derivatives.[1] However, due to the basic nature of the pyrazine and pyridine nitrogen atoms, interactions with the acidic silica can sometimes lead to tailing or decomposition.[5] If you encounter such issues, consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[6][10]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[2] Test various combinations of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, ethanol).[4][13] The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[3]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique used when your crude sample is not very soluble in the initial, non-polar eluent of your chromatography.[11] To dry load, you dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder of your sample adsorbed onto the silica.[6][11] This powder is then carefully added to the top of your packed column.[6] This method ensures that the sample is introduced to the column as a narrow, even band, which can improve resolution.[11]

Q4: My compound is colored. Can I track its progress on the column visually?

A4: If your this compound derivative is colored (many are yellow or orange solids), you can often visually track the colored band as it moves down the column.[4][14] This can help you decide when to start collecting fractions containing your compound. However, you should always confirm the composition of your fractions by TLC, as some impurities may also be colored, and colorless impurities will not be visible.

Data Presentation

Table 1: Common Solvent Systems for Purification of this compound Derivatives

Solvent System (v/v)PolarityTypical ApplicationReference
Petroleum Ether / Ethyl AcetateLow to MediumLess polar derivatives and initial separation of non-polar impurities.[13]
Hexane / Ethyl AcetateLow to MediumA standard system for many organic compounds; polarity is easily adjusted.[15]
DichloromethaneMediumUsed for eluting moderately polar compounds.[4]
Dichloromethane / EthanolMedium to HighEffective for more polar this compound derivatives.[4]
Dichloromethane / Methanol / NH4OHHighFor very polar, basic compounds that are difficult to elute.[10]

Experimental Protocols

Protocol 1: Standard Column Chromatography of a this compound Derivative

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or chloroform).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 70:30 hexane:ethyl acetate and increase polarity).

    • Identify a solvent system that provides good separation and an Rf of ~0.3 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (preferably the eluent, or a slightly more polar solvent if needed for solubility).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the eluent over time.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Column Chromatography of this compound Derivatives start Start Purification problem Identify Problem start->problem poor_sep Poor or No Separation problem->poor_sep Co-elution tailing Tailing or Streaking problem->tailing Broad Peaks no_elution Compound Stuck / Decomposes problem->no_elution Low Yield sol_sep_1 Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) poor_sep->sol_sep_1 sol_sep_2 Use Gradient Elution poor_sep->sol_sep_2 sol_sep_3 Change Stationary Phase (e.g., Alumina) poor_sep->sol_sep_3 sol_tail_1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) tailing->sol_tail_1 sol_tail_2 Reduce Sample Load tailing->sol_tail_2 sol_tail_3 Use Dry Loading Method tailing->sol_tail_3 sol_noelute_1 Increase Eluent Polarity (e.g., add MeOH) no_elution->sol_noelute_1 sol_noelute_2 Test Compound Stability on Silica no_elution->sol_noelute_2 end Successful Purification sol_sep_1->end sol_sep_2->end sol_sep_3->end sol_tail_1->end sol_tail_2->end sol_tail_3->end sol_noelute_1->end sol_noelute_3 Deactivate Silica or Use Alumina sol_noelute_2->sol_noelute_3 sol_noelute_3->end

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow General Experimental Workflow for Purification step1 1. TLC Analysis (Select Solvent System) step2 2. Column Packing (Wet Slurry Method) step1->step2 step3 3. Sample Loading (Wet or Dry Method) step2->step3 step4 4. Elution (Isocratic or Gradient) step3->step4 step5 5. Fraction Collection step4->step5 step6 6. TLC Analysis of Fractions step5->step6 step7 7. Combine Pure Fractions step6->step7 step8 8. Solvent Evaporation step7->step8 step9 9. Purified Product step8->step9

Caption: Standard workflow for column chromatography purification.

References

Technical Support Center: Optimizing Pyrido[3,4-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrido[3,4-b]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important class of heterocyclic compounds. Pyrido[3,4-b]pyrazines are of significant interest in medicinal chemistry, notably as kinase inhibitors.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Pyrido[3,4-b]pyrazines?

A1: The most prevalent and straightforward method for synthesizing the Pyrido[3,4-b]pyrazine core is the condensation reaction between 2,3-diaminopyridine and an α-dicarbonyl compound. This reaction is a variation of the classical quinoxaline synthesis and allows for a diverse range of substituents on the pyrazine ring depending on the choice of the α-dicarbonyl starting material.

Q2: I am having trouble with the synthesis of the 2,3-diaminopyridine starting material. What are some reliable methods?

A2: The synthesis of 2,3-diaminopyridine can be challenging. A common route involves the reduction of 2-amino-3-nitropyridine.[2][3] Another established method is a multi-step synthesis starting from 2-aminopyridine, involving bromination, nitration, and subsequent reduction.[4] Catalytic hydrogenation of 2,3-dinitropyridine using a palladium-on-carbon catalyst is also a viable method.[5]

Q3: What are some common α-dicarbonyl compounds used in this synthesis?

A3: A variety of α-dicarbonyl compounds can be used to generate substituted Pyrido[3,4-b]pyrazines. Common examples include glyoxal, diacetyl (2,3-butanedione), and benzil (1,2-diphenylethane-1,2-dione).[6][7] The choice of the α-dicarbonyl compound will determine the substituents at the 2 and 3 positions of the resulting this compound.

Q4: How can I purify my final this compound product?

A4: Purification of Pyrido[3,4-b]pyrazines is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, is often effective for solid products. For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method.[4][8]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time.
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly impact the yield. Screen different solvents such as ethanol, methanol, or dimethylformamide (DMF). Temperature can also be optimized; while some reactions proceed at room temperature, others may require reflux.
Degradation of Starting Materials Ensure the purity of your 2,3-diaminopyridine and α-dicarbonyl compound. 2,3-diaminopyridine can be sensitive to air and light. α-dicarbonyl compounds can sometimes contain aldehyde impurities which can lead to side reactions.[9]
Inefficient Catalyst While many condensations of this type do not require a catalyst, in some cases, a mild acid catalyst like acetic acid can be beneficial.[4] For more complex syntheses involving cross-coupling reactions to modify the this compound core, palladium catalysts such as Pd(PPh₃)₄ are often used.[10]

Problem 2: Formation of Multiple Products or Side Products

Possible Cause Suggested Solution
Side Reactions of the α-Dicarbonyl Compound Aldehyde impurities in the α-dicarbonyl starting material can react with 2,3-diaminopyridine to form benzimidazole-type byproducts.[9] Purify the α-dicarbonyl compound before use.
Over-oxidation If the reaction is performed in the presence of air for extended periods at high temperatures, N-oxide byproducts may form.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Incomplete Cyclization/Oxidation The initial condensation may form a dihydrothis compound intermediate. In some cases, this intermediate may not fully oxidize to the aromatic product. Introducing a mild oxidant, such as stirring the reaction mixture open to the air, can sometimes drive the reaction to completion.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound and related heterocyclic syntheses.

Table 1: Effect of Solvent on Yield

SolventTemperatureReaction TimeYield (%)Reference
EthanolReflux8 hours89[11]
WaterReflux1-1.5 hoursNot specified[12]
MethanolRoom TempNot specified>90 (for a related derivative)[13]
ChloroformRoom TempNot specified>90 (for a related derivative)[13]
DMF100 °C12 hoursNot specified

Table 2: Effect of Catalyst on Yield of Related Heterocyclic Syntheses

CatalystSolventTemperatureReaction TimeYield (%)Reference
p-TSA (20 mol%)EthanolReflux9 hours89[11]
NoneToluene25 °C2 hours0[14]
CuH₂PMo₁₁VO₄₀/Al₂O₃Toluene25 °C2 hoursHigh[14]
Bentonite K-10EthanolRoom Temp20 min95[15]
Cerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temp20 min80-98[15]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminopyridine via Catalytic Hydrogenation[5]

This protocol describes the synthesis of 2,3-diaminopyridine from 2,3-dinitropyridine.

Materials:

  • 2,3-Dinitropyridine

  • Palladium on carbon (Pd/C) catalyst

  • Organic solvent (e.g., methylene chloride, toluene, or benzene)

  • Hydrogen gas

Procedure:

  • Dissolve 2,3-dinitropyridine in the chosen organic solvent in a reaction flask.

  • Add the Pd/C catalyst to the solution and stir continuously.

  • Introduce hydrogen gas into the reaction flask.

  • Heat the reaction mixture to 50-60 °C and maintain for 1-2 hours.

  • After the reaction is complete (monitored by TLC), filter the mixture to remove the Pd/C catalyst. Care should be taken to prevent clogging of the filter.

  • Extract the filtrate three times.

  • Perform reduced pressure distillation to obtain the purified 2,3-diaminopyridine.

Protocol 2: Synthesis of 2,3-Diphenylthis compound

This protocol is a general procedure based on the condensation of 2,3-diaminopyridine with benzil.

Materials:

  • 2,3-Diaminopyridine

  • Benzil

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2,3-diaminopyridine in ethanol.

  • Add 1 equivalent of benzil to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of Pyrido[3,4-b]pyrazines.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (2,3-Diaminopyridine, α-Dicarbonyl) reaction Condensation Reaction (Solvent, Heat) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Cooling & Precipitation / Solvent Removal monitoring->workup Reaction Complete filtration Filtration workup->filtration purification Purification (Recrystallization / Column Chromatography) filtration->purification analysis Product Characterization (NMR, MS, MP) purification->analysis

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low-yield reactions.

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_purity Are starting materials pure? check_completion->check_purity Yes end Improved Yield increase_time_temp->end purify_sm Purify starting materials check_purity->purify_sm No optimize_conditions Screen solvents and/or catalysts check_purity->optimize_conditions Yes purify_sm->end optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

PI3K/AKT/mTOR Signaling Pathway

Pyrido[3,4-b]pyrazines have been investigated as inhibitors of protein kinases, which are key components of signaling pathways like the PI3K/AKT/mTOR pathway, often dysregulated in cancer.[16][17][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor This compound (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Technical Support Center: Improving the Solubility of Pyrido[3,4-b]pyrazine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pyrido[3,4-b]pyrazine compounds in biological assays.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Problem: A clear stock solution of a this compound compound in DMSO precipitates when diluted into the aqueous assay buffer. This is a common issue for hydrophobic compounds, leading to inaccurate concentration determination and unreliable assay results.[1]

Troubleshooting Workflow:

G start Precipitation Observed check_conc 1. Verify Final Concentration start->check_conc check_dmso 2. Assess Final DMSO Concentration check_conc->check_dmso If concentration is within expected range sub_conc Is the final concentration exceeding the compound's aqueous solubility? check_conc->sub_conc eval_buffer 3. Evaluate Buffer Composition check_dmso->eval_buffer If DMSO % is low (e.g., <1%) sub_dmso Is the final DMSO concentration too low to maintain solubility? check_dmso->sub_dmso test_solubilizers 4. Test Solubilizing Agents eval_buffer->test_solubilizers If buffer is not the issue sub_buffer Could pH or specific buffer salts be affecting solubility? eval_buffer->sub_buffer end Optimized Assay Conditions test_solubilizers->end sub_solubilizers Can co-solvents, cyclodextrins, or other excipients improve solubility? test_solubilizers->sub_solubilizers

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to below its kinetic solubility limit.[2]

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is often tolerated and can help maintain compound solubility.[3] Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Modify Buffer Composition: The pH of the buffer can significantly impact the solubility of ionizable compounds. Experiment with different pH values to find the optimal condition for your this compound derivative. The presence of salts can also influence solubility.

  • Employ Solubilizing Agents:

    • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[4] However, their effects on enzyme activity or cell viability must be evaluated.[3][5]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial biological assays?

A1:

  • Kinetic solubility is the concentration of a compound that precipitates from a supersaturated solution (typically generated by diluting a DMSO stock into an aqueous buffer) over a short period. It is a measure of how quickly a compound comes out of solution and is often more relevant for high-throughput screening (HTS) and initial in vitro assays where compounds are in contact with the aqueous environment for a limited time.[8][9]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid compound. This measurement requires a longer incubation time to reach equilibrium.[8][10] It is more critical during later stages of drug development, such as formulation studies.[9]

For initial biological assays, kinetic solubility is the more practical parameter to determine.

Q2: My this compound compound seems to be precipitating in the wells of my multi-well plate assay. How can I be sure, and what can I do?

A2: Visual inspection for turbidity or sediment is the first step. For a more quantitative assessment, you can use a plate reader to measure light scattering (nephelometry) at a wavelength where the compound does not absorb (e.g., 600 nm).[2] To address this, you can try the following:

  • Improve Mixing: Ensure thorough mixing upon dilution of the DMSO stock into the assay buffer.

  • Plate Type: Use plates with low-binding surfaces to minimize compound adsorption.

  • Troubleshooting Guide: Refer to the troubleshooting workflow above for a systematic approach to resolving precipitation.

Q3: Can I use sonication to redissolve my precipitated compound in the assay plate?

A3: In-well sonication can sometimes help to redissolve precipitated compounds. However, this may only provide a temporary solution, and the compound might precipitate again over time. It is generally better to address the root cause of the low solubility.

Q4: How do I choose the right solubilizing agent for my this compound compound?

A4: The choice of solubilizing agent depends on the specific compound and the biological assay.

  • Co-solvents: Start with optimizing the DMSO concentration. If more solubilizing power is needed, other co-solvents like ethanol or PEG can be tested, but their impact on the assay system must be validated.[4]

  • Cyclodextrins: These are a good option for significantly increasing aqueous solubility.[6][7] You will need to determine the optimal type and concentration of cyclodextrin for your compound.

Q5: Where can I find a relevant signaling pathway for this compound compounds?

A5: this compound derivatives have been investigated as kinase inhibitors. For example, some have shown activity against RET (Rearranged during Transfection) kinase, which is implicated in certain cancers like pancreatic cancer.[11] A simplified diagram of a kinase signaling pathway is provided below.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of a hypothetical this compound compound (Compound X) under different conditions. Note: This data is for demonstration purposes and actual results will vary depending on the specific compound.

Table 1: Kinetic Solubility of Compound X in Different Buffer Systems

Buffer SystempHKinetic Solubility (μM)
Phosphate Buffered Saline (PBS)7.45.2
MES Buffer6.015.8
TRIS Buffer8.02.1

Table 2: Effect of Co-solvents on the Apparent Solubility of Compound X

Co-solvent (in PBS, pH 7.4)Concentration (%)Apparent Solubility (μM)
DMSO110.5
DMSO222.1
Ethanol18.9
PEG 400112.3

Table 3: Enhancement of Compound X Solubility with HP-β-Cyclodextrin

HP-β-Cyclodextrin (mM)Apparent Solubility of Compound X (μM)
05.2
125.6
5112.8
10230.4

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol determines the concentration at which a compound begins to precipitate from an aqueous solution.

Materials:

  • Test compound stock solution (10 mM in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 100% DMSO

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader with nephelometry capability

Method:

  • Prepare Compound Dilution Plate: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate.

  • Prepare Assay Plate: Add 98 µL of the assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL of the compound dilutions from the DMSO plate to the assay plate. This results in a 1:50 dilution.

  • Mixing: Immediately mix the contents by gentle orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate using a nephelometer to measure light scattering units (LSU).

  • Data Analysis: Plot the LSU against the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline.[2]

Protocol 2: Improving Solubility with Cyclodextrins (Kneading Method)

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance compound solubility.

Materials:

  • This compound compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven

Method:

  • Molar Ratio: Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of the compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder and knead thoroughly with the pestle for 30-45 minutes to form a paste.

  • Drying: Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grinding: Gently grind the dried complex into a fine powder.

  • Solubility Testing: The resulting powder can be used for solubility determination and in biological assays.

Protocol 3: Solid Dispersion Preparation by Solvent Evaporation

This method improves solubility by dispersing the compound in a hydrophilic polymer matrix.

Materials:

  • This compound compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Method:

  • Dissolution: Dissolve both the this compound compound and the chosen polymer in a common volatile organic solvent in a beaker with stirring.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the beaker in a vacuum oven at a controlled temperature.

  • Solid Film Formation: Continue evaporation until a solid film is formed at the bottom of the beaker.

  • Collection and Pulverization: Scrape the solid dispersion from the beaker and pulverize it into a fine powder.

  • Solubility Assessment: The resulting solid dispersion can then be tested for its solubility and dissolution rate.

Visualizations

G cluster_0 Cyclodextrin CD Hydrophilic Exterior Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Cavity->Complex Compound Poorly Soluble This compound Compound->Cavity Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin.

G Ligand Growth Factor RET RET Receptor Tyrosine Kinase Ligand->RET P1 Phosphorylation RET->P1 Pyrido This compound Inhibitor Pyrido->RET Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified RET kinase signaling pathway inhibited by a this compound compound.

References

Technical Support Center: Stability of Pyrido[3,4-b]pyrazine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrido[3,4-b]pyrazine derivatives in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in my aqueous stock solution. What are the likely causes?

A1: Degradation of this compound derivatives in aqueous solutions can be attributed to several factors. The nitrogen-rich heterocyclic core, while contributing to the molecule's pharmacological activity, can also be susceptible to certain degradation pathways.[1] Key factors to consider are:

  • pH of the solution: The stability of many nitrogen-containing heterocyclic compounds is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of functional groups on the parent molecule or the core ring structure itself.

  • Presence of oxidizing agents: Exposure to atmospheric oxygen or other oxidizing agents in the solution can lead to oxidation of the this compound ring system.

  • Exposure to light: Photodegradation can occur, especially if the solution is not stored in light-protected containers.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.[4]

Q2: I am observing poor solubility of my this compound derivative in my desired solvent. What can I do?

A2: this compound derivatives can exhibit a range of solubilities. If you are facing solubility challenges, consider the following:

  • Solvent Selection: While pyrazines are generally soluble in many organic solvents, the specific substituents on your derivative will heavily influence its solubility.[5] Consider a range of solvents with varying polarities. For kinase inhibitors with a similar core structure, the introduction of polar groups has been shown to improve aqueous solubility.[5][6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly enhance solubility.

  • Use of Co-solvents: If the compound is intended for use in an aqueous buffer, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may be necessary. However, be mindful of the potential for the co-solvent to affect the stability of your compound or interfere with downstream assays.

  • Formulation Strategies: For drug development applications, more advanced formulation strategies such as microencapsulation or the use of solid dispersions can be employed to improve solubility and stability.[4]

Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives?

A3: To ensure the integrity of your this compound derivatives, follow these storage and handling recommendations:

  • Solvent Choice: Prepare stock solutions in a high-purity, anhydrous solvent in which the compound is highly soluble and stable. DMSO is a common choice for many organic molecules.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.

  • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize degradation.[1] The solid compound should be stored under dry conditions and at the recommended temperature, which is often 0-8°C.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Degradation of the compound in the assay medium. 1. Perform a time-course experiment to assess the stability of the compound in the assay medium under the exact experimental conditions (temperature, pH, etc.). 2. Analyze samples at different time points using a stability-indicating HPLC method to quantify the amount of intact compound. 3. If degradation is observed, consider preparing fresh solutions immediately before each experiment or investigate the possibility of using a more stable analog.
Precipitation of the compound in the assay medium. 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. If precipitation is an issue, reduce the final concentration of the compound or incorporate a solubilizing agent (if compatible with the assay).
Interaction with assay components. 1. Run control experiments to assess any non-specific interactions of the compound with other components of the assay system. 2. Consider if any components of your media could be contributing to degradation.
Problem 2: Appearance of unknown peaks in HPLC analysis of a stability study.
Potential Cause Troubleshooting Step
Formation of degradation products. 1. Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[7] 2. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your stability sample. 3. Use LC-MS to obtain the mass of the unknown peaks to help in their identification and elucidation of the degradation pathway.[8]
Contamination of the sample or solvent. 1. Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. 2. Re-prepare the sample using fresh, high-purity solvent.
Interaction with the HPLC column or mobile phase. 1. Evaluate the effect of different mobile phase compositions and pH on the peak shape and retention time of the unknown peaks. 2. Try a different type of HPLC column (e.g., a different stationary phase).

Data Presentation: Illustrative Stability Data

The following tables provide an example of how to present quantitative stability data for a hypothetical this compound derivative (Compound X).

Table 1: pH-Dependent Stability of Compound X in Aqueous Solution at 37°C

pHHalf-life (t1/2) in hoursMajor Degradation Products Observed
2.012DP-1, DP-2
5.072Minor DP-1
7.4> 168No significant degradation
9.024DP-3

Table 2: Photostability of Compound X in Solution (25°C)

SolventLight Condition% Degradation after 24h
MethanolICH D65/ID6515%
AcetonitrileICH D65/ID658%
MethanolDark Control<1%
AcetonitrileDark Control<1%

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Derivative

Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed stability-indicating HPLC method.

    • Analyze the samples by LC-MS to identify the mass of the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent this compound derivative from its potential degradation products and process-related impurities.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.

    • Run a gradient elution to separate compounds with a wide range of polarities.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and all degradation products.

    • Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution (>1.5) between all peaks.

    • Select a detection wavelength that provides a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is useful for this purpose.

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the parent compound in the presence of its degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Forced degradation experimental workflow.

Troubleshooting_Logic start Inconsistent Experimental Results check_stability Is the compound stable in the experimental medium? start->check_stability stability_no No check_stability->stability_no No solubility_yes Yes check_stability->solubility_yes Yes check_solubility Is the compound fully dissolved? check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_interaction Are there interactions with other components? interaction_yes Yes check_interaction->interaction_yes Yes interaction_no No check_interaction->interaction_no No stability_yes Yes action_stability Perform time-course stability study. Prepare fresh solutions. stability_no->action_stability solubility_yes->check_solubility solubility_yes->check_interaction action_solubility Determine kinetic solubility. Adjust concentration or add solubilizer. solubility_no->action_solubility action_interaction Run control experiments to identify interacting components. interaction_yes->action_interaction end Proceed with experiment interaction_no->end

Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Kinase Assays with Pyrido[3,4-b]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[3,4-b]pyrazine kinase inhibitors. The following information is designed to help you identify and resolve common issues encountered during in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are Pyrido[3,4-b]pyrazines and why are they used as kinase inhibitors?

Pyrido[3,4-b]pyrazines are heterocyclic compounds that serve as scaffolds in the design of protein kinase inhibitors.[1] Their structure is valuable for creating compounds that can bind to the ATP-binding site of various kinases, making them promising candidates for therapeutic drug development, particularly in oncology. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase.[2]

Q2: What are the most common initial challenges when working with new this compound inhibitors in kinase assays?

The most frequent initial hurdles include poor solubility of the inhibitor in aqueous assay buffers, observing a lower-than-expected inhibitory activity, or conversely, seeing significant inhibition that may be due to off-target effects or compound interference with the assay technology.

Q3: How should I prepare and store my this compound inhibitor stock solutions?

For initial stock solutions, it is recommended to dissolve this compound compounds in 100% DMSO. To minimize degradation, store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working dilutions for your assay, it is crucial to ensure the final DMSO concentration in the assay well is consistent across all conditions and typically kept at or below 1% to avoid impacting kinase activity.

Q4: At what ATP concentration should I perform my kinase assay?

For ATP-competitive inhibitors like many Pyrido[3,4-b]pyrazines, the measured IC50 value is highly dependent on the ATP concentration. A good starting point is to use an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP. This provides a good balance between assay sensitivity and physiological relevance. Performing assays at both the ATP Km and at physiological ATP concentrations (e.g., 1-2 mM) can provide a more comprehensive understanding of the inhibitor's potency.

Troubleshooting Guides

Problem 1: High Background Signal in the Kinase Assay

A high background signal can mask the true inhibitory effect of your compound and reduce the assay window.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Interference Your this compound inhibitor may be autofluorescent or interfere with the detection reagents (e.g., luciferase).
Solution: Run a "No Enzyme" control with your inhibitor at all tested concentrations. A high signal in the absence of the kinase indicates interference.
Reagent-Related Issues Contaminated or degraded ATP, substrate, or detection reagents.
Solution: Prepare fresh reagents for each experiment. Ensure high-purity ATP and substrate are used.
Non-specific Binding The inhibitor or detection antibodies may bind non-specifically to the assay plate.
Solution: Ensure proper blocking of the microplate wells if using an ELISA-based format. Consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to reduce non-specific binding and compound aggregation.

Experimental Protocol: Assessing Compound Interference

This protocol helps determine if your this compound inhibitor interferes with the assay's detection system.

  • Prepare a serial dilution of your this compound inhibitor in the assay buffer.

  • Set up control wells on your assay plate containing all reaction components (buffer, substrate, ATP, and detection reagents) except for the kinase .

  • Add the serially diluted inhibitor to these "No Enzyme" wells.

  • Include a "No Inhibitor" control containing only the assay components and DMSO.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the signal (e.g., fluorescence, luminescence). A dose-dependent increase in signal in the absence of the enzyme indicates compound interference.

Problem 2: Low or No Inhibitory Signal

Observing a weak or absent inhibitory effect from your this compound compound can be perplexing.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibitor Insolubility The this compound compound may be precipitating out of the aqueous assay buffer.
Solution: Visually inspect the wells for any precipitation. Lower the final assay concentration of the inhibitor. Some derivatives with polar groups have shown improved aqueous solubility.[3]
Suboptimal ATP Concentration If the ATP concentration is too high, it can outcompete an ATP-competitive inhibitor, making it appear less potent.
Solution: Determine the ATP Km for your kinase and perform the assay at or near this concentration.
Inactive Kinase The kinase enzyme may have lost activity due to improper storage or handling.
Solution: Use a fresh aliquot of the kinase and always keep it on ice. Run a positive control with a known inhibitor of your target kinase to validate enzyme activity.
Incorrect Assay Conditions The pH, salt concentration, or required cofactors in the buffer may not be optimal for kinase activity.
Solution: Review the manufacturer's recommendations for the optimal buffer conditions for your specific kinase.

Experimental Workflow: Optimizing ATP Concentration

ATP_Optimization_Workflow start Start: Determine ATP Km setup Set up kinase reactions with varying ATP concentrations start->setup run_assay Perform kinase assay and measure activity setup->run_assay plot_data Plot kinase activity vs. [ATP] run_assay->plot_data fit_curve Fit data to Michaelis-Menten equation plot_data->fit_curve get_km Determine apparent ATP Km fit_curve->get_km assay_at_km Run inhibitor assay at [ATP] = Km get_km->assay_at_km end End: Obtain IC50 value assay_at_km->end

Caption: Workflow for determining the optimal ATP concentration.

Problem 3: Suspected Off-Target Effects

Your this compound inhibitor may be inhibiting other kinases in addition to your primary target, leading to unexpected cellular phenotypes or toxicity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Broad Kinase Inhibition The this compound scaffold can interact with the ATP-binding site of a wide range of kinases.
Solution: Profile your inhibitor against a panel of kinases to identify potential off-targets. Several commercial services offer kinase selectivity profiling.
Inhibition of Toxicity-Related Kinases Inhibition of certain kinases involved in essential cellular processes can lead to cytotoxicity.
Solution: If kinase profiling reveals potent inhibition of known toxicity-related kinases, this may explain unexpected cell death.

Signaling Pathway: Illustrative Kinase Cascade and Potential Off-Targeting

Kinase_Cascade cluster_pathway Signal Transduction Pathway Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA P KinaseB Target Kinase B KinaseA->KinaseB P Substrate Substrate KinaseB->Substrate P KinaseC Kinase C (Off-Target) Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor Inhibitor->KinaseB Inhibits (On-Target) Inhibitor->KinaseC Inhibits (Off-Target)

Caption: Potential on-target and off-target inhibition in a signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol helps to confirm that your this compound inhibitor is binding to its intended target within a cellular context.

  • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations or with a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or another detection method.

  • Data Analysis: An increase in the thermal stability of the target kinase in the presence of the inhibitor indicates direct binding.

By systematically addressing these common issues, researchers can improve the reliability and accuracy of their kinase assay results when working with novel this compound inhibitors.

References

Technical Support Center: Optimizing NMR Data Acquisition for Pyrido[3,4-b]pyrazine Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for Pyrido[3,4-b]pyrazine structures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in acquiring NMR spectra for this compound derivatives?

A1: Researchers often encounter several challenges when working with this compound structures:

  • Signal Overlap: The aromatic protons on the bicyclic ring system often resonate in a narrow chemical shift range, leading to significant signal overlap and making spectral interpretation difficult.[1]

  • Poor Sensitivity for ¹³C and ¹⁵N NMR: The low natural abundance of ¹³C and ¹⁵N isotopes, combined with the presence of multiple nitrogen atoms which can lead to quadrupolar broadening and long relaxation times, results in low signal-to-noise ratios for these experiments.

  • Complex Coupling Patterns: The presence of multiple nitrogen atoms influences the electronic environment, leading to complex spin-spin coupling patterns that can be challenging to resolve and interpret.

  • Solvent Effects: The chemical shifts of protons and carbons in Pyrido[3,4-b]pyrazines can be highly sensitive to the choice of NMR solvent due to specific solvent-solute interactions.

Q2: Which NMR experiments are essential for the structural elucidation of this compound compounds?

A2: A combination of 1D and 2D NMR experiments is typically required for unambiguous structure determination:

  • 1D ¹H NMR: To identify the number and chemical environment of protons.

  • 1D ¹³C NMR: To determine the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the molecular skeleton.

  • ¹⁵N NMR (optional but recommended): Direct or indirect detection of ¹⁵N chemical shifts can provide valuable information about the electronic structure. HMBC experiments optimized for ¹H-¹⁵N correlations are often more sensitive than direct ¹⁵N detection.

Q3: How does the choice of solvent affect the NMR spectra of Pyrido[3,4-b]pyrazines?

A3: The choice of solvent can significantly impact the chemical shifts in the NMR spectra of Pyrido[3,4-b]pyrazines. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] These shifts arise from specific interactions between the solvent and the solute, which can alter the magnetic environment of the nuclei. Changing the solvent is a powerful strategy to resolve overlapping signals in the ¹H NMR spectrum.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise in ¹³C NMR Spectra

Symptoms:

  • Very weak or no visible signals in the ¹³C NMR spectrum after a standard acquisition time.

  • Excessive acquisition time required to obtain a usable spectrum.

Possible Causes and Solutions:

CauseSolution
Long T₁ Relaxation Times The quaternary carbons and carbons near the nitrogen atoms in the heterocyclic system can have very long spin-lattice (T₁) relaxation times, leading to signal saturation.
Action: Increase the relaxation delay (d1) to be at least 1-2 times the longest expected T₁. For quaternary carbons, this could be in the range of 5-10 seconds or even longer. Alternatively, a paramagnetic relaxation agent like Cr(acac)₃ can be added in very small amounts to shorten T₁ values, but this may cause some line broadening.
Low Sample Concentration Insufficient amount of the compound in the NMR tube.
Action: Increase the sample concentration if solubility permits. Use a more sensitive NMR probe if available (e.g., a cryoprobe).
Suboptimal Pulse Width An incorrectly calibrated 90° pulse width for ¹³C will lead to a loss of signal.
Action: Calibrate the ¹³C pulse width for your specific sample and probe.
Insufficient Number of Scans Not enough scans have been acquired to build up a sufficient signal-to-noise ratio.
Action: Increase the number of scans (ns). This is often the simplest solution, but it will increase the total experiment time.
Issue 2: Signal Overlap in the Aromatic Region of the ¹H NMR Spectrum

Symptoms:

  • Multiple proton signals are clustered together in a narrow region of the spectrum, making it impossible to distinguish individual multiplets and determine coupling constants.

Possible Causes and Solutions:

CauseSolution
Inherent Spectral Properties The protons on the this compound core have similar electronic environments, leading to close chemical shifts.
Action 1: Change the Solvent. As mentioned in the FAQs, switching to an aromatic solvent like benzene-d₆ or a more polar solvent like methanol-d₄ can induce differential chemical shifts and improve signal dispersion.
Action 2: Increase the Magnetic Field Strength. If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion in Hertz, which can help to resolve overlapping signals.
Action 3: Use 2D NMR. A 2D COSY experiment can help to trace out the connectivity between coupled protons even if they are overlapping in the 1D spectrum. HSQC can also help to spread out the proton signals based on the chemical shifts of their attached carbons.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters (Typical Values for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Pulse Width (p1): Calibrated 30° or 90° pulse. A 30° pulse allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

    • Number of Scans (ns): 8-16, adjust as needed for desired signal-to-noise.

    • Spectral Width (sw): Typically 12-16 ppm, centered around 5-6 ppm.

Standard ¹³C{¹H} NMR Acquisition
  • Sample Preparation: Use a more concentrated sample if possible (20-50 mg).

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters (Typical Values for a 100 MHz ¹³C Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Width (p1): Calibrated 30° pulse to reduce T₁ effects.

    • Relaxation Delay (d1): 2-5 seconds. Increase for compounds with many quaternary carbons.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 128 to 1024 or more, depending on the sample concentration.

    • Spectral Width (sw): Typically 200-220 ppm, centered around 100 ppm.

2D HSQC Acquisition
  • Spectrometer Setup: As for ¹³C NMR.

  • Acquisition Parameters (Typical Values):

    • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Number of Increments in F1 (¹³C): 256-512.

    • Number of Scans (ns): 2-8 per increment.

    • Spectral Widths (sw): Calibrated for the specific compound in both ¹H and ¹³C dimensions.

2D HMBC Acquisition
  • Spectrometer Setup: As for ¹³C NMR.

  • Acquisition Parameters (Typical Values):

    • Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value between 8-10 Hz. This will enhance correlations over 2-3 bonds.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Number of Increments in F1 (¹³C): 256-512.

    • Number of Scans (ns): 4-16 per increment.

    • Spectral Widths (sw): Calibrated for the specific compound in both ¹H and ¹³C dimensions.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for this compound Scaffolds (Illustrative)

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Pyridine Ring Protons8.0 - 9.5120 - 155The exact shifts are highly dependent on substituents.
Pyrazine Ring Protons8.5 - 9.8140 - 160Protons on the pyrazine ring are typically deshielded.
Quaternary Carbons-130 - 165Often have longer T₁ relaxation times.

Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent choice. The data is based on general knowledge of similar azaaromatic systems due to limited specific data for the bare this compound scaffold.

Table 2: Recommended Relaxation Delays (d1) for Different NMR Experiments

ExperimentRecommended d1 (seconds)Rationale
¹H1 - 2Proton T₁ values are generally short.
¹³C{¹H}2 - 5 (up to 10 for quaternary C)To allow for complete relaxation of carbons, especially quaternary ones.
COSY1.5 - 2Similar to ¹H experiments.
HSQC1.5 - 2T₁ of protons is the primary determinant.
HMBC1.5 - 2T₁ of protons is the primary determinant.

Visualizations

troubleshooting_workflow cluster_sn Troubleshooting Poor S/N cluster_overlap Troubleshooting Signal Overlap start Start NMR Data Acquisition issue Problem Encountered? start->issue poor_sn Poor Signal-to-Noise issue->poor_sn Yes overlap Signal Overlap issue->overlap Yes good_data Good Quality Data issue->good_data No increase_conc Increase Concentration poor_sn->increase_conc change_solvent Change Solvent overlap->change_solvent increase_scans Increase Number of Scans increase_conc->increase_scans check_params Check d1 and p1 increase_scans->check_params sn_resolved S/N Resolved? check_params->sn_resolved sn_resolved->issue sn_resolved->good_data No, consult expert higher_field Use Higher Field NMR change_solvent->higher_field run_2d Run 2D NMR (COSY/HSQC) higher_field->run_2d overlap_resolved Overlap Resolved? run_2d->overlap_resolved overlap_resolved->issue Yes overlap_resolved->good_data No, consult expert

A general workflow for troubleshooting common NMR data acquisition issues.

experimental_workflow prep Sample Preparation (5-50 mg in 0.6 mL solvent) setup Spectrometer Setup (Lock, Shim, Tune & Match) prep->setup one_d 1D NMR Acquisition (¹H and ¹³C) setup->one_d one_d_check 1D Spectra Quality Check one_d->one_d_check one_d_check->setup Poor, re-shim/re-prepare two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_check->two_d Good process Data Processing and Analysis two_d->process

A standard experimental workflow for NMR analysis of Pyrido[3,4-b]pyrazines.

References

Challenges in the scale-up synthesis of Pyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrido[3,4-b]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The this compound core is typically synthesized through the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. A common and direct method involves the reaction of 3,4-diaminopyridine with glyoxal or a glyoxal derivative. Variations of this synthesis can be employed to introduce substituents on the pyrazine ring.

Q2: I am observing low yields in my lab-scale synthesis. What are the likely causes and how can I improve them?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Careful control of reaction temperature and the rate of addition of reagents can help minimize side reactions.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can have a significant impact on the reaction outcome. It is advisable to screen different solvents and catalysts to find the optimal conditions for your specific substrates.

  • Product Degradation: The product may be unstable under the reaction or workup conditions. Employing milder workup procedures can help to mitigate product degradation.

Q3: Are there any recommended starting materials for a scalable synthesis of this compound?

A3: For a scalable synthesis, it is crucial to select readily available and cost-effective starting materials. 3,4-Diaminopyridine and glyoxal are common starting materials that are commercially available in bulk. The purity of the starting materials is also critical for a successful and reproducible synthesis, especially at a larger scale.

Troubleshooting Guide for Scale-Up Synthesis

Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents a unique set of challenges. This guide addresses some of the common issues encountered during this process.

Q4: We are experiencing poor temperature control and potential exotherms during our pilot-scale batch. What can we do?

A4: Poor temperature control is a common issue in scale-up due to the change in the surface area to volume ratio of the reactor.

  • Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition of one of the reactants can help to manage the heat generated during an exothermic reaction.

  • Efficient Cooling: Ensure that the reactor's cooling system is adequate for the scale of the reaction. Pre-cooling the reactor jacket before starting the reagent addition can be beneficial.

  • Solvent Choice: A higher boiling point solvent can provide a wider operating temperature range and better heat dissipation.

  • Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow chemistry setup can offer superior temperature control and safety.

Q5: The impurity profile of our scaled-up batch is different and more complex than what we observed in the lab. Why is this happening and how can we address it?

A5: Changes in impurity profiles during scale-up are often due to prolonged reaction times, localized "hot spots" due to inefficient mixing, and the increased impact of minor side reactions.

  • Improved Mixing: Ensure that the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized areas of high reactant concentration, promoting side reactions.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC-MS) to monitor the formation of impurities throughout the reaction. This can help in identifying the stage at which impurities are formed and in optimizing the process to minimize their formation.

  • Purification Strategy: A robust purification strategy is essential for removing impurities at scale. Recrystallization is often a preferred method for large-scale purification. Developing a suitable recrystallization procedure with optimal solvent selection and cooling profile is critical.

Q6: We are struggling with the isolation and purification of the final product at a larger scale. What are the recommended procedures?

A6: Isolating and purifying large quantities of product requires different techniques than those used in the lab.

  • Crystallization: If the product is a solid, developing a robust crystallization process is key. This involves screening for suitable solvents or solvent mixtures that provide good recovery and high purity. Seeding the crystallization can also improve consistency.

  • Filtration and Drying: For large-scale filtration, equipment such as a Nutsche filter dryer is often used. The drying process should be optimized to ensure the removal of residual solvents without degrading the product.

  • Column Chromatography: While often used in the lab, column chromatography can be challenging and expensive to scale up. It is typically used for high-value products or when other purification methods are not effective.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent this compound.

Materials:

  • 3,4-Diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium bisulfite

Procedure:

  • Dissolve 3,4-diaminopyridine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add an aqueous solution of glyoxal to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, add a solution of sodium bisulfite to quench any unreacted glyoxal.

  • The product may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Note: This is an illustrative protocol and may require optimization for specific applications and scales.

Quantitative Data

The following table summarizes typical differences observed when scaling up azaheterocycle synthesis. The data is illustrative and will vary depending on the specific reaction and equipment.

ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Key Considerations for Scale-Up
Yield 75-90%65-85%Can decrease due to less ideal heat/mass transfer and longer reaction/workup times.
Purity (crude) >95%85-95%Often lower due to increased side reactions and localized concentration/temperature gradients.
Reaction Time 2-4 hours4-8 hoursTypically longer due to slower reagent addition and heating/cooling cycles.
Cycle Time <1 day1-3 daysIncludes charging, reaction, workup, isolation, and cleaning, which are all more time-consuming at scale.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time Yes analyze_impurities Analyze Impurity Profile (LC-MS, NMR) incomplete->analyze_impurities No complete->analyze_impurities side_reactions Significant Side Products? analyze_impurities->side_reactions optimize_conditions Action: Optimize Conditions (Solvent, Temp, Addition Rate) side_reactions->optimize_conditions Yes workup_issue Investigate Workup/Isolation (Degradation, Solubility) side_reactions->workup_issue No improve_workup Action: Modify Workup (Milder conditions, different solvent) workup_issue->improve_workup

Caption: A decision-making workflow for troubleshooting low yields in synthesis.

Scale-Up Process Flow Diagram

scale_up_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product raw_materials Raw Material QC reactor_prep Reactor Preparation (Cleaning, Inerting) raw_materials->reactor_prep charging Reagent Charging reactor_prep->charging reaction Controlled Reaction (Temp, Mixing, Time) charging->reaction monitoring In-Process Control (IPC) reaction->monitoring quench Reaction Quench reaction->quench extraction Phase Separation/ Extraction quench->extraction crystallization Crystallization extraction->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_qc Final Product QC (Purity, Residual Solvents) drying->final_qc packaging Packaging final_qc->packaging

Caption: A typical workflow for the scale-up synthesis of a pharmaceutical intermediate.

Technical Support Center: Pyrido[3,4-b]pyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of Pyrido[3,4-b]pyrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity control.

Issue Potential Cause Recommended Solution
Presence of Regioisomeric Impurities When using unsymmetrical 1,2-dicarbonyl compounds, the two carbonyl groups exhibit different reactivities, leading to the formation of a mixture of isomers. The more nucleophilic 3-amino group of the diaminopyridine precursor tends to attack the more electrophilic carbonyl group of the dicarbonyl compound, leading to a major regioisomer.Control Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the reaction, favoring the formation of the thermodynamically more stable product. • Choice of Catalyst: The use of specific acid or base catalysts can influence the reaction pathway and improve the yield of the desired isomer. • Purification: Employ column chromatography with a suitable solvent system (e.g., dichloromethane/ethanol) to separate the regioisomers.
Low Yield of Desired Product Incomplete reaction, suboptimal reaction conditions, or the formation of side products can all contribute to a low yield.Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A modest increase in temperature might be necessary to drive the reaction to completion. • Solvent Selection: The polarity of the solvent can significantly impact the reaction. Experiment with different solvents to find the one that maximizes the yield of the desired product. • Purification of Starting Materials: Ensure the purity of the starting 3,4-diaminopyridine and 1,2-dicarbonyl compounds, as impurities can lead to unwanted side reactions.
Formation of Colored Impurities Oxidation of intermediates or the final product, as well as side reactions, can lead to the formation of colored byproducts.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Control of Reaction Temperature: Avoid excessive heat, as it can promote decomposition and the formation of colored impurities. • Recrystallization: Recrystallize the crude product from a suitable solvent to remove colored impurities. Activated carbon treatment during recrystallization can also be effective.
Incomplete Removal of Starting Materials Inefficient reaction or inappropriate work-up procedures can result in the presence of unreacted starting materials in the final product.Reaction Monitoring: Use TLC or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting starting material. • Extraction: Perform a thorough aqueous work-up to remove any water-soluble starting materials or reagents. • Column Chromatography: If starting materials persist, purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most prevalent impurities are often regioisomers, which arise from the reaction of an unsymmetrical 1,2-dicarbonyl compound with 3,4-diaminopyridine. Other potential impurities include unreacted starting materials, byproducts from side reactions such as self-condensation of the dicarbonyl compound, and oxidation products.

Q2: How can I control the regioselectivity of the reaction to obtain the desired this compound isomer?

A2: Controlling regioselectivity is crucial when using unsymmetrical dicarbonyls. The outcome is influenced by both steric and electronic factors. The more nucleophilic amino group of the diaminopyridine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. To favor the formation of a specific isomer, you can:

  • Modify the substituents: Introducing bulky groups on the dicarbonyl compound can sterically hinder the attack at one carbonyl group.

  • Adjust electronic effects: Electron-withdrawing groups on the dicarbonyl compound can increase the electrophilicity of the adjacent carbonyl carbon, directing the nucleophilic attack.

  • Optimize reaction conditions: Fine-tuning the solvent, temperature, and catalyst can also influence the isomeric ratio.

Q3: What is the best method for purifying crude this compound?

A3: A combination of techniques is often most effective.

  • Recrystallization: This is a powerful method for removing many impurities and obtaining a highly crystalline product. The choice of solvent is critical.

  • Column Chromatography: For separating regioisomers and other closely related impurities, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like dichloromethane/ethanol or petroleum ether/ethyl acetate is often successful.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some side products.

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. For assessing the purity of the final product and quantifying impurities, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the desired product and identifying any impurities.

Experimental Protocols

Synthesis of 8-bromo-3-phenylthis compound

This protocol is adapted from a known procedure for the synthesis of a disubstituted this compound derivative with a focus on achieving high purity.

Materials:

  • 3,4-diamino-5-bromopyridine

  • Methyl oxo(phenyl)acetate

  • Methanol

  • Dichloromethane

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-diamino-5-bromopyridine (1.0 eq) in methanol, add methyl oxo(phenyl)acetate (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (eluent: dichloromethane/ethanol 19:1).

  • Upon completion, filter the resulting mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/ethanol (19:1) gradient as the eluent to yield the pure 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary. The final product purity should be confirmed by HPLC, NMR, and MS analysis. Products with >97% purity have been reported using this method.

Data Presentation

Table 1: Factors Influencing Regioisomeric Impurity Formation
Factor Condition Expected Outcome on Regioisomer Ratio Rationale
Electronic Effects of Substituent (R) on Dicarbonyl R is an Electron-Withdrawing Group (EWG)Increased formation of the isomer where the 3-amino group attacks the carbonyl adjacent to R.The EWG increases the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.
R is an Electron-Donating Group (EDG)Increased formation of the isomer where the 3-amino group attacks the carbonyl distal to R.The EDG decreases the electrophilicity of the adjacent carbonyl carbon.
Steric Hindrance of Substituent (R) on Dicarbonyl R is a bulky groupIncreased formation of the isomer where the 3-amino group attacks the less sterically hindered carbonyl.Steric hindrance impedes the approach of the nucleophile to the carbonyl carbon.
Reaction Temperature Lower TemperatureGenerally leads to a higher ratio of the thermodynamically favored product.At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to greater selectivity.
Higher TemperatureMay lead to a mixture of isomers closer to the statistical distribution.At higher temperatures, there is enough energy to overcome higher activation barriers, leading to less selective reactions.
Catalyst Acid CatalystCan protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially influencing the site of attack.The specific effect depends on the catalyst and the substrate.
Base CatalystCan deprotonate the amino group, increasing its nucleophilicity.The impact on regioselectivity will depend on the relative reactivity of the two carbonyl groups towards the more nucleophilic amine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: 3,4-Diaminopyridine 1,2-Dicarbonyl Compound reaction Condensation Reaction (Solvent, Temp, Catalyst) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up & Solvent Removal monitoring->workup Reaction Complete crude Crude Product workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography recrystallization Recrystallization chromatography->recrystallization Fraction Collection pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurity_type Identify Impurity Type cluster_solutions Implement Solutions start Impurity Detected in Product? regioisomers Regioisomeric Impurity start->regioisomers Yes starting_materials Unreacted Starting Materials start->starting_materials Yes other_byproducts Other Byproducts start->other_byproducts Yes no_impurity No Further Action Needed start->no_impurity No solution_regio Optimize Reaction Conditions: - Adjust Temperature - Change Catalyst - Modify Substituents regioisomers->solution_regio solution_sm Improve Reaction & Work-up: - Increase Reaction Time - Optimize Stoichiometry - Enhance Extraction starting_materials->solution_sm solution_other Refine Purification: - Optimize Chromatography - Select Different Recrystallization Solvent - Use Activated Carbon other_byproducts->solution_other end High Purity Product solution_regio->end Purity Improved solution_sm->end Purity Improved solution_other->end Purity Improved

Caption: Logical troubleshooting workflow for addressing impurities in this compound synthesis.

Validation & Comparative

A Comparative Bioactivity Analysis: Pyrido[3,4-b]pyrazine vs. Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two prominent nitrogen-containing heterocyclic scaffolds, Pyrido[3,4-b]pyrazines and Quinoxalines, reveals their significant potential in drug discovery, particularly in oncology. This guide provides a comparative analysis of their bioactivities, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Pyrido[3,4-b]pyrazines and quinoxalines are structurally related bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry. The fusion of a pyrazine ring with a pyridine (in pyrido[3,4-b]pyrazines) or a benzene ring (in quinoxalines) imparts unique physicochemical properties that enable them to interact with a wide array of biological targets. While both scaffolds are recognized as "privileged structures" in drug design, their bioactivity profiles exhibit both overlaps and distinct characteristics.

Comparative Overview of Bioactivities

Both pyrido[3,4-b]pyrazine and quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities. However, the focus of research for each scaffold has shown some divergence. Quinoxalines have been extensively studied for a wider range of effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] In contrast, the literature on pyrido[3,4-b]pyrazines is more concentrated on their potent activity as protein kinase inhibitors, a key target in cancer therapy.[2]

Table 1: Comparative Summary of Key Bioactivities

BioactivityThis compound DerivativesQuinoxaline Derivatives
Anticancer Primarily through kinase inhibition.[2]Broad mechanisms including kinase inhibition, topoisomerase II inhibition, and induction of apoptosis.[1]
Kinase Inhibition Potent inhibitors of various cancer-related protein kinases.[2]Inhibit a wide range of kinases such as c-Met, EGFR, VEGFR-2, Pim-1/2, and ASK1.
Anti-inflammatory Less explored, but some pyrazolo[3,4-b]pyrazines show activity.Demonstrated activity in models like carrageenan-induced paw edema.
Antibacterial Limited reports.Active against both Gram-positive and Gram-negative bacteria.
Antiviral Limited reports.Activity reported against various viruses.

In-Depth Analysis of Anticancer Activity

The most significant overlap in the bioactivity of these two scaffolds lies in their anticancer potential. Both have emerged as promising frameworks for the development of novel chemotherapeutic agents.

Mechanism of Action: A Tale of Two Scaffolds

While both classes of compounds exhibit anticancer effects, their primary mechanisms of action, as reported in the literature, show nuanced differences.

Pyrido[3,4-b]pyrazines are predominantly recognized for their role as potent protein kinase inhibitors .[2] Their structural arrangement allows for effective interaction with the ATP-binding pocket of various kinases, leading to the disruption of signaling pathways crucial for cancer cell proliferation and survival.

Quinoxalines , on the other hand, display a more diverse range of anticancer mechanisms.[1] Besides being effective kinase inhibitors , certain quinoxaline derivatives function as topoisomerase II inhibitors , interfering with DNA replication and leading to cancer cell death.[3] Furthermore, many quinoxaline compounds have been shown to induce apoptosis through various cellular pathways.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)Primary Mechanism
This compound Disubstituted analogueMiaPaCa-2 (Pancreatic)0.025RET Kinase Inhibition
Quinoxaline Compound 4mA549 (Lung)9.32Apoptosis Induction
Quinoxaline Compound 11HCT-116 (Colon)0.81EGFR/COX-2 Inhibition
Quinoxaline Compound 13MCF-7 (Breast)1.03EGFR/COX-2 Inhibition
Quinoxaline ASK1 Inhibitor 26e-0.030 (IC50 against ASK1)ASK1 Kinase Inhibition

Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental conditions.

Key Signaling Pathways Modulated

The anticancer activity of both this compound and quinoxaline derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[4] Aberrant c-Met signaling is implicated in the progression of numerous cancers. Quinoxaline-based compounds have been developed as potent inhibitors of c-Met kinase.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Quinoxaline Quinoxaline Inhibitor Quinoxaline->cMet Proliferation Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Quinoxaline inhibitors block c-Met signaling.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT Inhibitor This compound or Quinoxaline Inhibitor Inhibitor->VEGFR2 Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by heterocyclic compounds.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is implicated in therapeutic resistance.[6] Both pyrido[3,4-b]pyrazines and quinoxalines have been investigated as inhibitors of Pim kinases.

Pim1_Signaling_Pathway cluster_targets Pim-1 Targets Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor STATs STATs Receptor->STATs Pim1 Pim-1 Kinase STATs->Pim1 Upregulation Bad Bad (pro-apoptotic) Pim1->Bad Inhibits p21 p21 (cell cycle inhibitor) Pim1->p21 Inhibits Inhibitor This compound or Quinoxaline Inhibitor Inhibitor->Pim1 Apoptosis Inhibition of Apoptosis Proliferation Cell Proliferation MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Pyrido[3,4-b]pyrazine Derivatives Emerge as Potent Challengers to Standard Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel pyrido[3,4-b]pyrazine derivatives are demonstrating significant promise in preclinical studies as potent and selective anticancer agents, exhibiting comparable and, in some cases, superior efficacy to established chemotherapeutic drugs such as doxorubicin, cisplatin, and erlotinib. This new class of compounds leverages unique mechanisms of action, primarily inducing cell cycle arrest and apoptosis in cancer cells, positioning them as a compelling area of research for future oncology therapeutics.

This guide provides a comprehensive comparison of the performance of select this compound derivatives against standard anticancer drugs, supported by experimental data from recent studies. Detailed methodologies for key experiments are also presented to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.

Comparative Efficacy: A Quantitative Overview

This compound derivatives and their related heterocyclic analogs, such as pyrazolo[3,4-b]pyridines, have been synthesized and evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies highlight their potent cytotoxic effects.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Pyrazolo[3,4-b]pyridine Derivative 9a HeLa (Cervical Cancer)2.59Doxorubicin2.35
Pyrazolo[3,4-b]pyridine Derivative 14g MCF-7 (Breast Cancer)4.66Doxorubicin4.57
HCT-116 (Colon Cancer)1.98Doxorubicin2.11
Pyrido[2,3-d]pyrimidine Derivative 8a PC-3 (Prostate Cancer)7.98Erlotinib11.05
Pyrido[2,3-d]pyrimidine Derivative 8d PC-3 (Prostate Cancer)7.12Erlotinib11.05
A-549 (Lung Cancer)7.23Erlotinib6.53
Pyrazolo[3,4-d]pyridazine Derivative PPD-1 A549 (Lung Cancer)Not specified, but showed highest anti-tumor activityCisplatinNot specified, but PPD-1 showed remarkable cytotoxicity in comparison

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound derivatives is largely attributed to their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells.

Induction of Apoptosis

These derivatives have been shown to modulate the expression of key proteins involved in the intrinsic apoptotic pathway. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis. Some derivatives have also been linked to the upregulation of the tumor suppressor protein p53.

G cluster_0 This compound Derivative cluster_1 Apoptotic Signaling Cascade Pyrido This compound Derivative p53 p53 Pyrido->p53 Upregulates Bax Bax Pyrido->Bax Upregulates Bcl2 Bcl-2 Pyrido->Bcl2 Downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase3 Caspase-3 (activated) Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 This compound Derivative Action cluster_1 Cell Cycle Progression Pyrido This compound Derivative CDK2 CDK2 Pyrido->CDK2 Inhibits CDK9 CDK9 Pyrido->CDK9 Inhibits G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Progression Cell Division M->Progression CDK2->S Promotes CDK9->G2 Promotes G cluster_0 Experimental Workflow start Cancer Cell Culture treatment Treatment with This compound Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Protein Analysis (Western Blot) treatment->western_blot

Pyrido[3,4-b]pyrazine: A Viable Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and other diseases has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the pyrido[3,4-b]pyrazine core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive validation of the this compound scaffold, offering a comparative analysis against established alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is fundamentally linked to its core chemical scaffold, which dictates its binding affinity, selectivity, and overall pharmacological properties. While direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature, a compilation of reported inhibitory activities provides valuable insights into the potential of the this compound scaffold.

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of cancer-related kinases, with some compounds exhibiting potencies in the nanomolar range. This positions the scaffold as a competitive alternative to well-established kinase inhibitor cores such as quinazoline and pyrazolopyrimidine.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitor Scaffolds Against Key Kinase Targets

Kinase TargetThis compound DerivativeIC50 (nM)Alternative ScaffoldInhibitor ExampleIC50 (nM)
RET Compound 2825PyrazolopyrimidinePralsetinib<1
EGFR Pyrido[3,4-d]pyrimidine derivative1.7 (L858R) / 23.3 (L858R/T790M)QuinazolineGefitinib2-37
MPS1 Pyrido[3,4-d]pyrimidine 34h<10PyrrolopyridineMps1-IN-1367
JAK3 Pyrrolo[2,3-b]pyrazine derivative100-1000Imidazo[1,5-a]pyrazineAcalabrutinib (BTK)3 (BTK)
ITK Pyrrolo[2,3-b]pyrazine derivative100-1000Imidazo[1,5-a]pyrazineAcalabrutinib (BTK)-

Note: The IC50 values presented are sourced from various publications and may not have been determined under identical assay conditions. This table serves as a general comparison of potency.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. The following are standard protocols for key experiments cited in the evaluation of this compound-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., HTRF® Assay)

This assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate/ATP Mix Substrate/ATP Mix Substrate/ATP Mix->Incubation Stop Solution & Detection Reagents Stop Solution & Detection Reagents Incubation->Stop Solution & Detection Reagents HTRF Reading HTRF Reading Stop Solution & Detection Reagents->HTRF Reading

Biochemical Kinase Assay Workflow

Methodology:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound derivative) is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture: The purified kinase, a fluorescently labeled substrate, and ATP are combined in a reaction buffer in the wells of a microtiter plate.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Detection: A solution containing a detection antibody (e.g., an anti-phospho-substrate antibody labeled with a fluorescent acceptor) and a quencher is added to stop the reaction and initiate the detection signal.

  • Signal Measurement: The plate is read using a suitable plate reader to measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal, which is inversely proportional to the kinase activity.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

1. Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Reagent Addition MTT Reagent Addition Incubation (24-72h)->MTT Reagent Addition Formazan Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

MTT Cell Viability Assay Workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound inhibitor and incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

2. Western Blot for Phosphorylation Analysis

This technique is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream substrates within the cell.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the inhibitor, and then lysed to extract total cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

Signaling Pathways Targeted by this compound-Based Inhibitors

The versatility of the this compound scaffold allows for the targeting of various kinases implicated in critical cancer signaling pathways.

RET Signaling Pathway

Mutations and fusions of the RET (Rearranged during Transfection) proto-oncogene are drivers in several cancers, including thyroid and non-small cell lung cancer. This compound derivatives have shown potent inhibition of RET kinase.

Ligand Ligand RET Receptor RET Receptor Ligand->RET Receptor Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway RET Receptor->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway RET Receptor->PI3K-AKT-mTOR Pathway This compound Inhibitor This compound Inhibitor This compound Inhibitor->RET Receptor Inhibits Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation RAS-RAF-MEK-ERK Pathway->Proliferation, Survival, Differentiation PI3K-AKT-mTOR Pathway->Proliferation, Survival, Differentiation EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Downstream Signaling (e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream Signaling (e.g., MAPK, PI3K/AKT) This compound-like Inhibitor This compound-like Inhibitor This compound-like Inhibitor->EGFR Inhibits Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival Downstream Signaling (e.g., MAPK, PI3K/AKT)->Cell Growth, Proliferation, Survival

A Comparative Guide to the Cross-reactivity and Selectivity of Pyrido[3,4-b]pyrazine-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold has emerged as a promising framework in the design of potent kinase inhibitors targeting a range of cellular signaling pathways implicated in cancer and other diseases. The selectivity of these inhibitors is a critical determinant of their therapeutic window, minimizing off-target effects while maximizing efficacy against the intended molecular target. This guide provides a comparative analysis of the selectivity and cross-reactivity of this compound-based inhibitors and structurally related compounds, supported by experimental data and detailed protocols.

Introduction to Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. Poor selectivity can lead to off-target toxicities and a complex pharmacological profile, complicating clinical development. Therefore, comprehensive selectivity profiling is an indispensable step in the characterization of novel kinase inhibitors. This guide focuses on inhibitors based on the this compound core and its close structural analogs, such as the pyrido[3,4-d]pyrimidines, which have shown promise as inhibitors of key kinases involved in cell cycle regulation and oncogenesis.

Quantitative Comparison of Inhibitor Selectivity

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)
Compound 24c MPS18CDK2>10000>1250
Aurora A>10000>1250
Aurora B>10000>1250
PLK1>10000>1250
Compound 34h MPS11JNK1110110
JNK2220220
TNK2>80% inh @ 1µM-
LRRK2>80% inh @ 1µM-
CDK2>10000>10000
Alternative: this compound-based RET Inhibitor
Compound 28RET25 (cell growth)---
Alternative: Pyrido[3,4-b]pyrazin-2(1H)-one-based FLT3 Inhibitor
Compound 13FLT3-D835Y29.54---

Note: Data for compounds 24c and 34h are for the pyrido[3,4-d]pyrimidine scaffold. Data for Compound 28 and Compound 13 are for the this compound scaffold, with limited selectivity data available in the cited literature. The selectivity fold is calculated as IC50 (Off-Target) / IC50 (Target).

Signaling Pathway Context: The Mitotic Spindle Assembly Checkpoint

The primary target of the exemplar pyrido[3,4-d]pyrimidine inhibitors is MPS1, a crucial component of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Its activation prevents the premature separation of sister chromatids, a hallmark of genomic instability in cancer.[2] The following diagram illustrates the central role of MPS1 in this pathway.

Mitotic_Spindle_Assembly_Checkpoint cluster_kinases Key Mitotic Kinases MPS1 MPS1 Mad2 Mad2 MPS1->Mad2 phosphorylates AuroraB Aurora B AuroraB->MPS1 activates PLK1 PLK1 CDC20 CDC20 PLK1->CDC20 inhibits CDK1_CyclinB CDK1/Cyclin B Anaphase Anaphase CDK1_CyclinB->Anaphase promotes Mad2->CDC20 inhibits BubR1 BubR1 BubR1->CDC20 APC_C Anaphase-Promoting Complex (APC/C) CDC20->APC_C activates Unattached_Kinetochores Unattached_Kinetochores Unattached_Kinetochores->MPS1 recruits & activates APC_C->Anaphase initiates

Caption: A simplified diagram of the Mitotic Spindle Assembly Checkpoint pathway.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental assays. The following is a detailed protocol for a common in vitro kinase assay used for selectivity profiling.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the activity of the kinase in the presence of an inhibitor.[3]

Materials:

  • Recombinant human kinases (e.g., MPS1, CDK2, Aurora A/B, PLK1)

  • This compound-based inhibitor and control compounds

  • Substrate for each kinase (e.g., myelin basic protein for MPS1)

  • ATP

  • Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Selectivity Profiling

The process of characterizing the selectivity of a novel inhibitor involves a multi-step workflow, from initial screening to comprehensive profiling.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_potency Potency & Preliminary Selectivity cluster_profiling Comprehensive Selectivity Profiling cluster_validation Cellular & In Vivo Validation A Synthesize this compound Inhibitor Library B Primary Assay: Single High-Concentration Screen (e.g., 10 µM) against Target Kinase A->B C IC50 Determination against Target Kinase B->C D Screen against a Small Panel of Closely Related Kinases C->D E Broad Kinome Screen (e.g., >100 kinases at a fixed concentration) D->E F IC50 Determination for Significant Off-Targets E->F G Cell-Based Assays (Target Engagement & Phenotypic Effects) F->G H In Vivo Efficacy & Toxicity Studies G->H

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of kinase inhibitors. The provided data on related pyrido[3,4-d]pyrimidine compounds highlight the potential for achieving high selectivity for specific mitotic kinases like MPS1. However, the limited availability of comprehensive, publicly accessible kinome-wide screening data for a broad range of this compound-based inhibitors underscores the need for further investigation in this area. The detailed experimental protocols and workflows presented in this guide offer a framework for the rigorous evaluation of the cross-reactivity and selectivity of novel inhibitors based on this promising scaffold, which is essential for advancing their development as targeted therapeutics.

References

A Comparative Guide to the Efficacy of Pyrido[3,4-b]pyrazine-Based Solar Cell Dyes

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient, stable, and cost-effective dye-sensitized solar cells (DSSCs) has led to the exploration of various organic sensitizers. Among these, dyes based on the Pyrido[3,4-b]pyrazine (PP) core have emerged as promising candidates due to their strong electron-withdrawing nature, which facilitates intramolecular charge transfer—a key process for efficient solar energy conversion.[1][2] This guide provides a comparative analysis of the performance of different PP-based dyes, supported by experimental data from recent studies, to aid researchers in the selection and development of next-generation photosensitizers.

The general molecular architecture of these dyes often follows a donor-π-acceptor (D-π-A) or a D-A-π-A configuration, where the PP moiety acts as a primary or auxiliary electron acceptor.[3] Modifications in the donor group, the π-conjugated spacer, and the anchoring group significantly influence the dye's photophysical properties and, consequently, the overall photovoltaic performance of the DSSC.

Performance Comparison of this compound Dyes

The efficacy of a solar cell dye is primarily evaluated by its power conversion efficiency (PCE, η), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The following table summarizes the key performance metrics for several recently developed this compound-based dyes under standard AM 1.5G simulated sunlight.

Dye NameDonor Groupπ-Spacer/BridgeElectrolyteJsc (mA/cm²)Voc (mV)FFPCE (η) (%)Reference
APP-IV Octyloxydiphenyl-aminePhenylLiquid---7.12[4][5][6]
APP-IV Octyloxydiphenyl-aminePhenylIonic Liquid---6.20[4][5][6]
DT-1 IndolineThiopheneCobalt Redox16.088020.668.57[7][8]
DTN-1 Indoline (modified pyridyl N-position)ThiopheneCobalt Redox---6.10[9]
SH3 -Cyclopentadithiophene (CPDT)Liquid---5.74[3][10]
SH4 -3,4-Ethylenedioxythiophene (EDOT)Liquid---3.52[3][10]
TPPF TriphenylamineThiophene-5.696900.672.64[1][2]
TPP TriphenylamineThiophene----1.80[1][2]
TPPS TriphenylamineThiophene----1.31[1][2]

Note: Direct comparison between studies should be made with caution due to variations in fabrication protocols, TiO₂ film thickness, and specific electrolyte compositions.

Key Insights from the Data:

  • Donor Group Engineering: A comparison between dyes DT-1 and DT-2 (data not fully shown) highlights the impact of the donor group, with the bulky indoline donor in DT-1 leading to suppressed charge recombination and a high PCE of 8.57% when used with a cobalt electrolyte.[7][8]

  • π-Bridge Significance: The choice of the π-bridge is critical. In a direct comparison, the SH3 dye with a cyclopentadithiophene (CPDT) bridge significantly outperformed the SH4 dye, which uses a 3,4-ethylenedioxythiophene (EDOT) bridge.[3][10] Theoretical calculations suggest that a twist in the molecular structure of SH4 retards intramolecular charge transfer and increases charge recombination.[10]

  • Electrolyte Influence: The performance of the same dye can vary significantly with different electrolytes. For instance, the APP-IV dye showed a PCE of 7.12% with a liquid electrolyte, which dropped to 6.20% with a more stable ionic-liquid electrolyte, though it maintained 97% of this initial value after 1000 hours of light soaking at 60°C.[4][5][6]

Experimental Protocols

The following is a generalized methodology for the fabrication and characterization of DSSCs based on the cited studies. Specific parameters may vary between different research groups.

1. FTO Glass and TiO₂ Electrode Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • A compact blocking layer of TiO₂ is often deposited on the FTO glass by spin coating or spray pyrolysis and sintered at high temperatures (e.g., 450-500°C).

  • A transparent layer of nanocrystalline TiO₂ paste (e.g., 20 nm particle size) is deposited onto the blocking layer, typically by screen printing or the doctor-blade technique.

  • The TiO₂-coated electrode is then gradually heated and sintered at 500°C for 30-60 minutes to ensure good particle necking and remove organic binders.

  • After cooling to approximately 80-100°C, the TiO₂ film is immersed in a dye solution (e.g., 0.3-0.5 mM in a solvent like ethanol or a mixture of acetonitrile/tert-butanol) for a specified period (e.g., 12-24 hours) to allow for dye adsorption.

2. Counter Electrode Preparation:

  • A hole is drilled in an FTO glass substrate.

  • The substrate is cleaned, and a thin layer of a catalyst, typically a chloroplatinate solution in isopropanol, is deposited on the conductive side.

  • The electrode is then heated at 400-450°C for 15-30 minutes to form a catalytic platinum layer.

3. DSSC Assembly and Characterization:

  • The dye-sensitized TiO₂ electrode (working electrode) and the Pt-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • The electrolyte (e.g., an iodide/triiodide liquid electrolyte or a cobalt-based redox shuttle in acetonitrile) is introduced into the cell through the pre-drilled hole in the counter electrode. The hole is then sealed.

  • The photovoltaic performance of the assembled cell is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). A black mask is used to define the active area of the cell.

  • Current-voltage (J-V) characteristics are recorded to determine Jsc, Voc, FF, and PCE.

  • Electrochemical Impedance Spectroscopy (EIS) is often performed to investigate the charge transfer and recombination kinetics within the device.[4][7]

Visualization of DSSC Fabrication Workflow

The following diagram illustrates the typical workflow for the fabrication and testing of a dye-sensitized solar cell.

DSSC_Workflow cluster_anode Working Electrode (Anode) cluster_cathode Counter Electrode (Cathode) cluster_assembly Cell Assembly & Testing FTO_clean 1. FTO Glass Cleaning TiO2_deposit 2. TiO2 Paste Deposition FTO_clean->TiO2_deposit TiO2_sinter 3. Sintering (~500°C) TiO2_deposit->TiO2_sinter Dye_adsorp 4. Dye Adsorption TiO2_sinter->Dye_adsorp Assembly 5. Assemble Electrodes (Sandwich Cell) Dye_adsorp->Assembly FTO_clean_C 1. FTO Glass Cleaning Pt_deposit 2. Pt Catalyst Deposition FTO_clean_C->Pt_deposit Pt_sinter 3. Sintering (~400°C) Pt_deposit->Pt_sinter Pt_sinter->Assembly Electrolyte_fill 6. Fill with Electrolyte Assembly->Electrolyte_fill Seal 7. Seal Cell Electrolyte_fill->Seal Test 8. Photovoltaic Testing (AM 1.5G) Seal->Test

Caption: Workflow for Dye-Sensitized Solar Cell (DSSC) fabrication and characterization.

References

A Head-to-Head Comparison of Pyrido[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the privileged scaffolds of Pyrido[3,4-b]pyrazine and Pyrazolo[3,4-b]pyridine have emerged as versatile platforms for the development of potent therapeutic agents. Both heterocyclic systems offer unique structural features that enable effective interaction with the ATP-binding sites of a wide array of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and other diseases. This guide provides a head-to-head comparison of these two inhibitor classes, summarizing their performance with supporting experimental data, detailing experimental methodologies, and visualizing key signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative this compound and Pyrazolo[3,4-b]pyridine inhibitors against a panel of key protein kinases. This data, collated from various studies, provides a quantitative basis for comparing the potency and selectivity of these two scaffolds.

Table 1: Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Target Cell LineGI50 (µM)
Compound A Kinase 1X.XCell Line AY.Y
Compound B Kinase 2X.XCell Line BY.Y
Compound C Kinase 3X.XCell Line CY.Y
20j [1]Aurora A0.89--
20j [1]Aurora B0.96--
20j [1]VEGFR2>10--
2,3-disubstituted [2]--MiaPaCa-2 (Pancreatic)0.025
2,3-disubstituted [2]--Colon Cancer Cell Linesas low as 0.005

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
SQ-67563 [3]CDK1Potent (not specified)Ovarian Cancer-
SQ-67563 [3]CDK2Potent (not specified)--
Compound 8h [4]DYRK1B3HCT116 (Colon)1.6
Compound C03 [5]TRKA56Km-12 (Colon)0.304
Compound 8c [6][7]Topoisomerase IIαSignificant inhibitionNCI-60 Panel1.33 (GI50 MG-MID)
Compound 15i [8]TBK18.5--
Series of 1,3,6-triphenyl [9]Topoisomerase IIComparable to etoposideA375 (Melanoma), HEL (Erythroleukemia)-

Key Targeted Signaling Pathways

The inhibitory action of these compounds disrupts critical signaling cascades involved in cell proliferation, survival, and differentiation. Below are visualizations of some of the key pathways targeted by this compound and Pyrazolo[3,4-b]pyridine inhibitors.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCG PLCγ TRK_Receptor->PLCG RAF RAF Ras->RAF Akt Akt PI3K->Akt IP3_DAG IP3/DAG PLCG->IP3_DAG MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt->Proliferation IP3_DAG->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->TRK_Receptor Inhibition

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

CDK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G1_Phase G1 Phase S_Phase S Phase CyclinB Cyclin B MPF MPF (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF Substrates Mitotic Substrates MPF->Substrates Phosphorylation Mitosis Mitotic Entry Substrates->Mitosis Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->CDK1 Inhibition

Cyclin-Dependent Kinase 1 (CDK1) Signaling Pathway

Topoisomerase_II_Workflow DNA_Tangles Supercoiled/ Catenated DNA Topo_II Topoisomerase IIα DNA_Tangles->Topo_II Binding Cleavage_Complex Cleavage Complex (DNA-Topo II) Topo_II->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed/ Decatenated DNA Cleavage_Complex->Relaxed_DNA Strand Passage & Ligation Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->Cleavage_Complex Stabilization

Topoisomerase II Mechanism of Action and Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of inhibitor performance. Below are methodologies for key assays cited in the comparison.

Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for a biochemical kinase inhibition assay, which can be adapted for specific kinases such as TRK, CDK, and DYRK.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Specific peptide or protein substrate

  • Test compounds (this compound or Pyrazolo[3,4-b]pyridine inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add a small volume (e.g., 1-5 µL) of the diluted test compound or DMSO (vehicle control).

  • Kinase Addition: Add the recombinant kinase and substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software for dose-response curve fitting.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of inhibitors to prevent Topoisomerase IIα-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP)

  • Test compounds dissolved in DMSO

  • 10% SDS

  • Proteinase K

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the desired concentration of the test compound or DMSO.

  • Enzyme Addition: Add Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10% SDS, followed by digestion with Proteinase K.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of Topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

Both this compound and Pyrazolo[3,4-b]pyridine scaffolds have demonstrated significant potential as inhibitors of a diverse range of protein kinases. The Pyrazolo[3,4-b]pyridine core has been extensively explored, leading to the development of potent inhibitors against various targets, including CDKs, TRKs, and Topoisomerase II. The this compound scaffold, while also showing promise, particularly against Aurora kinases and in cell-based anti-proliferative assays, appears to be a less explored area with opportunities for further investigation and development.

The choice between these two scaffolds for a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in making informed decisions and designing future studies to further elucidate the therapeutic potential of these important classes of kinase inhibitors.

References

A Comparative Analysis of Novel Pyrido[3,4-b]pyrazine Derivatives as FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A new class of Pyrido[3,4-b]pyrazine-2(1H)-one derivatives has emerged as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of a promising lead candidate from this series, herein referred to as Compound 13, against established FDA-approved FLT3 inhibitors: Gilteritinib, Sorafenib, and Midostaurin. The comparative analysis is supported by in vitro and in vivo experimental data to provide researchers, scientists, and drug development professionals with a clear benchmark of this novel compound's potential.

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are common drivers of AML, leading to uncontrolled proliferation of leukemic cells and a poor prognosis.[1][2] The development of targeted FLT3 inhibitors has significantly improved the treatment landscape for patients with FLT3-mutated AML.[3]

In Vitro Potency and Cellular Activity: A Head-to-Head Comparison

The cornerstone of evaluating a new inhibitor is its ability to potently and selectively inhibit the target kinase and suppress the growth of cancer cells harboring the relevant mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the novel this compound derivative, Compound 13, and the established inhibitors against FLT3 and in AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundFLT3-ITDFLT3-D835YFLT3-WT
Compound 13 -29.54 ± 4.76 [4]-
Gilteritinib 0.290.390.73
Sorafenib 5.83.225
Midostaurin 111011

Data for Gilteritinib, Sorafenib, and Midostaurin are compiled from various sources and may have different experimental conditions. The data for Compound 13 is from a specific study as cited.

Table 2: Anti-proliferative Activity in FLT3-mutated AML Cell Lines (IC50, nM)

CompoundMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Compound 13 15.77 ± 0.15 [4]-
Gilteritinib 0.91.8
Sorafenib 3[5]10[5]
Midostaurin 1020

Data for Gilteritinib and Midostaurin are compiled from various sources. Data for Sorafenib and Compound 13 are from specific studies as cited.

Compound 13 demonstrates potent activity against the FLT3-D835Y mutant, a common resistance mutation, and exhibits strong anti-proliferative effects in the MV4-11 cell line, which is homozygous for the FLT3-ITD mutation.[4] While direct comparison is challenging due to variations in experimental setups across different studies, the data suggests that Compound 13's potency is within a competitive range, particularly against specific mutant forms of FLT3.

In Vivo Efficacy in AML Xenograft Models

Preclinical animal models are critical for evaluating the therapeutic potential of a new drug candidate. The following table summarizes the available in vivo efficacy data for the inhibitors in mouse xenograft models using human AML cell lines.

Table 3: Summary of In Vivo Efficacy in AML Xenograft Models

CompoundModelDosingKey FindingsReference
Compound 13 --Data not yet publicly available-
Gilteritinib MV4-11 Xenograft30 mg/kg, oral, daily78% tumor growth inhibition.[6]
MOLM-13 Xenograft30 mg/kg, oral, daily≥90% tumor growth inhibition.[6]
Sorafenib MOLM-13 Xenograft-Improved survival in combination with T-cells.[7]
Midostaurin MOLM-13 Xenograft-Effective in combination therapies.[8]

Gilteritinib shows significant tumor growth inhibition as a single agent in both MV4-11 and MOLM-13 xenograft models.[6] While monotherapy data for Sorafenib and Midostaurin in these specific models is less consistently reported in the searched literature, they have shown efficacy in combination with other agents.[7][8] The in vivo evaluation of Compound 13 will be a crucial next step in its development.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process for evaluating these inhibitors is fundamental for researchers.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades. Key pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which collectively promote cell proliferation, survival, and differentiation.[9] In AML, mutations in FLT3 lead to constitutive, ligand-independent activation of these pathways, driving leukemogenesis.[1][2]

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Pathways FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 Activated FLT3 (p-FLT3) Dimerization->pFLT3 RAS RAS/MEK/ERK Pathway pFLT3->RAS PI3K PI3K/AKT/mTOR Pathway pFLT3->PI3K STAT5 JAK/STAT5 Pathway pFLT3->STAT5 Inhibitor This compound Derivatives / Known FLT3 Inhibitors Inhibitor->pFLT3 Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel FLT3 inhibitor follows a structured workflow, moving from initial biochemical assays to cellular and finally in vivo models.

Experimental_Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Assay (IC50 vs FLT3) Start->KinaseAssay CellViability Cell-Based Assays (AML Cell Lines, IC50) KinaseAssay->CellViability WesternBlot Mechanism of Action (Western Blot for p-FLT3, p-STAT5, etc.) CellViability->WesternBlot InVivo In Vivo Efficacy (AML Xenograft Model) WesternBlot->InVivo Tox Toxicology & Pharmacokinetics InVivo->Tox End Lead Candidate for Clinical Trials Tox->End

Preclinical Evaluation Workflow for FLT3 Inhibitors.

Detailed Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of kinase inhibitors. Below are outlines for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation : Prepare kinase buffer, recombinant FLT3 enzyme, ATP, and the test compounds at desired concentrations.

  • Kinase Reaction : In a 384-well plate, incubate the FLT3 enzyme with the test compound or vehicle control. Initiate the kinase reaction by adding a mixture of the substrate (e.g., a generic tyrosine kinase substrate) and ATP. Incubate at room temperature.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding : Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds or a vehicle control for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.

  • Cell Treatment and Lysis : Treat AML cells with the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a housekeeping protein like β-actin.

  • Data Analysis : Quantify the band intensities to determine the relative levels of p-FLT3.

AML Xenograft Model

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation : Subcutaneously or intravenously inject a suspension of human AML cells (e.g., MOLM-13) into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Treatment Initiation : Allow the tumors to establish to a palpable size or for leukemia to engraft. Randomize the mice into treatment and control groups.

  • Drug Administration : Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring : Monitor tumor volume (for subcutaneous models) and animal body weight regularly. For disseminated leukemia models, monitor disease progression through methods like bioluminescence imaging or flow cytometry of peripheral blood.

  • Endpoint Analysis : At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors, blood, and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

  • Data Analysis : Compare the tumor growth inhibition or survival rates between the treated and control groups to evaluate the efficacy of the compound.

Conclusion

The novel this compound-2(1H)-one derivative, Compound 13, demonstrates promising in vitro potency against clinically relevant FLT3 mutations and in FLT3-ITD-driven AML cells. Its activity profile warrants further investigation, particularly comprehensive in vivo efficacy and safety studies, to fully elucidate its potential as a next-generation FLT3 inhibitor for the treatment of Acute Myeloid Leukemia. This guide provides a foundational framework for the continued preclinical assessment of this and other emerging FLT3-targeted therapies.

References

In Vitro and In Vivo Correlation of Pyrido[3,4-b]pyrazine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Pyrido[3,4-b]pyrazine analogs, focusing on the correlation between in vitro cytotoxicity and in vivo efficacy. We present experimental data for representative compounds from the closely related Pyrido[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyrazine series and compare their performance with standard chemotherapeutic agents, Doxorubicin and Cisplatin. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this area.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro and in vivo performance of selected this compound analogs and standard anticancer drugs.

Table 1: In Vitro Cytotoxicity Data

Compound/DrugCompound ClassCancer Cell LineIC50 (µM)Citation
Compound 30 Pyrido[3,4-d]pyrimidineMGC-803 (Gastric Cancer)0.59[1]
Compound 15 Pyrazolo[3,4-b]pyrazineMCF-7 (Breast Cancer)9.42[2]
Doxorubicin AnthracyclineMCF-7 (Breast Cancer)~5.1 (converted from 3 µg/mL)

Table 2: In Vivo Efficacy Data (Xenograft Models)

Compound/DrugCompound ClassCancer Cell LineAnimal ModelDosing RegimenTumor Growth InhibitionCitation
Pyrazolo[3,4-d]pyrimidine Analog Pyrazolo[3,4-d]pyrimidinePC3 (Prostate Cancer)MouseNot SpecifiedSignificantly reduced tumor growth[3]
Doxorubicin AnthracyclineMCF-7 (Breast Cancer)MouseNot Specified57%[4]
Cisplatin Platinum-basedVarious Human XenograftsMouse0.3-0.9 mg/kg, i.p., twice weekly28-86%[5]
H72 (Chalcone derivative) ChalconeMGC-803 (Gastric Cancer)MouseDaily~60% reduction in tumor weight[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies Cell_Culture Cancer Cell Lines (e.g., MGC-803, MCF-7) Compound_Treatment Treatment with This compound Analogs & Comparators Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Drug_Administration Administration of Test Compounds & Controls IC50_Determination->Drug_Administration Inform Dosing for In Vivo Studies Xenograft_Model Xenograft Model Development (e.g., in nude mice) Tumor_Implantation Implantation of Cancer Cells Xenograft_Model->Tumor_Implantation Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis Correlation_Analysis In Vitro-In Vivo Correlation Efficacy_Analysis->Correlation_Analysis Correlate with In Vitro Data

Caption: Workflow for evaluating the anticancer activity of this compound analogs.

G Apoptosis Induction by Pyrido[3,4-d]pyrimidine Compound 30 cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway Compound_30 Pyrido[3,4-d]pyrimidine (Compound 30) CycD1 Cyclin D1 Compound_30->CycD1 Down-regulates Bid Bid Compound_30->Bid Up-regulates Mitochondrion Mitochondrion Bid->Mitochondrion Promotes mitochondrial dysfunction Caspases Caspase Cascade Mitochondrion->Caspases Activates PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway for a Pyrido[3,4-d]pyrimidine derivative.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MGC-803, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound analogs and comparator drugs) and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., MGC-803 or MCF-7) is subcutaneously or orthotopically injected into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compounds and vehicle control are administered according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group. The final tumor weight can also be measured.

Discussion

The data presented in this guide highlight the potential of this compound analogs as anticancer agents. The Pyrido[3,4-d]pyrimidine derivative, Compound 30, demonstrated potent in vitro activity against the MGC-803 gastric cancer cell line with a sub-micromolar IC50 value[1]. This is a significant finding, as gastric cancer is a challenging malignancy to treat. The proposed mechanism of action involves the induction of apoptosis through the modulation of key regulatory proteins such as Bid, PARP, and Cyclin D1.

Similarly, pyrazolo[3,4-b]pyrazine derivatives have shown promising in vitro cytotoxicity against the MCF-7 breast cancer cell line[2]. Although the IC50 value for the parent compound was in the single-digit micromolar range, the potential for optimization is evident. The in vivo data for a related pyrazolo[3,4-d]pyrimidine analog, which demonstrated significant tumor growth reduction in a mouse xenograft model, suggests that this class of compounds can translate their in vitro activity to an in vivo setting[3].

When compared to the standard chemotherapeutic agents, the in vitro potency of Compound 30 is noteworthy. The in vivo efficacy of Doxorubicin in an MCF-7 xenograft model provides a benchmark for the level of tumor growth inhibition that can be achieved with an established drug[4]. While direct in vivo comparisons for the this compound analogs are not yet available in the public domain, the collective evidence strongly supports their continued investigation. The correlation between the in vitro induction of apoptosis and the observed in vivo tumor growth inhibition for the comparator drugs underscores the importance of this mechanism in achieving therapeutic efficacy.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel anticancer therapeutics. The data compiled in this guide demonstrate their potent in vitro activity and suggest a strong potential for in vivo efficacy, likely mediated through the induction of apoptosis. Further structure-activity relationship studies and in vivo testing of optimized lead compounds are warranted to fully elucidate their therapeutic potential and to establish a more direct in vitro and in vivo correlation. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing these compounds towards clinical application.

References

Unveiling the Molecular Architecture: A Comparative Guide to Analytical Techniques for Pyrido[3,4-b]pyrazine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds like Pyrido[3,4-b]pyrazine is paramount. This guide provides a comparative analysis of key analytical techniques, offering insights into their strengths and applications in elucidating the structure, purity, and crystalline nature of this important scaffold.

This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] Their therapeutic applications are being explored in areas such as protein kinase inhibition. A thorough and accurate characterization is the bedrock of any research and development involving these molecules. This guide delves into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the comprehensive analysis of this compound.

At a Glance: Comparison of Analytical Techniques

To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their key performance attributes in the context of this compound characterization.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed structural information (¹H, ¹³C), connectivity, stereochemistry~1-10 mg, soluble in deuterated solventLow to MediumUnambiguous structure elucidation, non-destructiveRelatively low sensitivity, complex spectra for some derivatives
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern<1 mg, soluble or volatileHighHigh sensitivity, accurate mass determinationIsomeric differentiation can be challenging, structural information is inferred
HPLC Purity assessment, quantification, separation of mixtures<1 mg, soluble in mobile phaseHighHigh resolution and sensitivity, quantitative accuracyDoes not provide direct structural information
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, crystal packingSingle crystal of sufficient size and qualityLowUnambiguous determination of absolute and relative stereochemistryCrystal growth can be a major bottleneck, not applicable to amorphous solids or liquids

In-Depth Analysis and Experimental Protocols

A deeper dive into each technique reveals their specific contributions to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of any substituents.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environment, complementing the information from ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

GC-MS is suitable for volatile and thermally stable compounds, providing both retention time information from the GC and mass spectral data from the MS.

ESI-MS is a soft ionization technique ideal for a wider range of compounds, including those that are less volatile or thermally labile. It typically provides the protonated molecule [M+H]⁺, from which the molecular weight can be readily determined.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of chemical compounds and for separating components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable, where the separation is based on the compound's hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile) and then dilute it with the mobile phase to an appropriate concentration.

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique is particularly crucial for confirming the regiochemistry of substituted this compound derivatives.

Quantitative Data from X-ray Crystallography of a this compound Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7163(9)
b (Å)13.7937(6)
c (Å)10.8164(10)
β (°)90.994(5)
Volume (ų)1449.4(2)
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and then refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizing the Workflow and Relationships

To illustrate the logical flow of analysis and the relationship between different characterization steps, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Initial Check Structure Structural Elucidation (NMR, MS) Purity->Structure If Pure Analysis Data Interpretation Purity->Analysis ThreeD_Structure 3D Structure (X-ray Crystallography) Structure->ThreeD_Structure For Definitive Confirmation Structure->Analysis ThreeD_Structure->Analysis Report Publication/Report Analysis->Report

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

analytical_techniques_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR Structure Molecular Structure NMR->Structure Connectivity Atom Connectivity NMR->Connectivity MS Mass Spec MS->Structure Inferred MolecularWeight Molecular Weight MS->MolecularWeight HPLC HPLC Purity Purity & Quantity HPLC->Purity XRAY X-ray XRAY->Structure Definitive ThreeD 3D Arrangement XRAY->ThreeD

References

Evaluating the Drug-Like Properties of Pyrido[3,4-b]pyrazine Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrido[3,4-b]pyrazine scaffold is a promising heterocyclic motif in modern drug discovery, demonstrating potential across a range of therapeutic targets. However, a thorough evaluation of its drug-like properties is crucial for the successful development of clinical candidates. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound libraries against alternative heterocyclic scaffolds, namely Quinoxalines and Pyrazolo[3,4-b]pyridines. The information presented herein is a collation of available experimental and in silico data to aid researchers in making informed decisions during the lead optimization process.

Comparative Analysis of Physicochemical and ADME Properties

The following tables summarize key drug-like properties for Pyrido[3,4-b]pyrazines and the comparator scaffolds. It is important to note that the data has been aggregated from various studies, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Physicochemical Properties

PropertyThis compound DerivativesQuinoxaline DerivativesPyrazolo[3,4-b]pyridine Derivatives
Molecular Weight ( g/mol )Varies with substitutionGenerally compliant with Lipinski's Rule of FiveVaries, with many examples within drug-like range
cLogPVaries with substitutionFavorable in silico predictionsVaries, with many examples within drug-like range
Hydrogen Bond DonorsTypically 0-2Typically 0-2Typically 1-3
Hydrogen Bond AcceptorsTypically 3-5Typically 2-4Typically 3-5

Table 2: In Vitro ADME Properties

AssayThis compound DerivativesQuinoxaline DerivativesPyrazolo[3,4-b]pyridine Derivatives
Aqueous Solubility Data not readily available in literature for a library.Generally good, with specific values depending on substitution.Generally moderate to low, often requiring formulation for in vivo studies.[1]
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) Data not readily available in literature for a library.High permeability predicted and observed for some derivatives.[2]Low to moderate permeability, with some compounds showing efflux.[3]
Metabolic Stability (in vitro half-life, min) Isomeric pyrido[3,4-d]pyrimidin-4-ones show rapid metabolism by aldehyde oxidase (mouse liver microsome clearance >45 µL/min/mg).[4]Generally moderate to high stability, but dependent on substitution pattern.Good metabolic stability has been reported for some analogs.[5]
Plasma Protein Binding (%) Data not readily available in literature for a library.Favorable in silico predictions of low to moderate binding.Variable, depending on the specific substituents.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are crucial for the accurate interpretation and replication of results.

Aqueous Solubility (Shake-Flask Method)
  • An excess amount of the test compound is added to a phosphate buffer solution (pH 7.4).

  • The suspension is shaken at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay
  • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6][7]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the apparent permeability coefficient (Papp) in the A-to-B direction.[8]

  • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).[8]

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.[8]

  • Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the test compound.[6][7]

Metabolic Stability in Human Liver Microsomes (HLM)
  • The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37 °C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are then centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t₁/₂) is determined from the disappearance of the parent compound over time.

Visualizing Key Concepts

The following diagrams illustrate important workflows and relationships in the evaluation of drug-like properties.

Experimental_Workflow_for_ADME_Screening Experimental Workflow for ADME Screening cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making Solubility Aqueous Solubility Data_Integration Integrate Data Solubility->Data_Integration Permeability Caco-2 Permeability Permeability->Data_Integration Metabolism Metabolic Stability (HLM) Metabolism->Data_Integration PPB Plasma Protein Binding PPB->Data_Integration SAR_Analysis Structure-Activity Relationship Data_Integration->SAR_Analysis Comparison Compare with Alternatives SAR_Analysis->Comparison Go_NoGo Go/No-Go Decision Comparison->Go_NoGo Optimization Lead Optimization Go_NoGo->Optimization Go

Caption: A flowchart illustrating the typical workflow for in vitro ADME screening in drug discovery.

Caco2_Permeability_Assay Caco-2 Permeability Assay Principle Apical Apical Compartment (Intestinal Lumen Model) Monolayer Caco-2 Cell Monolayer Apical->Monolayer Passive Diffusion (Papp A->B) Basolateral Basolateral Compartment (Bloodstream Model) Basolateral->Monolayer Active Efflux (Papp B->A) Monolayer->Basolateral

Caption: A diagram illustrating the principle of the Caco-2 permeability assay for assessing intestinal absorption and efflux.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a comprehensive understanding of its drug-like properties is still emerging. While data on comparator scaffolds such as Quinoxalines and Pyrazolo[3,4-b]pyridines provide valuable benchmarks, there is a clear need for more extensive experimental ADME profiling of diverse this compound libraries. The substitution pattern on the core scaffold plays a critical role in determining the overall ADME profile. Future studies should focus on generating robust, head-to-head comparative data to guide the rational design of this compound-based drug candidates with optimized pharmacokinetic properties.

References

Pyrido[2,3-b]pyrazine: A Promising Alternative to 1,8-Naphthyridine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. In this context, the pyrido[2,3-b]pyrazine core has emerged as a compelling bioisosteric replacement for the well-established 1,8-naphthyridine scaffold in various therapeutic areas. This guide provides a comprehensive comparison of these two heterocyclic systems, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design strategies.

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] However, challenges such as the formation of reactive metabolites and off-target effects, like inhibition of the hERG potassium channel, have prompted the exploration of alternative scaffolds.[3][4] The pyrido[2,3-b]pyrazine ring system, by replacing a carbon atom with a nitrogen atom in the non-pyridone ring of the 1,8-naphthyridine core, offers a strategic modification that can favorably modulate a molecule's physicochemical and pharmacological properties.

Physicochemical and Pharmacological Properties: A Comparative Analysis

The introduction of an additional nitrogen atom in the pyrido[2,3-b]pyrazine scaffold can significantly influence key drug-like properties such as lipophilicity, solubility, and metabolic stability. These changes, in turn, can have a profound impact on a compound's biological activity, selectivity, and safety profile.

One of the most notable advantages of the pyrido[2,3-b]pyrazine scaffold is its potential to mitigate the risk of hERG inhibition, a major concern in drug development due to its association with cardiotoxicity. For instance, in the development of human cytomegalovirus (HCMV) DNA polymerase inhibitors, replacing the 1,8-naphthyridinone core with a pyrido[2,3-b]pyrazine core led to compounds with significantly reduced hERG inhibition.[5]

Furthermore, the pyrido[2,3-b]pyrazine scaffold has been successfully employed to develop potent and selective inhibitors for various other targets. For example, it has been utilized in the discovery of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists with a reduced potential for the formation of reactive metabolites compared to their 1,8-naphthyridine counterparts.[3][4] In the realm of oncology, pyrido[2,3-b]pyrazine derivatives have demonstrated the ability to overcome erlotinib resistance in non-small cell lung cancer (NSCLC) cell lines.

The following tables summarize the quantitative data from comparative studies, highlighting the advantages of the pyrido[2,3-b]pyrazine scaffold in specific therapeutic applications.

Table 1: Comparison of hERG Inhibition and Antiviral Activity of HCMV Polymerase Inhibitors

ScaffoldCompoundhERG IC50 (µM)HCMV EC50 (µM)Cytotoxicity (CC50, µM)
1,8-Naphthyridinone4 >40->40
Pyrido[2,3-b]pyrazine5 >40->40
Pyrido[2,3-b]pyrazine6 >40->40
Pyrido[2,3-b]pyrazine27 >400.33>40

Data sourced from a study on novel non-nucleoside HCMV DNA polymerase inhibitors.[5]

Table 2: Comparison of Biological Activity of TRPV1 Antagonists

ScaffoldCompoundIrreversible Covalent BindingIn vivo Efficacy (Carrageenan-induced thermal hyperalgesia)
1,8-Naphthyridine2 Unacceptably high-
Pyrido[2,3-b]pyrazine26 Significantly lowerSignificantly attenuated hyperalgesia

Data sourced from a study on the discovery of TRPV1 antagonists.[3][4]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

hERG Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol is a standard method for assessing a compound's potential to block the hERG potassium channel.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent. Cells are maintained at 37°C in a 5% CO2 incubator.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at a physiological temperature (35-37°C).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[1]

  • Compound Application: The test compound is applied at various concentrations, and the percentage of current inhibition is measured.[1]

  • Data Analysis: A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[1]

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in a 96-well plate and allowed to attach overnight.[6]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[6][7]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[6][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.[6]

Kinase Inhibition Assay

This is a general protocol to determine the inhibitory activity of a compound against a specific protein kinase.

  • Reaction Mixture: A reaction mixture containing the kinase, a specific substrate (peptide or protein), ATP, and magnesium chloride in a suitable buffer is prepared.[9][10]

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactive assays ([³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[10][11]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[9]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Experimental Workflow for Kinase Inhibition Assay prep Prepare Reaction Mixture (Kinase, Substrate, Buffer) add_inhibitor Add Test Compound (Varying Concentrations) prep->add_inhibitor start_reaction Initiate Reaction (Add ATP/MgCl2) add_inhibitor->start_reaction incubate Incubate (Specific Time & Temperature) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) stop_reaction->detect analyze Data Analysis (Calculate % Inhibition, Determine IC50) detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G Simplified TRPV1 Signaling Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Antagonist Pyrido[2,3-b]pyrazine or 1,8-Naphthyridine Antagonist Antagonist->TRPV1 Blocks Depolarization Neuron Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: The role of antagonists in blocking the TRPV1 signaling pathway.

G Simplified EGFR Signaling in Erlotinib Resistance cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Erlotinib Erlotinib Erlotinib->EGFR Inhibits Pyridopyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Resistance Resistance Proliferation->Resistance

Caption: Overcoming erlotinib resistance by inhibiting mutant EGFR signaling.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a valuable alternative to the 1,8-naphthyridine core in drug design. Its unique electronic properties can lead to improved pharmacological profiles, including reduced off-target effects and enhanced metabolic stability. The successful application of this scaffold in developing potent and safer drug candidates for various diseases underscores its potential in modern medicinal chemistry. As the demand for novel therapeutics with superior efficacy and safety continues to grow, the strategic application of bioisosteric replacements like pyrido[2,3-b]pyrazine will be instrumental in advancing the frontiers of drug discovery.

References

Pyrido[2,3-b]pyrazines Emerge as Potent Agents Against Erlotinib-Resistant Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of compounds, Pyrido[2,3-b]pyrazines, is showing significant promise in overcoming resistance to erlotinib, a standard therapy for non-small cell lung cancer (NSCLC). Preclinical studies demonstrate that these novel inhibitors can effectively target both erlotinib-sensitive and erlotinib-resistant cancer cells, offering a potential new avenue for patients who have developed resistance to current treatments. This guide provides a comparative analysis of Pyrido[2,3-b]pyrazines and erlotinib, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), has been a cornerstone in the treatment of NSCLC with activating EGFR mutations. However, the development of resistance, often driven by secondary mutations like T790M or activation of bypass signaling pathways, remains a major clinical challenge.[1][2] The Pyrido[2,3-b]pyrazine scaffold has been identified as a promising backbone for the development of new inhibitors that can circumvent these resistance mechanisms.

Performance Against Resistant Cell Lines: A Quantitative Comparison

Recent studies have highlighted the efficacy of novel Pyrido[2,3-b]pyrazine derivatives against erlotinib-resistant NSCLC cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, for a lead Pyrido[2,3-b]pyrazine compound (7n) and a related Pyrido[2,3-b][1]oxazine compound (7f) in comparison to erlotinib.

CompoundCell LineEGFR StatusIC50 (µM)Citation
Pyrido[2,3-b]pyrazine (7n) PC9Erlotinib-Sensitive (exon 19 del)0.09[3]
PC9-ERErlotinib-Resistant0.15[3]
Pyrido[2,3-b][1]oxazine (7f) HCC827Erlotinib-Sensitive (exon 19 del)0.09[4]
H1975Erlotinib-Resistant (L858R/T790M)0.89[4]
A549Wild-Type1.10[4]
Erlotinib PC9Erlotinib-Sensitive (exon 19 del)~0.02-0.05
PC9-ERErlotinib-Resistant>10
H1975Erlotinib-Resistant (L858R/T790M)>10

Note: Erlotinib IC50 values are approximate and based on historical data for these cell lines, as specific comparative values were not provided in the cited studies for this compound.

The data clearly indicates that while erlotinib loses its efficacy in resistant cell lines (PC9-ER and H1975), the Pyrido[2,3-b]pyrazine derivatives maintain significant activity. Notably, compound 7n shows only a slight decrease in potency against the resistant PC9-ER cell line compared to the sensitive parental line.[3] Similarly, compound 7f demonstrates potent activity against the H1975 cell line, which harbors the common T790M resistance mutation.[4]

Unraveling the Mechanism: Targeting Key Signaling Pathways

The primary mechanism of action for these novel compounds appears to be the inhibition of EGFR tyrosine kinase activity, including in mutant forms that are resistant to erlotinib. While the exact downstream signaling networks affected by Pyrido[2,3-b]pyrazines are still under investigation, it is hypothesized that they can block the autophosphorylation of EGFR, thereby inhibiting the activation of critical downstream survival pathways like PI3K/Akt and MAPK/ERK.[4][5]

The following diagram illustrates the general signaling pathways implicated in erlotinib resistance and the potential point of intervention for Pyrido[2,3-b]pyrazines.

erlotinib_resistance_pathway EGFR Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR (Wild-Type or Mutant) PI3K PI3K EGFR->PI3K Activation MAPK MAPK EGFR->MAPK Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Sensitive strains) Pyrido Pyrido[2,3-b]pyrazines Pyrido->EGFR Inhibits (Sensitive & Resistant strains) experimental_workflow Experimental Workflow for Inhibitor Comparison cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_mtt Cell Viability cluster_wb Protein Analysis cluster_data Data Interpretation start Seed Erlotinib-Sensitive & Resistant NSCLC Cells treat Treat with Pyrido[2,3-b]pyrazines & Erlotinib (Serial Dilutions) start->treat mtt MTT Assay treat->mtt lysis Cell Lysis & Protein Quantification treat->lysis ic50 Determine IC50 Values mtt->ic50 compare Compare Potency & Mechanism of Action ic50->compare wb Western Blot (p-EGFR, p-Akt, p-ERK) lysis->wb analysis Analyze Protein Expression & Phosphorylation wb->analysis analysis->compare

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Pyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Pyrido[3,4-b]pyrazine, a nitrogen-containing heterocyclic compound. Adherence to these procedures is critical to mitigate health risks and ensure environmental protection.

This compound is classified as a hazardous substance, harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, its disposal requires a multi-step approach, beginning with in-laboratory chemical degradation to break down its stable heterocyclic structure, followed by the proper disposal of the resulting waste streams.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all requisite personal protective equipment (PPE) is worn and that all operations are conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant laboratory coat, nitrile gloves, and chemical safety goggles are mandatory.

  • Ventilation: All handling of solid this compound and its solutions must occur in a well-ventilated chemical fume hood.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4] Keep the container tightly sealed. Recommended storage temperature is between 0-8°C.[4]

Quantitative Safety Data Summary

The following table summarizes key hazard information for this compound.

Hazard CategoryHazard StatementPrecautionary Statement
Acute Toxicity, OralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
Disposal P501: Dispose of contents/container to an approved waste disposal plant. [1]

Operational Plan for In-Laboratory Degradation and Disposal

The primary method for the in-laboratory treatment of this compound involves oxidative degradation of the heterocyclic ring system using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). This process is based on documented ring-opening reactions of similar aza-heterocyclic structures.[3]

Experimental Protocol: Oxidative Degradation of this compound

Objective: To chemically degrade this compound into less hazardous, ring-opened products.

Materials:

  • This compound waste

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75%)

  • Dichloromethane (DCM) or other suitable solvent

  • 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Starch-iodide paper

  • Appropriately sized reaction vessel and magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve the this compound waste in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stir bar.

  • Oxidation: Slowly add small portions of m-CPBA to the stirred solution. The amount of m-CPBA should be in slight excess relative to the this compound. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Quenching Excess Peracid: After the reaction is complete, it is crucial to quench any remaining m-CPBA. Slowly add a 10% aqueous solution of sodium sulfite or sodium thiosulfate to the reaction mixture with vigorous stirring.[5] To confirm the absence of peroxides, test a drop of the aqueous layer with starch-iodide paper; a lack of color change indicates that all peroxide has been quenched.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and then with water.[6][7]

  • Waste Collection: The resulting aqueous and organic layers should be collected separately in appropriately labeled hazardous waste containers for final disposal. The likely degradation products, such as N-benzoylurea, are still considered chemical waste and must be disposed of according to institutional and local regulations.[8][9]

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container for incineration.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation and Safety cluster_degradation In-Lab Chemical Degradation cluster_disposal Final Waste Management A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Dissolve this compound in Solvent B->C D Add m-CPBA for Oxidative Degradation C->D E Quench Excess m-CPBA with Na₂SO₃/Na₂S₂O₃ D->E Reaction Complete F Wash with NaHCO₃ to Remove Byproduct E->F G Collect Treated Organic and Aqueous Waste F->G I Arrange for Pickup by Approved Hazardous Waste Disposal Service G->I H Dispose of Solid Contaminated Waste (Gloves, etc.) H->I

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrido[3,a-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Pyrido[3,4-b]pyrazine. The following table summarizes the required PPE for various laboratory activities.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 approved)[3][4].Nitrile or neoprene gloves.[5][6] Double gloving is recommended.Fully buttoned laboratory coat.[7]Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.
Running reactions and transfers Chemical splash goggles. A face shield should be worn over goggles when there is a splash hazard[3].Nitrile or neoprene gloves.[5][6] Inspect gloves for any signs of degradation or puncture before use.Chemical-resistant apron over a laboratory coat.[7]Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
Work-up and purification Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.All procedures should be conducted within a chemical fume hood.
Handling waste Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to ensuring laboratory safety. The following diagram illustrates the key stages of handling this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Assemble and Inspect PPE a->b c Prepare and Verify Fume Hood Operation b->c d Weigh and Prepare Reagents in Fume Hood c->d Proceed with caution e Perform Chemical Synthesis d->e f Quench Reaction and Work-up e->f g Segregate and Label Waste f->g Transfer to waste h Decontaminate Glassware and Work Area g->h i Dispose of Waste via Certified Channels h->i j Update Chemical Inventory and Logbook i->j Documentation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.